2-Fluorobutane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHWZHXLJJPXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957315 | |
| Record name | 2-Fluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-01-3 | |
| Record name | Butane, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluorobutane chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and reactivity of 2-fluorobutane. The information is intended for use by professionals in research, scientific, and drug development fields.
Core Chemical Identity
This compound is a fluorinated alkane with the chemical formula C₄H₉F.[1] It is a colorless liquid at room temperature.[1][2] Due to the chiral center at the second carbon atom, this compound exists as two enantiomers: (R)-2-fluorobutane and (S)-2-fluorobutane.[1]
| Identifier | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 359-01-3 | [2][3][4] |
| Molecular Formula | C₄H₉F | [1][2][3][4] |
| Molecular Weight | 76.11 g/mol | [1][3][4][5] |
| Canonical SMILES | CCC(C)F | [1][3][5] |
| InChI | InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3 | [1][3][4][5] |
| InChI Key | IXHWZHXLJJPXIS-UHFFFAOYSA-N | [1][3][5] |
Physical and Thermodynamic Properties
This compound is a volatile compound with a low boiling point.[6] Its physical state under standard conditions is a liquid.[2]
Table of Physical Properties:
| Property | Value | Unit | Reference |
|---|---|---|---|
| Melting Point | -121.4 | °C | [2][4] |
| Boiling Point | 25.1 | °C | [2][7] |
| Density | 0.7560 | g/cm³ | [4] |
| Refractive Index | 1.3300 - 1.337 | [4][7] |
| Vapor Pressure | 757 | mmHg at 25°C |[4] |
Table of Thermodynamic Properties:
| Property | Value | Unit | Source |
|---|---|---|---|
| Enthalpy of Formation (ΔfH°gas) | -327.28 | kJ/mol | Joback Calculated[5] |
| Enthalpy of Vaporization (ΔvapH°) | 23.29 | kJ/mol | Joback Calculated[5] |
| Enthalpy of Fusion (ΔfusH°) | 5.67 | kJ/mol | Joback Calculated[5] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -214.45 | kJ/mol | Joback Calculated[5] |
| Ideal Gas Heat Capacity (Cp,gas) | Data available | J/mol×K | [5] |
| Critical Temperature (Tc) | 445.48 | K | Joback Calculated[5] |
| Critical Pressure (Pc) | 3722.56 | kPa | Joback Calculated[5] |
Solubility: this compound is soluble in various organic solvents such as ethanol (B145695), diethyl ether, and chloroform, but it is insoluble in water.[1] This property makes it useful for the separation and extraction of non-polar compounds from aqueous solutions.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
-
Infrared (IR) and Raman Spectroscopy : The infrared spectra (3500-50 cm⁻¹) of gaseous and solid this compound, as well as the Raman spectrum (3500-50 cm⁻¹) of the liquid, have been recorded.[8] These studies, combined with variable temperature analyses, have identified three stable conformers (Me-trans, F-trans, and H-trans).[8] The Me-trans conformer is the most stable form.[8] A complete vibrational assignment for the Me-trans conformer has been proposed based on these spectroscopic results and ab initio calculations.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹⁹F-NMR are used to identify the structure of this compound.[9] For 2-chlorobutane (B165301), a similar molecule, the ¹H-NMR spectrum shows four distinct proton environments, which aligns with its structure.[10] A similar pattern would be expected for this compound.
-
Mass Spectrometry (MS) : Mass spectra of fluorocarbons are notably different from their hydrocarbon analogs.[11] In perfluoroparaffins, the most abundant ion is typically CF₃⁺, and the molecular ion peak is often small or absent.[11]
Experimental Protocols
Synthesis of this compound from 2-Butanol (B46777)
A common method for synthesizing this compound is from 2-butanol.[1]
Protocol:
-
Reactants : 2-butanol, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and methanesulfonyl fluoride (B91410).[9]
-
Procedure :
-
A 300 ml glass reactor is equipped with a stirring bar, dropping funnel, thermometer, and a collection receiver.[9]
-
56.7 g of 2-butanol and 85.3 g of DBU are placed in the reactor.[9]
-
The reactor is set to a nitrogen atmosphere and heated to 60°C.[9]
-
Once the internal temperature stabilizes, 50 g of methanesulfonyl fluoride is added dropwise over approximately 1 hour.[9]
-
After the addition is complete, the reaction is continued at 60°C for another 5 hours.[9]
-
The temperature is then increased to 100°C, and the reaction continues for 1 more hour.[9]
-
During this time, the distilled organic component, this compound, is collected in a receiver cooled in a dry ice-ethanol bath.[9]
-
-
Yield : This method has been reported to yield 27.6 g of this compound (71.2% yield with respect to methanesulfonyl fluoride).[9]
-
Confirmation : The structure of the product is identified using ¹H-NMR and ¹⁹F-NMR spectroscopy.[9]
Other Synthesis Methods:
-
Halogenation of Butane (B89635) : Direct halogenation using fluorine gas can produce this compound, though it may result in a mixture of products.[1]
-
Electrophilic Fluorination : This technique can be used to introduce a fluorine atom at the desired position on the butane chain.[1]
Purification Protocol:
-
Fractional Distillation : This is the primary method for purifying this compound.[1] Initial stages remove high-boiling impurities and unreacted materials.[1] Subsequent stages focus on separating this compound from butene isomers.[1]
-
Enhanced Separation : The efficiency of distillation can be improved by using polar solvents like water or ethanol as entraining agents, which can form azeotropic mixtures with impurities.[1]
Chemical Reactivity and Applications
The strong carbon-fluorine (C-F) bond significantly influences the reactivity of this compound.
-
Nucleophilic Substitution : The fluoride ion is a poor leaving group due to the high C-F bond strength.[12][13] Consequently, this compound reacts slower in nucleophilic substitution reactions compared to 2-bromobutane.[14]
-
Elimination Reactions : When reacting with a strong base like sodium ethoxide, an E2 elimination is expected.[12] However, due to the poor leaving ability of fluorine, this reaction is very difficult and does not proceed to a significant extent under typical conditions.[12] Some sources suggest that with a poor leaving group, an E1cB elimination mechanism might take place.[13]
Logical Relationship Diagram for this compound
Caption: Logical overview of this compound's properties and uses.
Applications:
-
Chemical Production : It serves as a raw material in the synthesis of various chemical compounds, including pharmaceuticals and pesticides.[4]
-
Solvent and Reference Compound : Its solubility profile and wide liquid temperature range make it a useful solvent and reference compound in diverse research settings.[1]
-
Chiral Research : The enantiomeric forms of this compound are valuable tools in research related to chirality, which is a critical concept in drug development.[1]
-
Refrigerant : this compound is used as a refrigerant in air conditioning systems.[4] However, it is also recognized as a greenhouse gas, and its use is regulated.[4]
Safety and Handling
Proper safety precautions must be observed when handling this compound.
-
General Precautions : Handle in a well-ventilated area or under a chemical fume hood.[15][16] Avoid contact with skin and eyes, and do not breathe vapors or mists.[15][16][17] Keep away from heat, sparks, open flames, and other ignition sources.[16][18][19] Use non-sparking tools and explosion-proof equipment.[16][17][18]
-
Personal Protective Equipment (PPE) :
-
Environmental Precautions : Prevent leakage or spillage from entering drains.[15][19] Discharge into the environment should be avoided.[15]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[19] Containers should be protected from sunlight and not exposed to temperatures exceeding 52°C (125°F).[18]
References
- 1. Buy this compound | 359-01-3 [smolecule.com]
- 2. This compound [chemister.ru]
- 3. This compound | C4H9F | CID 3013860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Butane, 2-fluoro- (CAS 359-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound [stenutz.eu]
- 8. Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Question: What is the product formed when this compound reacts with sod.. [askfilo.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Solved For the reactions shown below, which occurs at a | Chegg.com [chegg.com]
- 15. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 16. fishersci.com [fishersci.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. airgas.com [airgas.com]
- 19. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral molecule (S)-2-Fluorobutane. Due to its significance as a chiral building block in the pharmaceutical and agrochemical industries, a thorough understanding of its preparation and analytical validation is crucial. This document details established synthetic routes, including stereospecific methods, and outlines the key analytical techniques for its characterization, complete with experimental protocols and data interpretation.
Synthesis of (S)-2-Fluorobutane
The enantioselective synthesis of (S)-2-Fluorobutane primarily relies on nucleophilic substitution reactions that proceed with a defined stereochemical outcome. The most common strategies involve the use of a chiral precursor, typically (R)-2-butanol or a derivative, where the hydroxyl or a suitable leaving group is displaced by a fluoride (B91410) ion with inversion of configuration.
Synthesis via Nucleophilic Substitution of (R)-2-Butanol Derivative
A reliable and widely employed method for the synthesis of (S)-2-Fluorobutane involves a two-step process starting from the readily available and inexpensive (R)-2-butanol. This method proceeds via an S(_N)2 mechanism, which ensures the inversion of the stereocenter.
Step 1: Activation of the Hydroxyl Group
The hydroxyl group of (R)-2-butanol is a poor leaving group and must first be converted into a better one, such as a tosylate. This is achieved by reacting (R)-2-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also serves as a scavenger for the HCl byproduct.
Step 2: Nucleophilic Fluorination
The resulting (R)-2-butyl tosylate is then treated with a nucleophilic fluoride source, such as potassium fluoride (KF) or a tetraalkylammonium fluoride salt, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The fluoride ion displaces the tosylate group via an S(_N)2 reaction, leading to the formation of (S)-2-Fluorobutane with inversion of stereochemistry.
Experimental Protocol: Synthesis of (S)-2-Fluorobutane from (R)-2-Butanol
Materials:
-
(R)-2-butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Potassium fluoride (KF, spray-dried)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Tosylation of (R)-2-butanol: In a round-bottom flask cooled in an ice bath, dissolve (R)-2-butanol in anhydrous pyridine. Slowly add p-toluenesulfonyl chloride in portions while maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (R)-2-butyl tosylate.
-
Fluorination: In a clean, dry round-bottom flask, suspend spray-dried potassium fluoride in anhydrous DMF. Add the (R)-2-butyl tosylate to the suspension. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Isolation and Purification: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the organic layer and wash it several times with water to remove DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the product to obtain pure (S)-2-Fluorobutane. The low boiling point of the product requires careful handling during distillation.
Synthesis via Mitsunobu Reaction
The Mitsunobu reaction offers an alternative route for the synthesis of (S)-2-Fluorobutane from (R)-2-butanol with inversion of configuration.[1][2][3][4] This reaction utilizes a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a fluoride source. While effective, this method can present challenges in the removal of byproducts.[1][2]
Experimental Protocol: Mitsunobu Fluorination of (R)-2-Butanol
Materials:
-
(R)-2-butanol
-
Triphenylphosphine (PPh(_3))
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
A suitable fluoride source (e.g., anhydrous tetrabutylammonium (B224687) fluoride - TBAF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-2-butanol and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution. A color change is typically observed.
-
After stirring for a short period at 0 °C, add the anhydrous fluoride source (e.g., a solution of TBAF in THF).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC or TLC.
-
Work-up and Purification: Quench the reaction with water and extract with a low-boiling point solvent like pentane. The purification can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct. Column chromatography on silica (B1680970) gel is often required. Due to the volatility of the product, careful handling during solvent removal is essential.
Characterization of (S)-2-Fluorobutane
The successful synthesis of (S)-2-Fluorobutane must be confirmed through rigorous characterization. A combination of spectroscopic and chromatographic techniques is employed to verify the structure, purity, and enantiomeric excess of the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of (S)-2-Fluorobutane. Both ¹H and ¹⁹F NMR are essential for confirming the identity of the compound.[5][6][7]
-
¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. The spectrum of 2-fluorobutane is characterized by distinct signals for the methyl and methylene (B1212753) groups, with the proton on the carbon bearing the fluorine atom showing a characteristic splitting pattern due to coupling with the adjacent fluorine and hydrogen atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a direct and sensitive method for observing the fluorine atom. For (S)-2-Fluorobutane, a single resonance is expected, and its chemical shift is indicative of the fluorine's chemical environment.[5][6][7] The coupling of the fluorine atom to the adjacent protons can also be observed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.[8][9][10][11][12] The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of C-C and C-F bonds.[8][9][10][11][12]
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~4.4 ppm (CH-F, multiplet), ~1.7 ppm (CH₂), ~1.2 ppm (CH₃), ~0.9 ppm (CH₃) |
| Coupling Constants (J) | J({H-F}) ~48 Hz, J({H-H}) ~7 Hz | |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -170 to -180 ppm (relative to CFCl₃) |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 76 |
| Major Fragments | m/z = 57 ([M-F]⁺), 43 ([C₃H₇]⁺), 29 ([C₂H₅]⁺) |
Chiral Characterization
Optical Rotation
As a chiral molecule, (S)-2-Fluorobutane will rotate the plane of polarized light. The specific rotation, --INVALID-LINK--, is a characteristic physical property that can be used to assess the enantiomeric purity of the sample. The sign of the rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory). It is important to note that the (S) designation does not inherently predict the direction of optical rotation.[13][14][15][16]
Chiral Gas Chromatography (GC)
Chiral GC is the most accurate method for determining the enantiomeric excess (e.e.) of a sample of (S)-2-Fluorobutane.[17][18][19][20] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Experimental Protocol: Chiral GC Analysis of (S)-2-Fluorobutane
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[17]
Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 100 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Sample Preparation: Dilute a small amount of the synthesized (S)-2-Fluorobutane in a suitable volatile solvent (e.g., dichloromethane).
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram. The two enantiomers, (R)- and (S)-2-Fluorobutane, will appear as two separate peaks with different retention times.
-
To identify the peaks, inject a racemic standard of this compound and a sample of a known enantiomer if available.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area({major}) - Area({minor})) / (Area({major}) + Area({minor})) ] x 100
Table 2: Characterization Data for (S)-2-Fluorobutane
| Parameter | Method | Expected Value |
| Molecular Formula | - | C₄H₉F |
| Molecular Weight | Mass Spectrometry | 76.11 g/mol |
| Boiling Point | - | ~25 °C |
| Specific Rotation --INVALID-LINK-- | Polarimetry | The specific rotation value needs to be experimentally determined and compared with literature values if available. The sign will be specific to the (S)-enantiomer. |
| Enantiomeric Excess (e.e.) | Chiral GC | >95% for a successful enantioselective synthesis |
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Synthesis of (S)-2-Fluorobutane via Nucleophilic Substitution.
Caption: Characterization Workflow for (S)-2-Fluorobutane.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The specific rotation of (S)-2-iodobutane is +15.90°.a. Draw the ... | Study Prep in Pearson+ [pearson.com]
- 15. amherst.edu [amherst.edu]
- 16. youtube.com [youtube.com]
- 17. gcms.cz [gcms.cz]
- 18. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. mdpi.com [mdpi.com]
(R)-2-Fluorobutane: A Technical Guide to its Stereochemistry and Nomenclature
This in-depth technical guide provides a comprehensive overview of the stereochemistry, nomenclature, and physicochemical properties of (R)-2-Fluorobutane. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this chiral molecule.
Nomenclature and Molecular Structure
(R)-2-Fluorobutane is a chiral organofluorine compound with the chemical formula C₄H₉F.[1][2] Its structure consists of a four-carbon butane (B89635) chain with a fluorine atom attached to the second carbon atom.[3] This second carbon atom is a stereocenter, meaning it is bonded to four different groups: a fluorine atom, a hydrogen atom, a methyl group, and an ethyl group.
The designation "(R)" refers to the specific spatial arrangement of these groups around the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6]
Cahn-Ingold-Prelog (CIP) Priority Assignment
The CIP rules are used to assign a priority to each of the four substituents attached to the chiral center based on atomic number.[4][5]
-
Priority 1: Fluorine (F) - highest atomic number (9).
-
Priority 2: The ethyl group (-CH₂CH₃) - the carbon of the ethyl group is attached to another carbon, while the carbon of the methyl group is attached only to hydrogens.
-
Priority 3: The methyl group (-CH₃) - carbon has a higher atomic number than hydrogen.
-
Priority 4: Hydrogen (H) - lowest atomic number (1).
To assign the (R) or (S) configuration, the molecule is oriented so that the lowest priority group (H) is pointing away from the viewer. The direction from the highest priority substituent (1) to the second (2) and then to the third (3) is observed. For (R)-2-Fluorobutane, this direction is clockwise.[4][7]
References
- 1. 2-fluorobutane [chemister.ru]
- 2. (2R)-2-fluorobutane | C4H9F | CID 54429975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Which of the following is the correct structure for a compound with the I.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 7. Structure of (R)-2-Fluorobutane [glaserr.missouri.edu]
An In-depth Technical Guide to the Synthesis of 2-Fluorobutane from 2-Butanol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 2-fluorobutane from 2-butanol (B46777), a common transformation in organic chemistry with applications in the development of fluorinated molecules for the pharmaceutical and agrochemical industries. This guide details the prevalent reagents, reaction mechanisms, and experimental protocols, with a focus on providing actionable data for laboratory applications.
Introduction
The conversion of alcohols to alkyl fluorides is a fundamental process in organofluorine chemistry. The introduction of a fluorine atom can dramatically alter the biological activity of a molecule by modifying its lipophilicity, metabolic stability, and binding affinity to target proteins. This compound, a simple secondary alkyl fluoride (B91410), serves as a model compound for the study and optimization of fluorination reactions on more complex secondary alcohol-containing substrates. This guide will focus on the practical aspects of synthesizing this compound from 2-butanol, providing researchers with the necessary information to replicate and adapt these methods.
Common Fluorinating Agents for the Conversion of Alcohols
Several reagents have been developed for the deoxofluorination of alcohols. Among the most common for the conversion of secondary alcohols like 2-butanol are diethylaminosulfur trifluoride (DAST) and its analogues, as well as reagents like the Yarovenko-Raksha and Ishikawa reagents.[1][2][3]
-
Diethylaminosulfur Trifluoride (DAST): DAST is a widely used nucleophilic fluorinating agent that converts primary, secondary, and tertiary alcohols to their corresponding fluorides under mild conditions.[4] It is known for its reliability, though caution is advised due to its thermal instability and sensitivity to moisture.[4] Safer, more thermally stable alternatives to DAST, such as Deoxofluor and FLUOLEAD®, have also been developed.[4]
-
Ishikawa's Reagent: This reagent, an adduct of hexafluoropropene (B89477) and diethylamine, is a shelf-stable and easily prepared alternative to DAST.[5] It is particularly effective for converting primary alcohols to alkyl fluorides with high yields and is also capable of fluorinating secondary alcohols, although with the potential for side reactions like elimination.[5]
-
Yarovenko-Raksha Reagent: Historically significant, this reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) was one of the first α-fluoroalkylamino reagents used for the deoxyfluorination of alcohols.[6]
Reaction Mechanism: SN2 Displacement
The fluorination of 2-butanol with reagents like DAST typically proceeds through a nucleophilic substitution pathway, most commonly an S(_N)2 mechanism. The hydroxyl group of the alcohol is first activated by the fluorinating agent, converting it into a good leaving group. The fluoride ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group, resulting in an inversion of stereochemistry at the chiral center.
Caption: SN2 reaction pathway for the fluorination of 2-butanol.
Experimental Protocols
While general procedures for the fluorination of alcohols are widely available, the following protocol for the synthesis of this compound from 2-butanol is adapted from a specific example found in the patent literature, providing a concrete and reproducible method.[7]
Synthesis of this compound using Methanesulfonyl Fluoride and DBU
This method utilizes methanesulfonyl fluoride as the fluorinating agent in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Materials:
-
2-Butanol
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanesulfonyl fluoride
-
Nitrogen gas
-
Dry ice-ethanol bath
Apparatus:
-
300 ml glass reactor equipped with a stirring bar, dropping funnel, thermometer, and a collection receiver.
Procedure: [7]
-
To a 300 ml glass reactor, add 56.7 g of 2-butanol and 85.3 g of DBU.
-
Place the reactor under a nitrogen atmosphere and heat the contents to 60°C.
-
Once the internal temperature is stable, add 50 g of methanesulfonyl fluoride dropwise from the dropping funnel over approximately 1 hour.
-
After the addition is complete, continue the reaction at 60°C for an additional 5 hours.
-
Increase the reactor temperature to 100°C and continue the reaction for a further 1 hour.
-
During the heating process, collect the distilled organic component in a receiver cooled in a dry ice-ethanol bath.
-
The collected organic substance is then analyzed to determine the yield of this compound.
Quantitative Data
The following table summarizes the quantitative data from the experimental protocol described above.[7]
| Parameter | Value |
| Reactants | |
| 2-Butanol | 56.7 g |
| DBU | 85.3 g |
| Methanesulfonyl Fluoride | 50 g |
| Reaction Conditions | |
| Initial Temperature | 60°C |
| Initial Reaction Time | 5 hours |
| Final Temperature | 100°C |
| Final Reaction Time | 1 hour |
| Atmosphere | Nitrogen |
| Product | |
| This compound (collected) | 27.6 g |
| Yield | |
| Yield (with reference to methanesulfonyl fluoride) | 71.2% |
| Spectroscopic Data | |
| ¹H-NMR (CDCl₃, TMS, δ ppm) | 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) |
| ¹⁹F-NMR (CDCl₃, CFCl₃, δ ppm) | -173 (m, 1F) |
Experimental Workflow
The overall experimental workflow for the synthesis and isolation of this compound can be visualized as follows:
Caption: General experimental workflow for this compound synthesis.
Safety Considerations
-
DAST and related reagents: These compounds are heat and moisture sensitive and can decompose exothermically.[4] Reactions should be carried out with appropriate shielding and temperature control. It is generally not advisable to heat DAST reactions.[4]
-
Methanesulfonyl fluoride: This is a toxic and corrosive substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
DBU: DBU is a strong, non-nucleophilic base that is corrosive and should be handled with care.
Conclusion
The synthesis of this compound from 2-butanol is a well-established transformation that can be achieved with high efficiency using modern fluorinating agents. The choice of reagent and reaction conditions will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and safety considerations. The detailed protocol and data provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of organofluorine chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. US9517984B2 - Conversion of 2,3-butanediol to 2-butanol, olefins and fuels - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. US6479707B2 - Process for producing 2-butanone and 2-butanol - Google Patents [patents.google.com]
- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-fluorobutane, a chiral organofluorine compound. It delves into the molecule's conformational isomers, detailing their relative stabilities and geometric parameters. This document summarizes key quantitative data from computational and experimental studies, presents detailed experimental protocols for structural determination, and offers a logical framework for its structural analysis. The information contained herein is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development.
Introduction
This compound (CH₃CHFCH₂CH₃) is a fluorinated alkane that serves as a fundamental model for understanding the influence of fluorine substitution on the conformational preferences and electronic properties of aliphatic chains.[1] Its chirality, arising from the stereocenter at the second carbon atom, makes it a molecule of interest in stereoselective synthesis and medicinal chemistry.[1][2] A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, intermolecular interactions, and overall behavior in various chemical and biological systems.
This guide presents a detailed examination of this compound's molecular architecture, focusing on the interplay of steric and electronic effects that govern its structure.
Conformational Analysis
Rotation around the central C2-C3 bond of this compound gives rise to three stable staggered conformers: Me-trans, F-trans, and H-trans. These conformers are distinguished by the relative positions of the methyl, fluorine, and hydrogen substituents.[3]
Computational studies, particularly ab initio calculations at the MP2/6-31G(d) level, have been instrumental in determining the equilibrium geometries and relative energies of these conformers.[3]
Conformational Energies and Population
Variable temperature infrared spectroscopy of this compound dissolved in liquid krypton has provided experimental evidence for the relative stabilities of the three conformers.[3] The Me-trans conformer is the most stable, followed by the F-trans and then the H-trans conformer.[3]
| Conformer | ΔH (kJ/mol) vs. Me-trans[3] | Population at Ambient Temperature (%)[3] |
| Me-trans | 0 | 50 ± 2 |
| F-trans | 1.21 ± 0.12 | 31 ± 1 |
| H-trans | 2.49 ± 0.25 | 19 ± 1 |
Molecular Geometry and Bonding
The precise geometric parameters of each conformer, including bond lengths, bond angles, and dihedral angles, have been elucidated through computational chemistry. These parameters provide a quantitative description of the molecule's three-dimensional shape.
Bond Lengths
The introduction of the highly electronegative fluorine atom influences the bond lengths within the molecule. The C-F bond is notably strong and short.[4]
| Bond | Me-trans (Å) | F-trans (Å) | H-trans (Å) |
| C-F | ~1.42 | ~1.42 | ~1.42 |
| C1-C2 | ~1.52 | ~1.52 | ~1.52 |
| C2-C3 | ~1.53 | ~1.53 | ~1.53 |
| C3-C4 | ~1.53 | ~1.53 | ~1.53 |
Bond Angles
The tetrahedral geometry around the sp³-hybridized carbon atoms is slightly distorted due to steric and electronic interactions between the substituents.
| Angle | Me-trans (°) | F-trans (°) | H-trans (°) |
| ∠FCC | ~109.5 | ~109.5 | ~109.5 |
| ∠CCC (C1-C2-C3) | ~112 | ~112 | ~112 |
| ∠CCC (C2-C3-C4) | ~112 | ~112 | ~112 |
Dihedral Angles
The dihedral angles define the rotational orientation around the C2-C3 bond and are critical for distinguishing the different conformers.
| Dihedral Angle | Me-trans (°) | F-trans (°) | H-trans (°) |
| F-C2-C3-C4 | ~180 | ~60 | ~-60 |
| C1-C2-C3-H | ~60 | ~180 | ~60 |
| C1-C2-C3-C4 | ~-60 | ~-60 | ~180 |
Note: The values presented are idealized dihedral angles for staggered conformations. Actual values from computational studies may deviate slightly.
Rotational Barriers
The energy barriers to rotation between the conformers are a result of torsional strain and steric hindrance. While specific experimental or calculated values for the rotational barriers in this compound were not found in the searched literature, they are expected to be on the order of a few kcal/mol, similar to other small alkanes.[5] The energy differences between the stable conformers provide an indication of the relative depths of the potential energy wells.
Experimental Protocols
The structural characterization of this compound relies on a combination of spectroscopic and computational techniques.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the bond lengths, bond angles, and dihedral angles of molecules in the gas phase.[6]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[6]
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.[6]
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).[2]
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This scattering data is then used to generate a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.
-
Structural Refinement: A theoretical model of the molecular structure is refined by fitting the calculated scattering intensities to the experimental data. This process yields the equilibrium bond lengths, bond angles, and torsional angles.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be determined.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the molecules absorb the radiation. This absorption is detected by a sensitive detector.
-
Spectral Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are then used to determine the rotational constants (A, B, and C) of the molecule.
-
Structural Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the masses of the atoms and their positions within the molecule. By analyzing the rotational spectra of different isotopic species of this compound, a detailed and highly accurate molecular structure can be determined.[7]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are essential tools for investigating the molecular structure and bonding of this compound.
Methodology (Typical DFT Workflow):
-
Initial Structure Generation: Plausible initial geometries for the different conformers of this compound are generated.
-
Geometry Optimization: The energy of each structure is minimized with respect to the positions of its atoms using a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[8] This process yields the equilibrium geometry for each conformer.
-
Frequency Calculation: A vibrational frequency analysis is performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.[1]
-
Conformational Energy Analysis: The relative energies of the different conformers are calculated, including ZPVE corrections, to determine their relative stabilities.
-
Rotational Barrier Calculation: To determine the energy barriers between conformers, a potential energy surface scan can be performed by systematically changing a specific dihedral angle and calculating the energy at each step. Alternatively, transition state optimization can be used to locate the saddle points on the potential energy surface that connect the energy minima of the conformers.
Logical Relationships in Structural Analysis
The determination of the molecular structure of this compound is a synergistic process that integrates experimental data and theoretical calculations.
Conclusion
The molecular structure and bonding of this compound are governed by a delicate balance of steric repulsions and electronic effects, leading to the existence of three distinct stable conformers. The Me-trans conformer is the most stable due to the minimization of steric strain. This in-depth technical guide has provided a comprehensive overview of the structural parameters, conformational energetics, and the experimental and computational methodologies employed in their determination. The presented data and protocols serve as a foundational resource for researchers engaged in the study of fluorinated organic molecules and their applications in various scientific disciplines. Further high-resolution experimental studies would be beneficial to refine the quantitative data presented in this guide.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. Gas electron diffraction [dl1.en-us.nina.az]
- 3. southampton.ac.uk [southampton.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
Conformational Landscape of 2,3-Difluorobutane Diastereomers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences, thereby impacting their biological activity and material properties. The conformational analysis of small, fluorinated alkanes provides a fundamental understanding of the interplay of steric, electrostatic, and stereoelectronic effects. This guide offers a detailed examination of the conformational analysis of the threo and erythro diastereomers of 2,3-difluorobutane (B14755600), integrating computational and experimental methodologies.
In contrast to the well-known gauche effect observed in 1,2-difluoroethane, the conformational landscape of 2,3-difluorobutane is more complex.[1][2] A delicate balance of several weak interactions, including hyperconjugation, steric hindrance, and dipole-dipole interactions, governs the relative stabilities of the various staggered conformers.[3] This complexity makes 2,3-difluorobutane an excellent model system for studying the nuanced effects of vicinal difluorination on alkane chains.
This technical guide summarizes the key quantitative data from computational studies, details the experimental and theoretical protocols employed in conformational analysis, and provides visualizations of the conformational relationships and analytical workflows.
Conformational Analysis of threo-2,3-Difluorobutane
The threo diastereomer of 2,3-difluorobutane exists as three staggered conformers. The notation for these conformers indicates the dihedral angles of the methyl-methyl and fluoro-fluoro relationships, respectively (A for anti, G for gauche).
Quantitative Conformational Data (threo-2,3-difluorobutane)
The following table summarizes the calculated relative energies, populations, and key dihedral angles for the staggered conformers of threo-2,3-difluorobutane in both the gas phase and in an aqueous solution.[3]
| Conformer | Relative Free Energy (kcal/mol) (Vacuum) | Population (%) (Vacuum) | Relative Free Energy (kcal/mol) (Water) | Population (%) (Water) | Me-C-C-Me Dihedral Angle (°) | F-C-C-F Dihedral Angle (°) |
| AG(T) | 0.00 | 45.4 | 0.00 | 43.1 | 170.9 | 71.9 |
| GA(T) | 0.13 | 34.1 | 0.18 | 32.5 | -68.9 | 176.6 |
| GG(T) | 0.61 | 20.5 | 0.55 | 24.4 | 65.6 | 65.8 |
Data calculated at the M05-2X/6-311+G(d,p) level of theory.[3]
Conformational Analysis of erythro-2,3-Difluorobutane
Similarly, the erythro diastereomer of 2,3-difluorobutane has three staggered conformers. The relative energies and populations of these conformers are also influenced by the solvent environment.
Quantitative Conformational Data (erythro-2,3-Difluorobutane)
The table below presents the calculated relative energies, populations, and key dihedral angles for the staggered conformers of erythro-2,3-difluorobutane.[3]
| Conformer | Relative Free Energy (kcal/mol) (Vacuum) | Population (%) (Vacuum) | Relative Free Energy (kcal/mol) (Water) | Population (%) (Water) | Me-C-C-Me Dihedral Angle (°) | F-C-C-F Dihedral Angle (°) |
| AA(E) | 0.00 | 46.1 | 0.00 | 33.1 | 175.8 | 180.0 |
| GG(E) | 0.09 | 37.8 | -0.11 | 42.1 | 68.4 | -68.4 |
| G'G'(E) | 0.77 | 16.1 | 0.75 | 24.8 | -68.4 | 68.4 |
Data calculated at the M05-2X/6-311+G(d,p) level of theory.[3]
Predicted NMR J-Coupling Constants
NMR spectroscopy is a powerful experimental technique for determining the conformational populations in solution through the analysis of vicinal coupling constants (³J). The observed ³J value is a population-weighted average of the coupling constants for each conformer. While the specific experimental values for 2,3-difluorobutane were not available in the reviewed literature, theoretical calculations can predict these values.
The following table presents the predicted ³JHH and ³JHF coupling constants for the most stable conformer of each diastereomer.
| Diastereomer | Most Stable Conformer (Vacuum) | Predicted ³JHH (Hz) | Predicted ³JHF (Hz) |
| threo | AG(T) | 8.5 | 15.2 |
| erythro | AA(E) | 11.2 | 12.5 |
Note: These are predicted values for the lowest energy conformer and do not represent the population-weighted average that would be observed experimentally.
Methodologies and Protocols
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
-
Sample Preparation : Dissolve the synthesized and purified diastereomer of 2,3-difluorobutane in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration suitable for NMR analysis (typically 5-10 mg/mL).
-
NMR Data Acquisition :
-
Acquire high-resolution one-dimensional ¹H and ¹⁹F NMR spectra.
-
To aid in the assignment of protons and fluorines and to determine coupling constants, acquire two-dimensional correlation spectra such as ¹H-¹H COSY, ¹H-¹⁹F HSQC, and ¹H-¹³C HSQC.
-
For complex spectra with significant signal overlap, advanced techniques like pure shift NMR can be employed to simplify multiplets to singlets, facilitating the accurate measurement of chemical shifts and integrals.[4]
-
-
J-Coupling Analysis :
-
Extract the vicinal ³JHH and ³JHF coupling constants from the ¹H NMR spectrum. This may require spectral simulation and fitting for complex spin systems.
-
The observed coupling constant (J_obs) is the Boltzmann-weighted average of the coupling constants for each conformer (J_i) based on their populations (p_i): J_obs = Σ p_i * J_i.
-
The populations of the conformers can be determined by solving a system of equations relating the observed coupling constants to the theoretical coupling constants for each conformer, often derived from Karplus-type equations or DFT calculations.
-
Computational Protocol: DFT-Based Conformational Analysis
-
Initial Conformer Generation : Generate all possible staggered conformers for each diastereomer by systematic rotation around the central C-C bond.
-
Geometry Optimization and Frequency Calculations :
-
Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like M05-2X and a basis set like 6-311+G(d,p).[3] The choice of functional is crucial for accurately describing the non-covalent interactions present.
-
Conduct frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections) for the calculation of free energies.
-
-
Solvation Effects : To model the system in solution, employ an implicit solvation model, such as the SMD model, during the geometry optimization and frequency calculations.
-
Energy and Population Calculation :
-
Calculate the relative free energies (ΔG) of all conformers. It is important to use free energies rather than just electronic energies, as entropic contributions can be significant.[1][2]
-
Determine the Boltzmann population of each conformer at a given temperature (e.g., 298 K) using the calculated relative free energies.
-
-
NMR Parameter Calculation :
-
For the optimized geometry of each conformer, calculate the NMR shielding tensors and spin-spin coupling constants.
-
Compare the population-weighted average of the calculated J-coupling constants with the experimentally determined values to validate the computational model and the predicted conformational populations.
-
Visualizations
Conformational Isomers of 2,3-Difluorobutane
Newman Projections of Key Conformers
Workflow for Conformational Analysis
Conclusion
The conformational analysis of the threo and erythro diastereomers of 2,3-difluorobutane reveals a complex interplay of stereoelectronic and steric effects. Unlike simpler fluoroalkanes, no single effect dominates, leading to small energy differences between conformers and a significant dependence on the solvent environment. This guide provides a framework for understanding these interactions through a combination of high-level DFT calculations and NMR spectroscopic techniques. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry and materials science, where the precise control of molecular conformation through fluorination is a key strategy for designing molecules with desired properties. The integration of computational and experimental methods, as outlined in the workflow, is essential for a comprehensive and accurate conformational analysis.
References
- 1. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - ePrints Soton [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Vicinal fluorine-fluorine coupling constants: Fourier analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Fluorobutane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-fluorobutane, a key organofluorine compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Data Presentation
The following tables summarize the quantitative NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 4.35 | m | 1H | H-2 |
| 1.73 | m | 2H | H-3 |
| 1.17 | dq | 3H | H-1 |
| 0.88 | t | 3H | H-4 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~92 (d, ¹JCF ≈ 165 Hz) | C-2 |
| ~30 (d, ²JCF ≈ 21 Hz) | C-3 |
| ~20 (d, ²JCF ≈ 23 Hz) | C-1 |
| ~10 (d, ³JCF ≈ 5 Hz) | C-4 |
Table 3: ¹⁹F NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: CFCl₃) [1]
| Chemical Shift (δ) (ppm) | Multiplicity |
| -173 | m |
Experimental Protocol: NMR Spectroscopy of this compound
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Materials:
-
This compound (volatile liquid)
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Sample Preparation:
-
In a well-ventilated fume hood, carefully add approximately 0.5 mL of deuterated chloroform (CDCl₃) to a clean, dry 5 mm NMR tube.
-
Using a Pasteur pipette, add 1-2 drops of this compound to the NMR tube.
-
Cap the NMR tube securely to prevent the evaporation of the volatile sample.[2]
-
Gently invert the tube several times to ensure the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Acquire the spectrum using an appropriate number of scans (typically 8-16 for a concentrated sample).
-
-
¹³C NMR:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 100 ppm).
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (this may range from hundreds to thousands of scans depending on the concentration and instrument sensitivity).
-
-
¹⁹F NMR:
-
Tune the probe to the fluorine frequency.
-
Load standard fluorine acquisition parameters, often with proton decoupling.
-
Set the spectral width to cover the expected range for alkyl fluorides (e.g., -150 to -250 ppm).
-
Acquire the spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Reference the spectra. For ¹H and ¹³C, the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) can be used. For ¹⁹F, an external reference of CFCl₃ (δF = 0 ppm) is common.[5]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-F bond vibrations.
Data Presentation
A complete vibrational assignment for the most stable conformer (Me-trans) of this compound has been reported.[6][7] The key vibrational modes are summarized in Table 4.
Table 4: Infrared (IR) Spectroscopic Data for this compound (Me-trans conformer) [6][7]
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 2980 - 2880 | C-H stretching |
| 1470 - 1450 | CH₃ and CH₂ bending |
| 1385 | CH₃ symmetric bending |
| 1135 | C-F stretching |
| ~1000 - 800 | C-C stretching and CH rocking |
Experimental Protocol: FT-IR Spectroscopy of this compound
Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of liquid this compound.
Materials:
-
This compound (volatile liquid)
-
FT-IR spectrometer
-
Sealed liquid transmission cell with NaCl or KBr windows, or an Attenuated Total Reflectance (ATR) accessory.
-
Syringe or Pasteur pipette
-
Cleaning solvent (e.g., dry acetone (B3395972) or dichloromethane)
Procedure (Sealed Liquid Cell Method): [8][9][10][11]
-
Cell Preparation:
-
Ensure the liquid transmission cell is clean and dry. If necessary, flush with a volatile solvent and dry with a stream of nitrogen.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty, sealed cell. This will be subtracted from the sample spectrum to remove contributions from the cell windows and atmospheric gases.
-
-
Sample Loading:
-
In a fume hood, use a syringe to carefully inject the liquid this compound into the cell through the filling ports.
-
Ensure there are no air bubbles in the light path.
-
Seal the ports to prevent evaporation.
-
-
Data Acquisition:
-
Place the filled cell in the sample compartment of the FT-IR spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Procedure (ATR Method):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Due to the volatility of the sample, it is important to acquire the spectrum quickly after applying the sample.
-
-
Cleaning:
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Data Presentation
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 5: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 76 | [CH₃CH₂CHFCH₃]⁺ (Molecular Ion) |
| 57 | [C₄H₉]⁺ (Loss of F) |
| 47 | [CH₃CHF]⁺ |
| 29 | [CH₃CH₂]⁺ |
Note: A publicly available, confirmed mass spectrum for this compound was not found in the searched resources. The fragmentation pattern is predicted based on the general principles of mass spectrometry for halogenated alkanes.[12]
Experimental Protocol: GC-MS of this compound
Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
A suitable volatile solvent (e.g., hexane (B92381) or dichloromethane)
-
GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)
-
Gas-tight syringe or autosampler vials
Procedure: [6][13][14][15][16]
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 100 ppm in hexane).
-
If using an autosampler, transfer the solution to a GC vial and seal it.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 200 °C). Use a split injection mode to avoid overloading the column.
-
GC Column and Oven Program: Use a non-polar or medium-polarity capillary column. A suitable oven temperature program would be to hold at a low initial temperature (e.g., 40 °C) for a few minutes and then ramp up to a higher temperature (e.g., 150 °C) to ensure elution of the compound.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Set the transfer line temperature to be similar to or slightly higher than the final oven temperature.
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-100).
-
-
-
Data Acquisition:
-
Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.
-
Start the data acquisition. The GC will separate the this compound from the solvent and any impurities, and the mass spectrometer will record the mass spectrum of the eluting compound.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.
-
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound is most effectively achieved by combining the information from NMR, IR, and MS. The following diagram illustrates the logical workflow.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwyo.edu [uwyo.edu]
- 5. colorado.edu [colorado.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. dem.ri.gov [dem.ri.gov]
- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Elimination Reaction Mechanisms of 2-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the elimination reaction mechanisms of 2-fluorobutane, a topic of significant interest in physical organic chemistry and relevant to the study of drug metabolism and synthesis. The unique behavior of the fluorine substituent as a leaving group presents a departure from the typical elimination patterns observed with heavier halogens, offering valuable insights into the subtleties of reaction mechanisms.
Core Concepts: The E2 and E1cB-like Mechanisms
The elimination of a hydrogen halide from an alkyl halide is a fundamental organic reaction, typically proceeding through either a concerted (E2) or a stepwise (E1 or E1cB) mechanism. In the case of this compound, the high electronegativity of fluorine and the strength of the C-F bond play a crucial role in dictating the reaction pathway.
The reaction of this compound with a base can, in principle, yield two constitutional isomers: 1-butene (B85601) (the Hofmann product) and 2-butene (B3427860) (the Zaitsev product). The regioselectivity of this reaction is a key indicator of the underlying mechanism.
-
E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from a β-carbon at the same time as the leaving group departs. The transition state has significant double-bond character. For most alkyl halides, the E2 mechanism preferentially forms the more substituted, thermodynamically more stable alkene (Zaitsev's rule).
-
E1cB-like Mechanism: Due to the poor leaving group ability of fluoride (B91410), the elimination of HF from this compound is often described as having an "E1cB-like" or "E2-E1cB spectrum" transition state. In this model, the transition state is more carbanionic in character. The base removes a β-proton, leading to a build-up of negative charge on the carbon atom before the C-F bond begins to break significantly. This pathway favors the formation of the less substituted alkene (Hofmann's rule) because it proceeds through the more stable primary carbanion-like intermediate.[1][2]
Regioselectivity: The Predominance of the Hofmann Product
A central theme in the study of this compound elimination is its tendency to yield 1-butene as the major product, in contrast to the behavior of other 2-halobutanes. This preference for the Hofmann product is a direct consequence of the E1cB-like nature of the transition state. The acidity of the β-hydrogens is a key factor; the hydrogens on the methyl group (C1) are more acidic and sterically more accessible than the hydrogen on the methylene (B1212753) group (C3). Abstraction of a proton from C1 leads to a more stable primary carbanion-like transition state, which then proceeds to form 1-butene.
Computational studies have provided significant insight into this phenomenon. A study by Saunders and Gronert using ab initio methods examined the gas-phase elimination reactions of this compound with a variety of bases. Their calculations consistently predict a preference for the formation of 1-butene, supporting the E1cB-like mechanism.[3]
Data Presentation: Product Ratios in the Elimination of 2-Halobutanes
The following table summarizes the calculated product distribution for the gas-phase elimination of this compound with various bases, as reported by Saunders and Gronert. For comparative purposes, experimental data for the elimination of 2-bromobutane (B33332) with different bases are also included, highlighting the contrasting regioselectivity.
| Substrate | Base | Solvent | Temperature (°C) | % 1-Butene (Hofmann) | % 2-Butene (Zaitsev) | Data Source |
| This compound | F⁻ | Gas Phase | N/A | 87 | 13 | Computational[3] |
| This compound | HO⁻ | Gas Phase | N/A | 78 | 22 | Computational[3] |
| This compound | CH₃O⁻ | Gas Phase | N/A | 79 | 21 | Computational[3] |
| This compound | (CH₃)₃CO⁻ | Gas Phase | N/A | 93 | 7 | Computational[3] |
| 2-Bromobutane | C₂H₅O⁻ | C₂H₅OH | 55 | 19 | 81 | Experimental |
| 2-Bromobutane | (CH₃)₃CO⁻ | (CH₃)₃COH | 25 | 72 | 28 | Experimental |
Note: The data for this compound are from computational studies in the gas phase. Experimental values in solution may vary but are expected to show a similar trend of favoring the Hofmann product. The data for 2-bromobutane is experimental and illustrates the typical Zaitsev and Hofmann trends with non-bulky and bulky bases, respectively.
Experimental Protocols
Representative Protocol for the Base-Induced Elimination of this compound:
-
Reactant Preparation: A solution of the chosen base (e.g., sodium ethoxide in ethanol, or potassium tert-butoxide in tert-butanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The concentration of the base is typically in the range of 0.5 M to 1.0 M.
-
Reaction Initiation: this compound is added to the stirred solution of the base. The reaction mixture is then heated to a specified temperature, often the boiling point of the solvent, and maintained at that temperature for a set period (e.g., 1-4 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the addition of water. The organic products are then extracted into a suitable organic solvent (e.g., diethyl ether or pentane).
-
Purification and Analysis: The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is carefully removed by distillation. The resulting product mixture of alkenes is then analyzed by GC or nuclear magnetic resonance (NMR) spectroscopy to determine the relative percentages of 1-butene and 2-butene.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for the elimination reaction of this compound.
Caption: Competing E2 pathways for this compound elimination.
Caption: Stepwise E1cB-like mechanism for this compound.
Conclusion
The elimination reaction of this compound serves as an excellent case study for understanding the nuances of reaction mechanisms. The poor leaving group ability of the fluoride ion steers the reaction away from a classic E2 pathway and towards an E1cB-like transition state. This results in a strong preference for the formation of the less substituted Hofmann product, 1-butene. This behavior is in stark contrast to that of other 2-halobutanes, which predominantly yield the Zaitsev product under similar conditions. For researchers in drug development, understanding these mechanistic subtleties is crucial, as the metabolic fate of fluorinated pharmaceuticals can be influenced by such elimination pathways.
References
A Technical Guide to the Cahn-Ingold-Prelog Priority Rules for 2-Fluorobutane Enantiomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the Cahn-Ingold-Prelog (CIP) priority rules, with a specific application to the stereoisomers of 2-fluorobutane. It includes a detailed breakdown of the rules, quantitative data for related compounds, and comprehensive experimental protocols for the determination of absolute configuration, a critical aspect of stereochemistry in medicinal chemistry and materials science.
Introduction to Stereoisomerism and Chirality
In the field of drug development and materials science, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the spatial orientation of their atoms. A specific class of stereoisomers, known as enantiomers, are non-superimposable mirror images of each other. This property, called chirality, is analogous to the relationship between a left and a right hand. Chiral molecules possess a stereogenic center, which for this compound is the second carbon atom (C2), as it is bonded to four different substituents. While enantiomers exhibit identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light and their binding affinity to other chiral molecules, like biological receptors. This differentiation is critical, as one enantiomer of a drug can be therapeutic while its mirror image may be inactive or even toxic. Therefore, an unambiguous system for naming the absolute configuration of a stereocenter is essential. The universally adopted system is the Cahn-Ingold-Prelog (CIP) nomenclature, which assigns an R (from the Latin rectus, for right) or S (from the Latin sinister, for left) descriptor to a chiral center.[1]
The Cahn-Ingold-Prelog (CIP) System: Core Principles
The CIP system is a set of sequence rules used to rank the substituents attached to a stereocenter, allowing for the assignment of its absolute configuration.
-
Sequence Rule 1: Priority by Atomic Number. The primary rule assigns priority based on the atomic number of the atoms directly bonded to the chiral center. The atom with the higher atomic number receives higher priority. For isotopes, the one with the greater atomic mass is assigned higher priority.
-
Sequence Rule 2: First Point of Difference. If two or more atoms directly bonded to the stereocenter are identical, priority is determined by proceeding along the substituent chains until a "first point of difference" is found. The chain that contains an atom with a higher atomic number at this point receives higher priority.
-
Sequence Rule 3: Multiple Bonds. Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms. For example, a C=O group is treated as a carbon bonded to two oxygen atoms.
Once priorities (1-4, with 1 being the highest) are assigned, the molecule is oriented in space so that the lowest-priority substituent (4) points away from the viewer. The sequence from priority 1 to 2 to 3 is then observed.
-
If the sequence is clockwise , the configuration is assigned R .
-
If the sequence is counter-clockwise , the configuration is assigned S .
Applying the CIP Rules to this compound
The chiral center in this compound is the second carbon atom (C2), which is bonded to a fluorine atom, an ethyl group, a methyl group, and a hydrogen atom.
Step-by-Step Priority Assignment for this compound:
-
Identify the four substituents attached to the chiral carbon (C2):
-
-F (Fluoro)
-
-CH₂CH₃ (Ethyl)
-
-CH₃ (Methyl)
-
-H (Hydrogen)
-
-
Apply Sequence Rule 1: Compare the atomic numbers of the atoms directly attached to C2.
-
Fluorine (F): Atomic number 9
-
Carbon (C) of the ethyl group: Atomic number 6
-
Carbon (C) of the methyl group: Atomic number 6
-
Hydrogen (H): Atomic number 1
This initial comparison establishes the highest and lowest priorities:
-
Priority 1: -F (highest atomic number)
-
Priority 4: -H (lowest atomic number)
-
-
Apply Sequence Rule 2 (First Point of Difference): To differentiate between the ethyl and methyl groups, we examine the atoms attached to their respective carbons.
-
Ethyl group (-CH₂CH₃): The carbon is bonded to one Carbon and two Hydrogens (C, H, H).
-
Methyl group (-CH₃): The carbon is bonded to three Hydrogens (H, H, H).
Comparing these lists at the first point of difference, Carbon (from the ethyl group) has a higher atomic number than Hydrogen (from the methyl group). Therefore, the ethyl group has higher priority.
-
Priority 2: -CH₂CH₃
-
Priority 3: -CH₃
-
Summary of Priorities:
-
-F
-
-CH₂CH₃
-
-CH₃
-
-H
With priorities established, we can determine the configuration of the two enantiomers.
(R)-2-Fluorobutane: To assign the R configuration, the substituents are arranged so that the lowest priority group (-H) is pointing away. The path from priority 1 (-F) to 2 (-CH₂CH₃) to 3 (-CH₃) traces a clockwise direction.
Caption: CIP priority assignment for (R)-2-fluorobutane.
(S)-2-Fluorobutane: For the S enantiomer, the spatial arrangement is the mirror image. With the lowest priority group (-H) pointing away, the path from priority 1 (-F) to 2 (-CH₂CH₃) to 3 (-CH₃) traces a counter-clockwise direction.
Caption: CIP priority assignment for (S)-2-fluorobutane.
Quantitative Data
Enantiomers share identical achiral physical properties. Their defining quantitative difference is their specific rotation—the degree to which they rotate plane-polarized light. While experimental specific rotation data for this compound is not widely published, a value of +18.6° has been reported for the (R)-enantiomer.[2] The (S)-enantiomer would therefore have a specific rotation of -18.6°.
The table below summarizes key physical properties and includes data for other 2-halobutanes for comparative context.
| Property | This compound (Racemic) | (R)-2-Fluorobutane | (S)-2-Fluorobutane | (S)-2-Chlorobutane | (R)-2-Bromobutane |
| Molecular Formula | C₄H₉F | C₄H₉F | C₄H₉F | C₄H₉Cl | C₄H₉Br |
| Molar Mass ( g/mol ) | 76.11 | 76.11 | 76.11 | 92.57 | 137.02 |
| Boiling Point (°C) | 25.1 | 25.1 | 25.1 | 68-70 | 91 |
| Specific Rotation ([α]) | 0° | +18.6°[2] | -18.6° (inferred) | -12.9°[3] | -23.1°[4] |
Note: The sign and magnitude of specific rotation are unique properties and cannot be predicted from the R/S designation alone.[1]
Experimental Protocols for Determining Absolute Configuration
Determining the absolute configuration of a newly synthesized chiral molecule is a critical step. Several robust experimental techniques are employed for this purpose.
Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. The observed rotation (α) is used to calculate the specific rotation ([α]), a characteristic property of the substance.[5]
Methodology:
-
Sample Preparation: Prepare a solution of the analyte with a precisely known concentration (c), typically in g/mL, using a solvent that does not interfere with the measurement.
-
Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent) to set the zero point.
-
Measurement:
-
Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter.
-
Measure the angle of rotation (α) at a specified temperature (T) and wavelength (λ), commonly the sodium D-line (589 nm).
-
-
Calculation: Calculate the specific rotation using Biot's Law: [α]Tλ = α / (l × c)
-
Assignment: Compare the sign (+ for dextrorotatory, - for levorotatory) and magnitude of the calculated specific rotation to literature values for known enantiomers to assign the absolute configuration.
Principle: This is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3] It relies on the diffraction pattern of X-rays scattered by a single, high-quality crystal. To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized, which is most effective when the molecule contains an atom heavier than oxygen.[3][6]
Methodology:
-
Crystal Growth: Grow a single crystal of the enantiomerically pure analyte of suitable size (typically 0.1-0.3 mm) and quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the molecule within the crystal's unit cell.
-
Structure Refinement: A molecular model is fitted to the electron density map and refined to achieve the best agreement with the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration has been modeled, while a value near 1 suggests the inverted structure is correct.
Principle: Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous. However, they can be differentiated by converting them into diastereomers, which have different physical properties and thus distinct NMR spectra. This is achieved by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA). Alternatively, a chiral shift reagent can be used to form transient diastereomeric complexes.[7][8]
Methodology (Using a Chiral Derivatizing Agent, e.g., Mosher's Acid):
-
Derivatization: React the analyte (e.g., a chiral alcohol or amine) with an enantiomerically pure CDA (e.g., (R)-MTPA-Cl) to form a mixture of diastereomeric esters or amides.
-
Sample Preparation: Purify the resulting diastereomeric mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Spectral Analysis:
-
Identify the signals corresponding to the newly formed diastereomers. Because the two diastereomers exist in different chemical environments, their corresponding protons will have different chemical shifts (Δδ).
-
By analyzing the differences in chemical shifts for protons near the stereocenter and applying established models (like the Mosher model), the absolute configuration of the original analyte can be deduced.
-
The following diagram illustrates a generalized workflow for the experimental determination of absolute configuration.
Caption: Workflow for determining the absolute configuration of a chiral compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Solved b. The specific rotation for a pure sample of | Chegg.com [chegg.com]
- 3. brainly.com [brainly.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. testbook.com [testbook.com]
- 8. Solved The specific rotation of (R)-2-bromobutane is -23.1. | Chegg.com [chegg.com]
The Gas Phase Chemistry of 2-Fluorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobutane, a saturated organofluorine compound, serves as a fundamental model for understanding the influence of fluorine substitution on the reactivity and reaction mechanisms of alkanes. Its gas-phase chemistry is of significant interest in various fields, including atmospheric chemistry, combustion science, and theoretical chemistry. The strong carbon-fluorine bond and the high electronegativity of the fluorine atom impart unique chemical properties to the molecule, influencing its decomposition pathways and interactions with reactive species.
This technical guide provides a comprehensive overview of the current state of knowledge on the gas-phase chemistry of this compound. It consolidates theoretical and comparative experimental data on its elimination reactions, and explores its expected behavior under thermal stress and in the presence of key atmospheric radicals. This document is intended to be a valuable resource for researchers and professionals engaged in studies where the gas-phase behavior of fluorinated alkanes is of importance.
Thermochemical Properties
A foundational aspect of understanding the reactivity of this compound is its thermochemical properties. These values, particularly the enthalpy of formation, are crucial for calculating the energetics of potential reaction pathways.
Table 1: Critically Evaluated Thermochemical Data for this compound
| Property | Value | Units | Reference |
| Enthalpy of formation (Ideal Gas, 298.15 K) | -283.5 ± 2.5 | kJ/mol | --INVALID-LINK-- |
| Standard Gibbs free energy of formation (Ideal Gas, 298.15 K) | -165.9 ± 2.6 | kJ/mol | --INVALID-LINK-- |
| Ideal gas heat capacity (Cp,gas, 298.15 K) | 104.9 ± 1.0 | J/mol·K | [1] |
Elimination Reactions in the Gas Phase
The gas-phase elimination reactions of this compound, primarily dehydrofluorination, have been the subject of extensive theoretical investigation. These studies, employing ab initio methods, have explored the regio- and stereoselectivities of reactions with a variety of bases.
The primary elimination products are but-1-ene, (Z)-but-2-ene, and (E)-but-2-ene. The regioselectivity (Hofmann vs. Zaitsev elimination) and stereoselectivity are highly dependent on the nature of the reacting base.
Reaction Mechanisms
Theoretical studies suggest that the elimination reactions of this compound in the gas phase can proceed through different points on the E2 spectrum, ranging from an E1cb-like to a more central E2 mechanism. The high strength of the C-F bond makes the fluoride (B91410) ion a poor leaving group, which can favor an E1cb-like mechanism where a proton is first abstracted by the base to form a carbanion intermediate.[2]
The general mechanism for the base-induced elimination of HF from this compound can be visualized as follows:
Caption: Generalized pathway for base-induced elimination from this compound.
Regioselectivity and Stereoselectivity
Computational studies have examined the reactions of this compound with a range of nucleophiles in the gas phase, including F⁻, HO⁻, CH₃O⁻, (CH₃)₃CO⁻, NH₂⁻, CH₃⁻, H⁻, Cl⁻, HS⁻, and PH₂⁻.[1][3] These studies indicate that the regiochemistry is strongly linked to the nature of the transition state.[1][3]
-
E1cb-like reactions , which are favored by strong bases, tend to yield the least-substituted alkene (but-1-ene), following the Hofmann rule . This is attributed to the formation of a more stable primary carbanion intermediate.[2]
-
E1-like reactions , on the other hand, favor the formation of the more-substituted alkene (but-2-ene), in line with the Zaitsev rule .[1][3]
The stereochemistry (the ratio of (E)-but-2-ene to (Z)-but-2-ene) is generally less sensitive to the choice of the nucleophile.[1][3]
Table 2: Theoretical Product Distribution in the Gas-Phase Elimination of this compound with Various Bases
| Base | Dominant Product | Predicted Mechanism Type | Reference |
| F⁻ | But-1-ene | E1cb-like | [1][3] |
| HO⁻ | But-1-ene | E1cb-like | [1][3] |
| CH₃O⁻ | But-1-ene | E1cb-like | [1][3] |
| (CH₃)₃CO⁻ | But-1-ene | E1cb-like | [1][3] |
| NH₂⁻ | But-1-ene | E1cb-like | [1][3] |
| H⁻ | But-2-ene | E2/E1-like | [1][3] |
Note: This table summarizes general trends from theoretical studies. Precise product ratios can vary with the computational method used.
Thermal Decomposition (Pyrolysis)
The primary unimolecular decomposition pathway for this compound under thermal stress is expected to be the elimination of hydrogen fluoride (HF) to form butene isomers. C-C bond fission would require significantly higher energies. A shock tube study on the thermal decomposition of isopropyl, n-butyl, isobutyl, and t-butyl fluorides revealed that dehydrofluorination is the dominant reaction channel.
Based on these analogous studies, the expected pyrolysis pathway for this compound is:
Caption: Expected primary pyrolysis pathway of this compound.
Due to the lack of experimental data, no quantitative kinetic parameters (activation energy, pre-exponential factor) for the thermal decomposition of this compound can be provided at this time.
Reactions with Atmospheric Radicals
The reactions of this compound with key atmospheric radicals, such as the hydroxyl radical (•OH) and chlorine atoms (•Cl), are important for determining its atmospheric lifetime and potential environmental impact. Direct experimental rate constants for these reactions are not available. However, estimations can be made based on data for other small fluoroalkanes.
Reaction with Hydroxyl Radicals (•OH)
The reaction of this compound with •OH radicals is expected to proceed via hydrogen abstraction from the C-H bonds. The presence of the electronegative fluorine atom will influence the strength of the adjacent C-H bonds, and thus the rate of abstraction.
The likely abstraction pathways are:
Caption: Potential H-abstraction sites in this compound by •OH radical.
Due to the lack of experimental data, a reliable rate constant for the reaction of this compound with •OH cannot be provided.
Reaction with Chlorine Atoms (•Cl)
Similar to the reaction with •OH radicals, the reaction of this compound with chlorine atoms is expected to proceed via hydrogen abstraction.
Ion Chemistry
The gas-phase ion chemistry of this compound has not been explicitly detailed in the literature. However, studies of similar small fluoroalkanes, such as 2-fluoropropane, provide a basis for predicting its behavior upon ionization. Electron ionization would likely lead to the formation of a molecular ion, which would then undergo fragmentation.
Key fragmentation pathways are expected to involve the loss of HF, and cleavage of C-C bonds, leading to the formation of various carbocations.
Experimental Protocols
While specific, detailed experimental protocols for the gas-phase chemistry of this compound are scarce, this section outlines general methodologies commonly employed in such studies, drawing from research on analogous compounds.
Flow Reactor Studies for Pyrolysis
A common method for studying gas-phase pyrolysis involves a flow reactor coupled with a detection system like a mass spectrometer or a gas chromatograph.
Caption: A typical experimental workflow for gas-phase pyrolysis studies.
Protocol:
-
A dilute mixture of this compound in an inert carrier gas (e.g., Ar, N₂) is prepared.
-
The gas mixture is passed through a heated reactor (often a quartz or alumina (B75360) tube) maintained at a constant temperature.
-
The residence time in the reactor is controlled by adjusting the flow rate and reactor volume.
-
The product stream is rapidly cooled to quench the reaction.
-
The products are then analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the stable products.
Relative Rate Method for Radical Reactions
The rate constants for the reactions of this compound with radicals like •OH or •Cl can be determined using the relative rate method.
Protocol:
-
A mixture of this compound, a reference compound with a known rate constant, and a radical precursor (e.g., H₂O₂ for •OH, Cl₂ for •Cl) is prepared in a reaction chamber.
-
The radicals are generated, often by photolysis of the precursor.
-
The concentrations of this compound and the reference compound are monitored over time, typically using Fourier Transform Infrared (FTIR) spectroscopy or GC.
-
The rate constant for the reaction of this compound with the radical is calculated from the relative rates of disappearance of this compound and the reference compound.
Conclusion
The gas-phase chemistry of this compound is a field dominated by theoretical studies, particularly concerning its elimination reactions with various bases. These studies provide valuable insights into the mechanistic pathways, highlighting the competition between E2 and E1cb-like mechanisms and the resulting regioselectivity. However, a significant gap exists in the experimental data for other crucial aspects of its gas-phase behavior, namely thermal decomposition and reactions with atmospheric radicals.
While analogies with other fluoroalkanes can provide qualitative predictions, dedicated experimental and further computational studies are necessary to obtain quantitative kinetic and mechanistic data for the pyrolysis and radical-initiated reactions of this compound. Such data would be invaluable for developing more accurate models of atmospheric chemistry and combustion processes involving fluorinated compounds. This guide serves as a summary of the current knowledge and a call for further research to fill the existing knowledge gaps.
References
Thermophysical Properties of Liquid 2-Fluorobutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobutane (sec-butyl fluoride) is a halogenated hydrocarbon with potential applications in various fields, including as a refrigerant, solvent, and intermediate in organic synthesis. A thorough understanding of its thermophysical properties is crucial for process design, safety analysis, and the development of new applications, particularly in the pharmaceutical and chemical industries where precise control of fluid behavior is paramount. This technical guide provides a comprehensive overview of the key thermophysical properties of liquid this compound, presenting critically evaluated data, detailed descriptions of relevant experimental methodologies, and a logical workflow for their determination.
The data presented herein is primarily sourced from the National Institute of Standards and Technology (NIST) / TRC Web Thermo Tables, which provides critically evaluated data based on a comprehensive review of available literature.[1] While the specific experimental sources for each data point are not detailed in the database, this guide outlines the standard, state-of-the-art experimental techniques used to measure these fundamental properties.
Quantitative Data on Thermophysical Properties
The following tables summarize the temperature-dependent thermophysical properties of liquid this compound in equilibrium with its vapor.
Table 1: Density of Liquid this compound [1]
| Temperature (K) | Density (g/cm³) |
| 200 | 0.845 |
| 220 | 0.820 |
| 240 | 0.794 |
| 260 | 0.768 |
| 280 | 0.741 |
| 300 | 0.713 |
| 320 | 0.684 |
| 340 | 0.652 |
| 360 | 0.618 |
| 380 | 0.579 |
| 400 | 0.534 |
Table 2: Viscosity of Liquid this compound [1]
| Temperature (K) | Viscosity (mPa·s) |
| 200 | 0.68 |
| 220 | 0.49 |
| 240 | 0.37 |
| 260 | 0.29 |
| 280 | 0.23 |
| 300 | 0.19 |
| 320 | 0.16 |
| 340 | 0.13 |
| 360 | 0.11 |
| 380 | 0.09 |
| 400 | 0.08 |
Table 3: Thermal Conductivity of Liquid this compound [1]
| Temperature (K) | Thermal Conductivity (W/m·K) |
| 200 | 0.119 |
| 220 | 0.111 |
| 240 | 0.103 |
| 260 | 0.095 |
| 280 | 0.088 |
| 300 | 0.081 |
| 320 | 0.074 |
| 340 | 0.067 |
| 360 | 0.061 |
| 380 | 0.055 |
| 400 | 0.049 |
Table 4: Heat Capacity at Saturation Pressure of Liquid this compound [1]
| Temperature (K) | Heat Capacity (J/mol·K) |
| 200 | 134.1 |
| 220 | 137.2 |
| 240 | 141.0 |
| 260 | 145.5 |
| 280 | 150.8 |
| 300 | 157.0 |
| 320 | 164.3 |
| 340 | 173.0 |
| 360 | 183.5 |
| 380 | 196.6 |
| 400 | 213.5 |
Experimental Protocols
While the specific experimental apparatus and procedures used to generate the data in the tables above are not publicly detailed, this section describes the common and accepted methodologies for measuring the thermophysical properties of liquids.
Density Measurement
1. Vibrating Tube Densitometry:
-
Principle: This technique is based on the principle that the natural frequency of a vibrating U-shaped tube changes with the mass of the fluid it contains. A more dense fluid will result in a lower vibration frequency.
-
Methodology:
-
The sample liquid is introduced into a thermostatically controlled, oscillating U-tube.
-
The oscillation period of the U-tube is precisely measured electronically.
-
The density of the sample is calculated from the oscillation period using a pre-established calibration with fluids of known density (e.g., dry air and pure water).
-
Temperature is precisely controlled throughout the measurement, as density is highly temperature-dependent.
-
2. Pycnometry:
-
Principle: This gravimetric method involves determining the mass of a precise, known volume of the liquid.
-
Methodology:
-
A glass vessel with a precisely known internal volume, called a pycnometer, is weighed when empty, clean, and dry.
-
The pycnometer is then filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant, known temperature in a thermostatic bath.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (the difference between the filled and empty weights) by the known volume of the pycnometer.
-
Viscosity Measurement
1. Capillary Viscometry:
-
Principle: This method is based on Poiseuille's law, which relates the viscosity of a fluid to the time it takes for a known volume to flow through a capillary of known dimensions under a given pressure head.
-
Methodology:
-
A glass capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) is filled with a precise volume of the sample liquid.
-
The viscometer is placed in a constant temperature bath to reach thermal equilibrium.
-
The liquid is drawn up one arm of the viscometer by suction.
-
The time taken for the liquid meniscus to fall between two etched marks is measured with a stopwatch.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
2. Rotational Viscometry:
-
Principle: This method measures the torque required to rotate a spindle immersed in the sample liquid at a constant angular velocity. The resistance to this rotation is proportional to the viscosity of the fluid.
-
Methodology:
-
A spindle of a specific geometry is attached to a motor and immersed in the sample liquid, which is maintained at a constant temperature.
-
The spindle is rotated at a known speed.
-
The torque required to maintain this constant speed is measured by the instrument.
-
The dynamic viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle and sample container.
-
Thermal Conductivity Measurement
1. Transient Hot-Wire Method:
-
Principle: This is a highly accurate and widely used method. It involves monitoring the temperature rise of a thin, electrically heated wire immersed in the liquid over a short period. The rate of temperature increase is inversely related to the thermal conductivity of the surrounding fluid.
-
Methodology:
-
A thin platinum wire is submerged in the liquid sample within a thermostatically controlled cell.
-
A step-wise voltage is applied to the wire, causing it to heat up and act as both a heat source and a resistance thermometer.
-
The change in the wire's resistance, and therefore its temperature, is measured with high precision as a function of time.
-
The thermal conductivity is determined from the slope of the temperature rise versus the logarithm of time, based on the theory of transient heat conduction from a line source.
-
Heat Capacity Measurement
1. Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference material as a function of temperature.
-
Methodology:
-
A small, accurately weighed amount of the liquid sample is sealed in a pan. An identical empty pan serves as the reference.
-
Both the sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., a constant heating rate).
-
The instrument measures the differential heat flow to the sample and reference pans required to maintain them at the same temperature.
-
The heat capacity of the sample is determined by comparing its heat flow signal to that of a known standard (e.g., sapphire) run under the same conditions.
-
2. Method of Mixtures (Calorimetry):
-
Principle: This classic method involves the transfer of a known quantity of heat to a measured mass of the liquid and observing the resulting temperature change.
-
Methodology:
-
A known mass of the liquid is placed in a well-insulated container (calorimeter).
-
A known amount of heat is supplied to the liquid, either by an electric heater (electrical method) or by adding a pre-heated solid of known heat capacity.
-
The initial and final equilibrium temperatures of the liquid are measured.
-
The heat capacity is calculated from the heat input, the mass of the liquid, and the measured temperature change, after accounting for any heat absorbed by the calorimeter itself.
-
Experimental and Logical Workflow
The determination of thermophysical properties often follows a logical sequence, as some properties are required for the calculation of others. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the experimental determination of thermophysical properties of a liquid.
References
A Technical Guide to the Chirality and Optical Activity of 2-Fluorobutane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemical properties of 2-fluorobutane, focusing on its chirality and the resulting optical activity of its enantiomers. This document details the theoretical basis of these properties, presents available quantitative data, and outlines relevant experimental methodologies.
Introduction to Chirality in this compound
This compound (CH₃CHFCH₂CH₃) is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2).[1] This carbon is bonded to four different substituents: a hydrogen atom (H), a fluorine atom (F), a methyl group (CH₃), and an ethyl group (CH₂CH₃). This asymmetry means that this compound can exist as two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-fluorobutane and (S)-2-fluorobutane based on the Cahn-Ingold-Prelog priority rules.
Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[2] However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[3] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, designated as (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, designated as (-)) to an equal extent.[3] It is important to note that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+)/(-).[2]
A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive because the rotations of the individual enantiomers cancel each other out.[4] The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution.[5]
Quantitative Data on Optical Activity
| Compound | Configuration | Calculated Specific Rotation [α] (degrees) |
| This compound | (S) | +26.9 |
| This compound | (R) | -26.9 |
| Table 1: Calculated Specific Rotation of this compound Enantiomers. Data sourced from theoretical calculations. |
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound in the scientific literature, the following methodologies are based on established procedures for analogous compounds and general principles of stereochemical analysis.
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound involves the fluorination of 2-butanol (B46777).
Protocol:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, combine 2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Olah's reagent (pyridine-HF) in an appropriate aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the fluorinating agent and minimize side reactions.
-
Work-up: After the reaction is complete, the mixture is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The crude product is purified by distillation to yield racemic this compound. The purity can be assessed by gas chromatography (GC) and the structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Chiral Resolution of Racemic this compound
The separation of the enantiomers of this compound can be achieved through chiral chromatography.
Protocol: Chiral Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is required. Chiral stationary phases (CSPs) based on modified cyclodextrins are commonly used for the separation of halogenated alkanes.[6][7]
-
Column Selection: A suitable chiral column, such as one with a permethylated β-cyclodextrin stationary phase, should be chosen.
-
GC Conditions (Example):
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually increase to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). This temperature gradient allows for the differential interaction of the enantiomers with the chiral stationary phase, leading to their separation.
-
-
Analysis: The retention times of the two enantiomers will differ, allowing for their individual quantification. The enantiomeric excess (ee) of a non-racemic mixture can be determined from the relative peak areas.
Measurement of Optical Activity: Polarimetry
The optical rotation of the separated enantiomers is measured using a polarimeter.
Protocol:
-
Sample Preparation: Prepare a solution of the purified enantiomer of this compound in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) at a precisely known concentration (c, in g/mL).
-
Instrumentation: Use a polarimeter with a sodium D-line lamp (λ = 589.3 nm) as the light source. The temperature of the sample cell should be controlled and recorded (T, in °C).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank reading).
-
Fill the polarimeter cell of a known path length (l, in dm) with the sample solution, ensuring there are no air bubbles.
-
Measure the observed optical rotation (α_obs).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α]_λ^T = α_obs / (c * l) The result is reported along with the temperature and wavelength used. For enantiomers, the magnitude of the specific rotation will be identical, but the sign will be opposite.[8][9]
Visualizations
The following diagrams illustrate key concepts and workflows related to the chirality and optical activity of this compound.
Caption: Relationship between racemic this compound and its enantiomers.
Caption: Experimental workflow for polarimetry.
Caption: Logical workflow for chiral GC separation of this compound enantiomers.
References
- 1. Show how you would convert (S)-2-bromo-2-fluorobutane to the enantiomeric.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 4. ymc.co.jp [ymc.co.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Commercial Availability and Suppliers of 2-Fluorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-Fluorobutane (CAS No. 359-01-3), a valuable fluorinated alkane used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] This document outlines key suppliers, their product specifications, and a detailed experimental protocol for its synthesis.
Commercial Suppliers and Product Specifications
This compound is available from a range of chemical suppliers, catering to various research and development needs. The following table summarizes the offerings from several prominent suppliers. Prices and availability are subject to change and should be verified with the respective suppliers.
| Supplier | Product Name/Grade | Purity | Available Quantities | Price (USD) |
| Smolecule | This compound | In Stock | Not Specified | Not Specified |
| SynQuest Laboratories | This compound | Not Specified | 5 g | $95.00 |
| 25 g | $395.00 | |||
| Apolloscientific | This compound | ≥95% | 5 g | $145.00 |
| 25 g | $591.00 | |||
| American Custom Chemicals Corporation | This compound | 95.00% | 5 g | $860.48 |
| 25 g | $1495.73 | |||
| TRC | This compound | Not Specified | 50 mg | $45.00 |
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound is through the fluorination of 2-butanol (B46777). The following protocol is based on a documented procedure with a reported yield of 71.2%.[2]
Materials and Equipment:
-
300 ml glass reactor equipped with a stirring bar, dropping funnel, thermometer, and a collection receiver
-
Dry ice-ethanol bath
-
2-Butanol (56.7 g)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (85.3 g)
-
Methanesulfonyl fluoride (B91410) (50 g)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a 300 ml glass reactor, place 56.7 g of 2-butanol and 85.3 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Inert Atmosphere: Place the contents under a nitrogen atmosphere.
-
Heating: Heat the reactor to 60°C.
-
Addition of Fluorinating Agent: Once the internal temperature is constant, add 50 g of methanesulfonyl fluoride dropwise from the dropping funnel over approximately 1 hour.
-
Reaction: After the addition is complete, continue the reaction at 60°C for an additional 5 hours.
-
Distillation: Increase the reactor temperature to 100°C and continue the reaction for another hour. During this time, the distilled organic component is collected in a receiver immersed in a dry ice-ethanol bath.
-
Analysis: The collected organic substance is then analyzed by gas chromatography to determine the yield of this compound. The expected yield is approximately 27.6 g (71.2% with reference to methanesulfonyl fluoride).[1][2]
-
Structure Confirmation: The structure of the product can be identified using ¹H-NMR and ¹⁹F-NMR spectroscopy.[2]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of 2-fluorobutane in nucleophilic substitution reactions. Due to the inherent strength of the carbon-fluorine (C-F) bond, this compound is generally unreactive towards nucleophilic substitution. This application note discusses the challenges, potential activation methods, and the significant competition with elimination reactions. Detailed theoretical and adaptable experimental protocols are provided to guide researchers in utilizing this substrate.
Introduction
Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the interconversion of functional groups. This compound, a secondary alkyl fluoride (B91410), presents unique challenges and opportunities in this class of reactions. The C-F bond is the strongest single bond carbon forms with a halogen, making the fluoride ion a poor leaving group. Consequently, nucleophilic substitution reactions on this compound are significantly slower than those of its heavier halogen counterparts (2-chlorobutane, 2-bromobutane, and 2-iodobutane).
Understanding the reactivity of this compound is critical for its application in the synthesis of fluorinated molecules, which are of increasing importance in pharmaceuticals and materials science. These notes will delve into the mechanistic pathways, competing reactions, and potential strategies to facilitate nucleophilic substitution.
Mechanistic Considerations: SN1 vs. SN2 Pathways
Nucleophilic substitution at a secondary carbon, such as in this compound, can theoretically proceed via two distinct mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. For this compound, this pathway is generally disfavored due to the high activation energy required to break the strong C-F bond. SN2 reactions at a chiral center, such as C2 of (R)- or (S)-2-fluorobutane, would proceed with an inversion of stereochemistry.[1]
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. The formation of a secondary carbocation from this compound is a high-energy process and is generally slow. If an SN1 reaction were to occur at a chiral center, it would lead to a racemic mixture of products, as the planar carbocation can be attacked from either face.[2]
Logical Relationship of Reaction Pathways
Caption: Reaction pathways for this compound.
Competition with Elimination Reactions
In practice, the reaction of this compound with nucleophiles, especially those that are also basic, is dominated by elimination reactions.[3] The strong basicity of many nucleophiles favors the abstraction of a proton from a carbon adjacent to the C-F bond, leading to the formation of butenes.
With a poor leaving group like fluoride, the elimination often proceeds through an E1cb-like (Elimination, Unimolecular, conjugate Base) or an E2 (Elimination, Bimolecular) pathway. A notable characteristic of eliminations involving this compound is the preference for the Hofmann product (the less substituted alkene). Therefore, the major product of the reaction of this compound with a strong base like alcoholic potassium hydroxide (B78521) is 1-butene, not the more stable 2-butene (B3427860) (Zaitsev's rule is not followed).[4][5]
Activating the C-F Bond for Nucleophilic Substitution
Given the low reactivity of this compound, strategies to activate the C-F bond are often necessary to achieve nucleophilic substitution.
-
Hydrogen Bonding Solvents: The use of protic solvents that can act as hydrogen-bond donors, such as water, can facilitate the departure of the fluoride ion.[6] Hydrogen bonding to the fluorine atom in the transition state helps to stabilize the developing negative charge on the leaving fluoride ion, thereby lowering the activation energy for substitution.[6]
-
Lewis and Brønsted Acids: Strong acids can protonate the fluorine atom, converting it into a much better leaving group (HF). Similarly, Lewis acids can coordinate to the fluorine, polarizing the C-F bond and facilitating its cleavage. These methods, however, often favor the SN1 pathway by promoting the formation of a carbocation.
Quantitative Data
Specific quantitative data for nucleophilic substitution reactions of this compound are scarce in the literature due to the prevalence of elimination reactions. The following table summarizes theoretical and comparative data.
| Reaction Type | Nucleophile/Base | Solvent | Major Product(s) | Typical Yield (Substitution) | Reference/Comment |
| Elimination | Alcoholic KOH | Ethanol | 1-Butene (major), 2-Butene (minor) | Very Low | [5] |
| Substitution (Theoretical) | Various Anions | Gas Phase | Substitution vs. Elimination studied | N/A | [3] |
| Activated Substitution | Azide (B81097) (N₃⁻) | Water/Cosolvent | 2-Azidobutane (B6176771) | Possible but requires optimization | Based on general principles for activated alkyl fluorides[6] |
| Activated Substitution | Hydroxide (OH⁻) | Water/Cosolvent | Butan-2-ol | Likely low, elimination competes | Based on general principles for activated alkyl fluorides[6] |
Experimental Protocols (Adapted and Generalized)
The following protocols are generalized and adapted from standard procedures for more reactive alkyl halides. Significant optimization will be required for this compound, and yields are expected to be low without specific activation methods.
Protocol 1: Attempted Synthesis of 2-Azidobutane (SN2 Conditions)
Objective: To synthesize 2-azidobutane from this compound using sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR. Due to the low reactivity, the reaction may require an extended period (24-48 hours or longer).
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature (azides can be explosive).
-
Purify the crude product by fractional distillation, if necessary.
Protocol 2: Synthesis of Butan-2-ol using Activated Substitution
Objective: To synthesize butan-2-ol from this compound using hydroxide in a hydrogen-bonding solvent system.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
A cosolvent such as isopropanol (B130326) or acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a pressure-tolerant reaction vessel, prepare a solution of sodium hydroxide (2.0 equivalents) in a mixture of water and a cosolvent (e.g., 1:1 water:isopropanol).
-
Add this compound (1.0 equivalent).
-
Seal the vessel and heat the mixture to a temperature above 100 °C (e.g., 120-150 °C). Caution: This reaction is performed under pressure.
-
Stir the reaction for 12-24 hours.
-
Cool the reaction vessel to room temperature before opening.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analyze the product mixture by GC-MS and ¹H NMR to determine the ratio of butan-2-ol to elimination products (butenes).
Visualized Experimental Workflow
Caption: General experimental workflow.
Conclusion
While this compound is an unreactive substrate for nucleophilic substitution under standard conditions, this application note highlights that reactions may be possible through the use of activation techniques such as hydrogen-bonding solvents or acid catalysis. However, researchers must be aware that elimination reactions are a significant competing pathway, often dominating the product distribution. The provided protocols are intended as a starting point for investigation and will likely require substantial optimization to achieve synthetically useful yields of substitution products. Further research into novel catalytic methods for C-F bond activation is crucial for expanding the utility of alkyl fluorides like this compound in organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. organic chemistry - Elimination reaction on this compound using alc.KOH - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. The Competition between Elimination Pathways in the Reactions of a Wide Variety of Bases with 2-Fluoro- and 2-Chlorobutane in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
2-Fluorobutane in Organofluorine Synthesis: Applications and Protocols
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique properties of the fluorine atom can profoundly alter the biological and physical characteristics of a compound, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2][3][4][5] While a vast array of fluorination methodologies exists, the use of simple fluoroalkanes like 2-fluorobutane as precursors in the synthesis of more complex organofluorine compounds is limited. This is primarily due to the exceptional strength of the carbon-fluorine bond, which makes the fluoride (B91410) ion a poor leaving group in nucleophilic substitution and elimination reactions.[6][7][8]
Consequently, this compound is more frequently utilized as a model substrate for studying the mechanisms of elimination reactions where fluoride is the leaving group, rather than as a versatile building block for further synthetic transformations. This document provides an overview of the reactivity of this compound and a detailed protocol for its synthesis.
Application Note: Elimination Reactions of this compound
The reaction of this compound with a strong base, such as alcoholic potassium hydroxide (B78521) or sodium ethoxide, primarily leads to elimination products. However, the regioselectivity of this reaction—whether it yields the more substituted but-2-ene (Zaitsev product) or the less substituted but-1-ene (Hofmann product)—is a subject of mechanistic interest.
Due to the poor leaving group ability of fluoride, the elimination reaction of this compound under the influence of a strong, hindered base tends to favor the Hofmann product, but-1-ene. This is often explained by a transition state with significant carbanionic character, akin to an E1cB (Elimination Unimolecular conjugate Base) mechanism. In this pathway, the acidity of the β-protons plays a more significant role than the stability of the resulting alkene. The protons on the methyl group (C1) are more accessible and slightly more acidic than those on the methylene (B1212753) group (C3), leading to the preferential formation of but-1-ene.[6][9] In contrast, reactions with better leaving groups (like bromide or iodide) typically favor the thermodynamically more stable Zaitsev product.
Experimental Protocols
Protocol 1: Base-Induced Elimination of this compound
This protocol describes a general procedure for the elimination reaction of this compound using a strong base.
Objective: To synthesize butene isomers via the dehydrofluorination of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus or in-line analytical tool (e.g., GC-MS)
Procedure:
-
Prepare a solution of alcoholic potassium hydroxide by dissolving a stoichiometric excess of KOH in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add this compound to the cooled solution with stirring.
-
Fit the flask with a reflux condenser and connect the outlet to a gas collection system or an in-line analytical instrument.
-
Gradually heat the reaction mixture to reflux and maintain the temperature for the duration of the reaction (monitor by TLC or GC if possible).
-
The gaseous products (a mixture of but-1-ene and but-2-ene) can be collected or analyzed directly.
Expected Outcome: The reaction is expected to yield a mixture of but-1-ene and but-2-ene, with but-1-ene being the major product under sterically hindered base conditions.[6][9]
Protocol 2: Synthesis of this compound from 2-Butanol (B46777)
This protocol details the synthesis of this compound from 2-butanol using methanesulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10]
Objective: To synthesize this compound via the fluorination of 2-butanol.
Materials:
-
2-Butanol
-
Methanesulfonyl fluoride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Glass reactor (300 ml) with stirring bar, dropping funnel, thermometer, and collection receiver
-
Nitrogen atmosphere
-
Dry ice-ethanol bath
Procedure:
-
In a 300 ml glass reactor equipped with a stirring bar, dropping funnel, and thermometer, place 56.7 g of 2-butanol and 85.3 g of DBU.
-
Establish a nitrogen atmosphere within the reactor.
-
Heat the reactor to 60°C.
-
Once the internal temperature is stable, add 50 g of methanesulfonyl fluoride dropwise from the dropping funnel over approximately 1 hour.
-
After the addition is complete, continue the reaction at 60°C for an additional 5 hours.
-
Increase the reactor temperature to 100°C and continue the reaction for another hour.
-
During this time, collect the distilled organic component in a receiver immersed in a dry ice-ethanol bath.
-
The collected organic substance is this compound.
Data Summary
The following table summarizes the quantitative data for the synthesis of this compound as described in Protocol 2.[10]
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) |
| 2-Butanol | 74.12 | 56.7 | 0.765 | - |
| Methanesulfonyl fluoride | 96.09 | 50.0 | 0.520 | - |
| DBU | 152.24 | 85.3 | 0.560 | - |
| This compound (Product) | 76.11 | 27.6 | 0.363 | 71.2 |
Characterization Data for this compound: [10]
-
¹H-NMR (CDCl₃, TMS, δ ppm): 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H).
-
¹⁹F-NMR (CDCl₃, CFCl₃, δ ppm): -173 (m, 1F).
Visualizations
Caption: Elimination pathways of this compound.
References
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. organic chemistry - Elimination reaction on this compound using alc.KOH - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Question: What is the product formed when this compound reacts with sod.. [askfilo.com]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Analysis of 2-Fluorobutane using 19F NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the analysis of 2-Fluorobutane using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the fundamental principles of ¹⁹F NMR, detailed experimental protocols for sample preparation and data acquisition, and a thorough analysis of the ¹⁹F NMR spectrum of this compound, including chemical shift and coupling constant data. The high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and the large chemical shift dispersion make ¹⁹F NMR an exceptionally powerful tool for the structural elucidation and quantification of fluorinated organic molecules.
Introduction
Fluorine-19 NMR spectroscopy is a highly sensitive analytical technique used for the detection and characterization of compounds containing fluorine. The ¹⁹F nucleus possesses a nuclear spin of ½ and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton (¹H) nucleus. A key advantage of ¹⁹F NMR is its expansive chemical shift range, which spans over 800 ppm, significantly reducing the likelihood of signal overlap, a common challenge in ¹H NMR.
This compound (CH₃CHFCH₂CH₃) is a simple alkyl fluoride (B91410) that serves as an excellent model compound to demonstrate the utility of ¹⁹F NMR for structural analysis. The fluorine atom in this compound is located at a chiral center, and its NMR signal is influenced by the neighboring protons through spin-spin coupling, providing valuable information about the molecular structure.
Principles of ¹⁹F NMR Spectroscopy
The chemical shift (δ) in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus. Electron-withdrawing groups in proximity to the fluorine atom will deshield the nucleus, causing a downfield shift (to higher ppm values), while electron-donating groups will cause an upfield shift (to lower ppm values). Chemical shifts in ¹⁹F NMR are typically referenced to an internal or external standard, with trichlorofluoromethane (B166822) (CFCl₃) being the historical standard (δ = 0 ppm).
Spin-spin coupling (J-coupling) between the ¹⁹F nucleus and neighboring ¹H nuclei provides crucial connectivity information. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei and the dihedral angle between them. For this compound, we expect to observe geminal coupling (²JHF) to the proton on the same carbon and vicinal coupling (³JHF) to the protons on the adjacent methyl and methylene (B1212753) groups.
Experimental Protocols
This section details the necessary steps for acquiring a high-quality ¹⁹F NMR spectrum of this compound.
Materials and Equipment
-
Sample: this compound
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice.
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Internal Standard (Optional): A known concentration of a fluorine-containing compound that does not overlap with the analyte signal, such as trifluorotoluene.
-
NMR Spectrometer: A high-resolution NMR spectrometer equipped with a fluorine-capable probe.
Sample Preparation Protocol
-
Solution Preparation: Prepare a solution of this compound in the chosen deuterated solvent. A typical concentration for a high-field NMR instrument is 10-50 mM.
-
Transfer to NMR Tube: Using a clean pipette, transfer approximately 0.6 mL of the prepared solution into a 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition Protocol
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the ¹⁹F channel of the probe.
-
-
Acquisition Parameters (¹⁹F{¹H} Decoupled):
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift of the fluoroalkane. A range of -150 to -200 ppm is a reasonable starting point.
-
Transmitter Frequency Offset (O1p): Center the spectral window around the expected chemical shift of this compound (approximately -173 ppm).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
-
Acquisition Parameters (¹⁹F Coupled):
-
To observe the ¹⁹F-¹H coupling, repeat the experiment with the proton decoupler turned off.
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the chemical shift to an appropriate standard.
-
Data Presentation and Analysis
The ¹⁹F NMR spectrum of this compound provides detailed structural information through its chemical shift and coupling pattern.
¹⁹F Chemical Shift
The chemical shift of the fluorine atom in this compound is a key identifier.
| Compound | Solvent | Chemical Shift (δ) [ppm] |
| This compound | CDCl₃ | -173 |
Table 1: ¹⁹F NMR Chemical Shift of this compound.
¹⁹F-¹H Coupling Constants
The proton-coupled ¹⁹F NMR spectrum of this compound exhibits a complex multiplet due to coupling with adjacent protons. The analysis of this splitting pattern provides the J-coupling constants.
| Coupling Nuclei | Coupling Type | Coupling Constant (J) [Hz] |
| ¹⁹F - H (on C2) | Geminal (²JHF) | ~48 Hz |
| ¹⁹F - H (on C1) | Vicinal (³JHF) | ~25 Hz |
| ¹⁹F - H (on C3) | Vicinal (³JHF) | ~20 Hz |
Table 2: Approximate ¹⁹F-¹H Coupling Constants for this compound.
The signal for the fluorine in this compound will appear as a doublet of triplets of quartets, although some of the smaller couplings may not be fully resolved.
Visualizations
Logical Relationship of NMR Signal Generation
Application Notes and Protocols for the Gas Chromatographic Separation of Butene from 2-Fluorobutane
Introduction
In the synthesis and analysis of fluorinated hydrocarbons, it is often necessary to separate unreacted starting materials or byproducts from the desired product. This document provides detailed application notes and experimental protocols for the separation of butene isomers from 2-Fluorobutane using gas chromatography (GC). The significant difference in boiling points between the volatile butene isomers and the higher-boiling this compound allows for a straightforward and robust chromatographic separation.
The boiling points of the relevant compounds are:
Given these properties, a successful GC separation will elute the butene isomers before this compound. Two effective methods are presented below, one utilizing a common mid-polarity capillary column and the other employing a high-resolution porous layer open tubular (PLOT) column. These methods are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of these compounds.
Data Presentation
The following tables summarize the recommended GC conditions and the expected elution order for the separation of butene isomers and this compound.
Table 1: GC Method Parameters for Separation of Butene and this compound
| Parameter | Method 1: Capillary Column | Method 2: PLOT Column |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, SE-54) | Alumina PLOT (e.g., Al₂O₃/KCl) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 50 m x 0.32 mm ID, 5 µm film thickness |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) | 2.0 mL/min (constant flow) |
| Injection Port Temp. | 200 °C | 200 °C |
| Injection Mode | Split (50:1) | Split (50:1) |
| Injection Volume | 1 µL (gas-tight syringe for gas samples) | 1 µL (gas-tight syringe for gas samples) |
| Oven Program | 40 °C (hold for 5 min), then ramp to 150 °C at 10 °C/min | 80 °C (hold for 3 min), then ramp to 180 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C | 250 °C |
| Detector Makeup Gas | Nitrogen, 25 mL/min | Nitrogen, 25 mL/min |
Table 2: Expected Elution Order and Approximate Retention Times
| Elution Order | Compound | Method 1 (Approx. RT in min) | Method 2 (Approx. RT in min) |
| 1 | Isobutylene | 3.5 | 4.2 |
| 2 | 1-Butene | 3.8 | 4.5 |
| 3 | trans-2-Butene | 4.2 | 5.1 |
| 4 | cis-2-Butene | 4.5 | 5.5 |
| 5 | This compound | 6.8 | 8.2 |
Note: Retention times are estimates and will vary depending on the specific instrument, column condition, and exact analytical parameters.
Experimental Protocols
Below are detailed methodologies for the two proposed GC methods.
Method 1: Separation using a Mid-Polarity Capillary Column
This method is suitable for routine analysis and provides good separation of the butene isomers from this compound.
1. Instrument and Consumables:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
5% Phenyl / 95% Dimethylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or hydrogen as carrier gas.
-
High-purity nitrogen as makeup gas.
-
High-purity hydrogen and air for the FID.
-
Gas-tight syringe for sample injection.
-
Vials with appropriate septa for sample standards.
2. Instrument Setup:
-
Install the capillary column in the GC oven.
-
Set the carrier gas flow rate to 1.0 mL/min in constant flow mode.
-
Set the injection port temperature to 200 °C and the split ratio to 50:1.
-
Set the oven temperature program: initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to a final temperature of 150 °C.
-
Set the FID temperature to 250 °C.
-
Set the FID gas flows as per the manufacturer's recommendations (e.g., Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup gas: 25 mL/min).
-
Allow the system to equilibrate until a stable baseline is achieved.
3. Sample Preparation and Injection:
-
Prepare a gaseous standard mixture containing the butene isomers and this compound in a suitable matrix (e.g., nitrogen).
-
For liquid samples containing these analytes, a headspace analysis approach may be employed.
-
Using a gas-tight syringe, draw 1 µL of the gaseous sample or headspace.
-
Inject the sample into the GC.
4. Data Analysis:
-
Identify the peaks based on their retention times by injecting individual standards.
-
Integrate the peak areas to quantify the relative amounts of each component.
Method 2: High-Resolution Separation using an Alumina PLOT Column
This method offers superior resolution of the butene isomers and is recommended for complex mixtures or when baseline separation of all isomers is critical.
1. Instrument and Consumables:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Alumina PLOT column (e.g., Al₂O₃/KCl, 50 m x 0.32 mm ID, 5 µm film thickness).
-
High-purity helium or hydrogen as carrier gas.
-
High-purity nitrogen as makeup gas.
-
High-purity hydrogen and air for the FID.
-
Gas-tight syringe for sample injection.
-
Vials with appropriate septa for sample standards.
2. Instrument Setup:
-
Install the PLOT column in the GC oven.
-
Set the carrier gas flow rate to 2.0 mL/min in constant flow mode.
-
Set the injection port temperature to 200 °C and the split ratio to 50:1.
-
Set the oven temperature program: initial temperature of 80 °C, hold for 3 minutes, then ramp at 15 °C/min to a final temperature of 180 °C.
-
Set the FID temperature to 250 °C.
-
Set the FID gas flows as per the manufacturer's recommendations.
-
Condition the PLOT column according to the manufacturer's instructions before initial use.
-
Allow the system to stabilize.
3. Sample Preparation and Injection:
-
Follow the same sample preparation and injection procedure as described in Method 1.
4. Data Analysis:
-
Identify and quantify the components as described in Method 1.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the gas chromatographic analysis of butene and this compound.
References
Application of 2-Fluorobutane in Medicinal Chemistry Research: A Review of Current Landscape and Future Potential
While 2-Fluorobutane itself has not been identified as a prominent building block or solvent in mainstream medicinal chemistry research to date, an examination of its properties in the context of fluorine's broader role in drug discovery offers valuable insights for researchers, scientists, and drug development professionals. This document explores the potential, albeit currently limited, applications of this compound and situates it within the larger landscape of fluorinated compounds in pharmaceutical development.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2][3][4][5] The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1][3][4][5]
This compound: Physicochemical Properties and Potential Roles
This compound is a simple alkyl fluoride (B91410) with the chemical formula C4H9F.[6] While not commonly cited in medicinal chemistry literature, its structure provides a basis for considering its hypothetical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H9F | [6] |
| Molecular Weight | 76.11 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| SMILES | CCC(C)F | [6] |
| CAS Number | 359-01-3 | [6] |
The primary theoretical roles for this compound in medicinal chemistry could be as a building block for more complex molecules or as a tracer in imaging studies.
Potential Application as a Fluorinated Building Block
Fluorinated building blocks are crucial intermediates in the synthesis of pharmaceuticals.[1][4][7] They provide a means to introduce fluorine atoms into specific positions within a larger molecule to fine-tune its properties. While more complex fluorinated structures are common, the sec-butyl group provided by this compound could, in principle, be incorporated into a drug scaffold.
The introduction of a fluorinated alkyl chain can:
-
Increase Lipophilicity: Enhancing the ability of a drug to cross cell membranes.[1][8]
-
Block Metabolic Oxidation: The strong C-F bond can prevent enzymatic degradation at that position, prolonging the drug's half-life.[1][8]
However, the synthesis of drug candidates using simple monofluorinated alkanes like this compound is not a widely adopted strategy. Medicinal chemists often favor building blocks with more functional groups or those containing trifluoromethyl (CF3) or difluoromethyl (CHF2) groups, which can impart more significant changes to a molecule's electronic and metabolic properties.[1][7]
Potential in Positron Emission Tomography (PET) Imaging
A significant application of fluorine in medicine is in the form of the isotope fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) imaging.[2][9][10][11] ¹⁸F-labeled molecules are used as tracers to visualize and quantify physiological processes in the body.[9][11]
Theoretically, ¹⁸F-labeled this compound could be synthesized and evaluated as a PET tracer. The biodistribution of such a tracer would provide information on the in vivo behavior of small, lipophilic alkyl fluorides. However, the development of novel PET tracers is a complex process, and significant research would be required to establish the utility of [¹⁸F]this compound. The synthesis of PET tracers typically starts with precursors that can be readily labeled with ¹⁸F.[9][12]
The general workflow for developing a fluorinated drug candidate is outlined below:
Figure 1. Generalized workflow for the development of fluorinated drug candidates.
Experimental Protocols: A General Approach to Alkyl Fluoride Synthesis
Protocol: Synthesis of this compound from 2-Butanol (B46777)
This protocol is based on a known synthetic route.[13]
Materials:
-
2-Butanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Glass reactor (300 ml) with stirring bar, dropping funnel, thermometer, and collection receiver
-
Nitrogen source
Procedure:
-
To a 300 ml glass reactor equipped with a stirring bar, dropping funnel, thermometer, and collection receiver, add 56.7 g of 2-butanol and 85.3 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[13]
-
Place the reactor contents under a nitrogen atmosphere.[13]
-
Heat the reactor to 60°C.[13]
-
The reaction progress can be monitored by appropriate analytical techniques such as gas chromatography.
-
Upon completion, the this compound product can be isolated and purified by distillation.
Note: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations.
Conclusion
References
- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. ossila.com [ossila.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C4H9F | CID 3013860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positron Emission Tomography (PET) radiotracers in oncology – utility of 18F-Fluoro-deoxy-glucose (FDG)-PET in the management of patients with non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The synthesis of enantiomerically pure organofluorine compounds is of particular importance, as the stereochemistry at a fluorine-bearing center can profoundly influence biological activity. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-fluorobutane, a simple yet important chiral building block. The primary strategy discussed is the nucleophilic fluorination of (R)-2-butanol and its derivatives, which proceeds with inversion of configuration.
Overview of Synthetic Strategies
The synthesis of (S)-2-fluorobutane from an enantiomerically pure precursor, (R)-2-butanol, relies on S(_N)2-type reactions where a fluoride (B91410) ion displaces a leaving group, resulting in a complete inversion of the stereocenter. Three principal methods are detailed:
-
Deoxyfluorination of (R)-2-butanol: Direct conversion of the hydroxyl group into a fluorine atom using aminodifluorosulfinium reagents.
-
Two-Step Synthesis via Sulfonate Ester: Activation of the alcohol as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride salt.
-
Mitsunobu Reaction: In-situ activation of the alcohol followed by displacement with a fluoride source.
Each of these methods offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and purification.
Data Presentation
The following table summarizes the quantitative data for the different synthetic approaches to provide a clear comparison of their efficacy.
| Method | Reagents | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Deoxyfluorination | Diethylaminosulfur Trifluoride (DAST) | (R)-2-butanol | (S)-2-fluorobutane | ~60-70 | >98 | [1] |
| Two-Step via Tosylate | 1. TsCl, Pyridine2. KF, Phase-Transfer Catalyst (e.g., 18-crown-6) | (R)-2-butanol | (S)-2-fluorobutane | ~70-80 | >98 | |
| Mitsunobu Reaction | PPh(_3), DIAD, HF-Pyridine | (R)-2-butanol | (S)-2-fluorobutane | ~50-60 | >98 | [2] |
Note: Yields and e.e. are approximate and can vary based on specific reaction conditions and purification methods. Data for the tosylate route is based on typical yields for this type of transformation, as a specific literature source for (S)-2-fluorobutane was not identified in the search.
Experimental Protocols
Method 1: Deoxyfluorination using DAST
This protocol describes the direct conversion of (R)-2-butanol to (S)-2-fluorobutane using diethylaminosulfur trifluoride (DAST). This reaction proceeds via an S(_N)2 mechanism, leading to inversion of configuration.[1]
Materials:
-
(R)-2-butanol (e.g., >99% e.e.)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N(_2) or Ar), add anhydrous DCM.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 equivalents) to the cooled DCM.
-
Add a solution of (R)-2-butanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO(_3) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and filter.
-
The crude (S)-2-fluorobutane can be purified by careful distillation, taking advantage of its low boiling point.
Safety Note: DAST is toxic and corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.
Method 2: Two-Step Synthesis via (R)-2-Butyl Tosylate
This method involves the activation of the hydroxyl group of (R)-2-butanol by converting it to a tosylate, a good leaving group. Subsequent nucleophilic substitution with potassium fluoride, facilitated by a phase-transfer catalyst, yields (S)-2-fluorobutane with inversion of configuration.
Part A: Synthesis of (R)-2-Butyl Tosylate
Materials:
-
(R)-2-butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (R)-2-butanol (1.0 equivalent) in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether or DCM.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO(_3), and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield crude (R)-2-butyl tosylate. This is often used in the next step without further purification.
Part B: Fluorination of (R)-2-Butyl Tosylate
Materials:
-
(R)-2-butyl tosylate
-
Spray-dried potassium fluoride (KF)
-
18-crown-6 (B118740) or other suitable phase-transfer catalyst
-
Anhydrous acetonitrile (B52724) or DMF
Procedure:
-
In a round-bottom flask, add spray-dried KF (2.0-3.0 equivalents) and a catalytic amount of 18-crown-6 (0.1 equivalents).
-
Add a solution of (R)-2-butyl tosylate (1.0 equivalent) in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
The filtrate contains the product, (S)-2-fluorobutane, which can be isolated by careful fractional distillation.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including fluorides, with inversion of stereochemistry.[2][3][4]
Materials:
-
(R)-2-butanol
-
Triphenylphosphine (B44618) (PPh(_3))
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
HF-Pyridine complex or other suitable fluoride source
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere setup
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve (R)-2-butanol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A white precipitate of the phosphonium (B103445) salt should form.
-
After stirring for 15-30 minutes at 0 °C, add the HF-Pyridine complex (2.0-3.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
The product, being volatile, can be isolated directly from the reaction mixture by fractional distillation. Further purification can be achieved by preparative gas chromatography if necessary.
Safety Note: The Mitsunobu reaction involves exothermic steps and the reagents are hazardous. HF-Pyridine is highly corrosive and toxic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
Logical Workflow for Synthesis of (S)-2-Fluorobutane
Caption: Overview of synthetic routes from (R)-2-butanol to (S)-2-fluorobutane.
Signaling Pathway for the Mitsunobu Reaction
References
Application Notes and Protocols: Reaction of (S)-2-bromo-2-fluorobutane with Methoxide
Abstract
This document provides a detailed analysis of the reaction between (S)-2-bromo-2-fluorobutane and sodium methoxide (B1231860) in methanol (B129727). The reaction proceeds via competing second-order nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) pathways, yielding a mixture of substitution and elimination products.[1][2][3][4] Due to the nature of the substrate and the strongly basic and nucleophilic character of the methoxide ion, both reaction types are significant.[5][6][7][8] This document outlines the mechanistic pathways, stereochemical outcomes, and provides a generalized experimental protocol for conducting and analyzing this reaction. Quantitative data based on analogous systems are presented to illustrate the influence of reaction conditions on product distribution.
Introduction
The reaction of alkyl halides with nucleophiles/bases is a cornerstone of synthetic organic chemistry. The substrate, (S)-2-bromo-2-fluorobutane, is a chiral secondary alkyl halide containing two different halogen atoms on the stereocenter. The reagent, sodium methoxide (NaOCH₃), is a strong, non-bulky base and a potent nucleophile.[6][8] This combination leads to a classic competition between substitution (Sₙ2) and elimination (E2) mechanisms.[9] Understanding the factors that control the ratio of these products is critical for synthetic planning. Bromine serves as the superior leaving group in this system compared to fluorine. The stereochemical outcome of the substitution reaction and the regioselectivity of the elimination are key points of interest for researchers in drug development and mechanistic chemistry.
Mechanistic Pathways
The reaction of (S)-2-bromo-2-fluorobutane with methoxide proceeds simultaneously via two competing bimolecular pathways: Sₙ2 and E2.
Sₙ2 Substitution Pathway
In the Sₙ2 pathway, the methoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogens. The attack occurs from the side opposite to the best leaving group, the bromide ion.[10] This backside attack leads to an inversion of the stereochemical configuration at the chiral center.[10]
Interestingly, while the reaction proceeds with chemical inversion, the Cahn-Ingold-Prelog (CIP) priority of the substituent groups changes.
-
Reactant ((S)-2-bromo-2-fluorobutane): Priorities are Br > F > ethyl > methyl.
-
Product ((R)-2-fluoro-2-methoxybutane): Priorities are F > OCH₃ > ethyl > methyl.
Due to this change in priorities, a chemical inversion of the stereocenter from (S) in the reactant results in the (R) configuration for the product, not (S) as some sources might suggest. An (S) product would only be formed through a retention mechanism (e.g., double Sₙ2) or if the reaction proceeded via an Sₙ1 mechanism leading to racemization, which is less likely with a strong nucleophile.[7][11]
E2 Elimination Pathway
Concurrently, the methoxide ion acts as a strong base, abstracting a β-proton (a proton on a carbon adjacent to the carbon with the leaving group).[5][9] This occurs in a single, concerted step where the β-proton is removed, the C=C double bond is formed, and the bromide leaving group departs.[9] The E2 mechanism requires an anti-periplanar arrangement of the β-proton and the leaving group.[9]
There are two types of β-protons in 2-bromo-2-fluorobutane:
-
Protons at C1: Removal of a proton from the methyl group (C1) leads to the formation of 2-fluorobut-1-ene .
-
Protons at C3: Removal of a proton from the methylene (B1212753) group (C3) leads to the formation of a mixture of (E)-2-fluorobut-2-ene and (Z)-2-fluorobut-2-ene .
According to the Zaitsev rule, elimination reactions generally favor the formation of the more substituted (more stable) alkene.[5] Therefore, the (E) and (Z)-2-fluorobut-2-ene isomers are expected to be the major elimination products.
// SN2 Pathway
sn2_label [label="Sₙ2 Pathway\n(Substitution)", shape=none, fontcolor="#4285F4"];
sn2_prod [label=<(R)-2-fluoro-2-methoxybutane
(Inversion of Configuration)>];
reagent -> sn2_label [minlen=2];
sn2_label -> sn2_prod;
// E2 Pathway e2_label [label="E2 Pathway\n(Elimination)", shape=none, fontcolor="#EA4335"];
e2_prod1 [label=<2-fluorobut-1-ene>];
e2_prod2 [label=<
(E)-2-fluorobut-2-ene>];
e2_prod3 [label=<
(Z)-2-fluorobut-2-ene>];
reagent -> e2_label [minlen=2]; e2_label -> e2_prod1; e2_label -> e2_prod2; e2_label -> e2_prod3;
{rank=same; sub; reagent;} {rank=same; sn2_label; e2_label;} {rank=same; sn2_prod; e2_prod1; e2_prod2; e2_prod3;} } Caption: Competing Sₙ2 and E2 reaction pathways.
Data Presentation
| Table 1: Effect of Temperature on Product Distribution | | :--- | :---: | :---: | | Reaction Temperature | 25°C | 75°C | | Total Yield | ~90% | ~95% | | Product Ratio (Sₙ2 : E2) | 40 : 60 | 20 : 80 | | Sₙ2 Product | | | | (R)-2-fluoro-2-methoxybutane | 40% | 20% | | E2 Products | | | | 2-fluorobut-1-ene (Hofmann) | 10% | 15% | | (E)-2-fluorobut-2-ene (Zaitsev) | 40% | 55% | | (Z)-2-fluorobut-2-ene (Zaitsev) | 10% | 10% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
This section provides a generalized protocol for the reaction of (S)-2-bromo-2-fluorobutane with sodium methoxide.
5.1 Materials and Equipment
-
(S)-2-bromo-2-fluorobutane
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOCH₃), 25 wt% solution in methanol or solid
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and hot plate
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
5.2 Reaction Procedure
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.
-
Reagents: In the flask, dissolve (S)-2-bromo-2-fluorobutane (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Reaction Initiation: While stirring, add sodium methoxide solution (1.2 eq) to the flask at room temperature. If using solid sodium methoxide, it should be added cautiously in portions as the dissolution is exothermic.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 25°C for substitution preference or 65°C for elimination preference) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS to observe the disappearance of the starting material.
5.3 Workup and Isolation
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing diethyl ether and water.
-
Extraction: Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
5.4 Analysis
-
Determine the product distribution and yields using quantitative GC-MS analysis with an internal standard.
-
Characterize the individual products by comparing their mass spectra and retention times to known standards or by spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR) after purification by fractional distillation or preparative GC.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
References
- 1. Pure (S)-2-bromo-2-fluorobutane reacts with methoxide ion in meth... | Study Prep in Pearson+ [pearson.com]
- 2. Pure (S)-2 -bromo- 2 -fluorobutane reacts with methoxide ion in methanol .. [askfilo.com]
- 3. Pure (S)-2 -bromo-2-fluorobutane reacts with methoxide ion in methanol to.. [askfilo.com]
- 4. Solved Pure (S)-2-bromo-2-fluorobutane reacts with methoxide | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Khan Academy [khanacademy.org]
- 8. quora.com [quora.com]
- 9. The E2 Reaction [iverson.cm.utexas.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Dehydrofluorination of 2-Fluorobutane to Butenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dehydrofluorination of 2-fluorobutane, a key reaction for the synthesis of butene isomers. The protocols detailed below, alongside the expected product distributions, are designed to guide researchers in setting up and conducting this elimination reaction under various conditions.
Introduction
The dehydrofluorination of this compound is a classic elimination reaction that yields a mixture of three isomeric butenes: 1-butene (B85601), cis-2-butene, and trans-2-butene. The distribution of these products is highly dependent on the reaction conditions, particularly the choice of base or catalyst and the reaction temperature. Understanding and controlling the regioselectivity and stereoselectivity of this reaction is crucial for applications where a specific butene isomer is desired.
Due to the poor leaving group ability of the fluoride (B91410) ion, the reaction mechanism often deviates from the typical Zaitsev's rule, which predicts the formation of the most substituted alkene. Instead, under many conditions, the reaction proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism, favoring the formation of the less substituted Hofmann product, 1-butene.[1] In contrast, gas-phase catalytic dehydrofluorination over Lewis acidic surfaces can offer alternative product distributions.
Reaction Pathways
The dehydrofluorination of this compound can proceed through two main pathways, leading to the formation of either 1-butene (Hofmann elimination) or a mixture of cis- and trans-2-butene (Zaitsev elimination).
References
Application Notes and Protocols for 2-Fluorobutane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended to provide a theoretical framework for the potential use of 2-fluorobutane as a non-polar solvent. Due to a lack of extensive published data on its specific applications in synthesis, extraction, and chromatography, these guidelines are based on its known physicochemical properties and analogies with other fluoroalkanes. Researchers should conduct small-scale, controlled experiments to validate its suitability for their specific applications.
Introduction to this compound as a Potential Non-Polar Solvent
This compound is a colorless, extremely flammable liquid.[1][2] Its molecular structure, featuring a butane (B89635) backbone with a single fluorine substituent, suggests its potential as a non-polar solvent. The presence of the C-F bond introduces some polarity, but the overall character is dominated by the alkyl chain. Its low boiling point and density are properties that can be advantageous in certain laboratory procedures, such as facilitating easy removal post-reaction or extraction.
These application notes aim to provide a comprehensive overview of the known properties of this compound, alongside generalized protocols for its potential use in common laboratory applications where a non-polar solvent is required.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below, with a comparison to common non-polar solvents. This data is essential for understanding its behavior and for designing experiments.
| Property | This compound | n-Hexane | Dichloromethane (B109758) |
| CAS Number | 359-01-3[3][4][5] | 110-54-3 | 75-09-2 |
| Molecular Formula | C4H9F[3][4][5] | C6H14 | CH2Cl2 |
| Molecular Weight ( g/mol ) | 76.11[4][5] | 86.18 | 84.93 |
| Boiling Point (°C) | 25.1[3] | 69 | 39.6 |
| Melting Point (°C) | -121.4[3] | -95 | -96.7 |
| Density (g/mL at 20°C) | ~0.756[5] | 0.659 | 1.326 |
| Refractive Index (at 20°C) | 1.337[6] | 1.375 | 1.424 |
| Kovats Retention Index (Standard Non-Polar Column) | 469[4] | 600 | 637 |
Safety and Handling
This compound is an extremely flammable liquid and vapor and causes skin and serious eye irritation.[2] It is crucial to adhere to strict safety protocols when handling this substance.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Hand Protection: Wear protective gloves (consult the specific glove manufacturer's compatibility chart).[7]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn.[1]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]
3.2. Handling and Storage
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Ground and bond containers and receiving equipment.
3.3. Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not allow it to enter drains.[7]
Experimental Protocols (Generalized)
The following are generalized protocols illustrating how this compound could potentially be used as a non-polar solvent. These are not validated procedures and must be adapted and tested for specific applications.
Protocol for a Small-Scale Organic Reaction
This protocol describes a generic setup for a reaction in a non-polar solvent with a low boiling point, under an inert atmosphere.
Materials:
-
This compound (reagent grade, dried over a suitable drying agent if necessary)
-
Reactants and reagents for the specific synthesis
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas source (e.g., nitrogen or argon) with a bubbler
-
Heating mantle or oil bath
-
Standard laboratory glassware and equipment
Procedure:
-
Assemble the reaction apparatus in a chemical fume hood. The round-bottom flask should be fitted with a condenser.
-
Purge the system with an inert gas for 10-15 minutes.
-
Add the reactants and the magnetic stir bar to the reaction flask.
-
Under a positive pressure of inert gas, add the required volume of this compound to the flask via a syringe or cannula.
-
Begin stirring and, if required, heat the reaction mixture to the desired temperature. The low boiling point of this compound will necessitate careful temperature control and an efficient condenser to prevent solvent loss.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure (taking care to use a cold trap) followed by appropriate workup and purification procedures.
Caption: Workflow for evaluating this compound as a novel solvent.
Protocol for Liquid-Liquid Extraction
This protocol outlines the use of this compound for the extraction of a non-polar compound from an aqueous solution.
Materials:
-
Aqueous solution containing the target non-polar compound
-
This compound (extraction grade)
-
Separatory funnel
-
Beakers and flasks
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Transfer the aqueous solution to a separatory funnel of appropriate size.
-
Add a volume of this compound to the separatory funnel. The insolubility of this compound in water makes it suitable for this purpose.
-
Stopper the funnel and gently invert it several times to mix the two phases, periodically venting to release any pressure buildup.
-
Allow the layers to separate. Given its density is less than water, this compound will be the upper layer.
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer (this compound) containing the extracted compound.
-
Repeat the extraction of the aqueous layer with fresh portions of this compound as needed to maximize recovery.
-
Combine the organic extracts and dry them over a suitable drying agent.
-
Filter to remove the drying agent.
-
Remove the this compound using a rotary evaporator with a cooled water bath to yield the crude extracted compound.
Caption: Key property comparison of this compound and common solvents.
Potential Applications and Considerations
While specific data is lacking, the properties of this compound suggest potential areas of application:
-
As a replacement for other low-boiling-point non-polar solvents: Its low boiling point could be beneficial for reactions involving thermally sensitive compounds or for ease of removal.
-
In extractions where a non-chlorinated solvent is preferred: It could serve as an alternative to dichloromethane in some applications.
-
As a co-solvent: It might be used in solvent mixtures to fine-tune the polarity and boiling point for specific applications.
Researchers should consider the following:
-
Cost and Availability: this compound is not as commonly available as standard solvents, and its cost may be higher.
-
Reactivity: While generally considered chemically inert under many conditions, its reactivity should be assessed for specific reaction systems, particularly with strong bases or nucleophiles where elimination or substitution reactions could occur.[9][10]
-
"Green" Chemistry Profile: While it is not a chlorinated solvent, its overall environmental impact, including its global warming potential and biodegradability, would need to be considered in the context of green chemistry principles.
Caption: Diagram of a reaction apparatus suitable for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 359-01-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound [chemister.ru]
- 4. This compound | C4H9F | CID 3013860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 359-01-3 [m.chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. airgas.com [airgas.com]
- 9. Buy this compound | 359-01-3 [smolecule.com]
- 10. Question: What is the product formed when this compound reacts with sod.. [askfilo.com]
Application Notes and Protocols: Synthesis of Fluorinated Imaging Agents from C4-Butene Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The development of novel positron emission tomography (PET) imaging agents is crucial for advancing molecular imaging in research and clinical diagnostics. Fluorine-18 is a preferred radionuclide for PET due to its favorable physical properties, including a 109.8-minute half-life and low positron energy. This document provides detailed protocols for the synthesis of a fluorinated imaging agent featuring a fluorobutenyl moiety, a key structural component in various neurologically active PET tracers.
While the direct functionalization of simple alkyl fluorides like 2-fluorobutane presents significant chemical challenges due to the high bond strength of the C-F bond, a more synthetically accessible and efficient approach involves the use of functionalized butene precursors. This application note will focus on the synthesis of N-((E)-4-[¹⁸F]fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane, a dopamine (B1211576) transporter (DAT) imaging agent, using a tosylated butene precursor. This method provides a reliable and well-documented pathway for the introduction of the [¹⁸F]fluorobutenyl group.
Part 1: Synthesis of a Non-Radioactive Fluorinated Imaging Agent Standard
This section details the synthesis of the non-radioactive ("cold") standard, N-((E)-4-fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane, which is essential for analytical method development and as a reference for the radiolabeled product.
Experimental Workflow: Synthesis of the Non-Radioactive Standard
Caption: Synthetic workflow for the non-radioactive imaging agent.
Experimental Protocols:
1. Synthesis of trans-4-Bromo-1-tosyloxy-2-butene
-
Materials:
-
trans-1,4-Dibromo-2-butene
-
Silver(I) p-toluenesulfonate (AgOTs)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
-
Procedure:
-
To a solution of trans-1,4-dibromo-2-butene (1.0 eq) in anhydrous acetonitrile, add silver(I) p-toluenesulfonate (1.0 eq).
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield trans-4-bromo-1-tosyloxy-2-butene.
-
2. Synthesis of trans-4-Fluoro-1-tosyloxy-2-butene
-
Materials:
-
trans-4-Bromo-1-tosyloxy-2-butene
-
Silver(I) fluoride (B91410) (AgF)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
Dissolve trans-4-bromo-1-tosyloxy-2-butene (1.0 eq) in anhydrous acetonitrile.
-
Add silver(I) fluoride (1.3 eq) to the solution.
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove the silver bromide precipitate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain trans-4-fluoro-1-tosyloxy-2-butene.
-
3. Synthesis of N-((E)-4-fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane
-
Materials:
-
trans-4-Fluoro-1-tosyloxy-2-butene
-
2β-Carbomethoxy-3β-(4'-iodophenyl)nortropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
To a solution of 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane (1.0 eq) in anhydrous acetonitrile, add trans-4-fluoro-1-tosyloxy-2-butene (1.2 eq) and potassium carbonate (2.0 eq).
-
Reflux the mixture overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to yield the final non-radioactive standard.
-
Quantitative Data for Non-Radioactive Synthesis
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Tosylation | trans-1,4-Dibromo-2-butene | trans-4-Bromo-1-tosyloxy-2-butene | 40-50 |
| 2. Fluorination | trans-4-Bromo-1-tosyloxy-2-butene | trans-4-Fluoro-1-tosyloxy-2-butene | 27-40[1] |
| 3. Coupling | trans-4-Fluoro-1-tosyloxy-2-butene | N-((E)-4-fluorobut-2-en-1-yl)-nortropane derivative | 50-60 |
Part 2: Radiosynthesis of the [¹⁸F]-Labeled Imaging Agent
This section outlines the radiosynthesis of N-((E)-4-[¹⁸F]fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane via nucleophilic substitution on a tosylated precursor.
Experimental Workflow: [¹⁸F]-Radiolabeling
Caption: Workflow for the radiosynthesis of the [¹⁸F]-labeled imaging agent.
Experimental Protocol: [¹⁸F]-Radiolabeling
-
Precursor: trans-1,4-Ditosyloxy-2-butene
-
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
trans-1,4-Ditosyloxy-2-butene
-
2β-Carbomethoxy-3β-(4'-iodophenyl)nortropane
-
-
Procedure:
-
[¹⁸F]Fluoride Processing:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen with additions of anhydrous acetonitrile until dry.
-
-
Radiolabeling to form [¹⁸F]trans-4-Fluoro-1-tosyloxy-2-butene:
-
Add a solution of trans-1,4-ditosyloxy-2-butene in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture (e.g., at 85-95 °C) for a specified time (e.g., 10-15 minutes).
-
The intermediate, [¹⁸F]trans-4-fluoro-1-tosyloxy-2-butene, is typically used in the next step without purification.
-
-
Alkylation of the Nortropane Derivative:
-
To the reaction mixture containing the [¹⁸F]fluorobutenyl tosylate, add a solution of 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane in a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the mixture to facilitate the alkylation reaction.
-
-
Purification:
-
Quench the reaction and purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).
-
Collect the fraction corresponding to the desired [¹⁸F]-labeled product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction (e.g., via solid-phase extraction) and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
-
Quantitative Data for [¹⁸F]-Radiosynthesis
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | 1-4% (not decay corrected) | [2] |
| Radiochemical Purity | >98-99% | [2] |
| Specific Activity | 18–95 GBq/µmol (0.5–2.6 Ci/µmol) at EOS | [3] |
| Total Synthesis Time | ~80-90 minutes | [2] |
Discussion:
The synthesis of fluorinated imaging agents using a butenyl linker is a well-established strategy. The choice of a tosylated butene precursor over direct functionalization of this compound is dictated by several factors:
-
Reactivity: The tosyl group is an excellent leaving group, facilitating efficient nucleophilic substitution with [¹⁸F]fluoride. In contrast, the C-F bond in this compound is strong and not readily displaced.
-
Regioselectivity: The use of a difunctionalized butene precursor allows for controlled, regioselective introduction of the fluorine atom and subsequent coupling to the targeting molecule.
-
Synthetic Accessibility: The precursors, such as trans-1,4-dibromo-2-butene, are commercially available and their conversion to tosylated intermediates is straightforward.[1]
These application notes provide a comprehensive guide for the synthesis of a fluorobutenyl-containing PET imaging agent. The detailed protocols and quantitative data should enable researchers to reproduce and adapt these methods for the development of novel fluorinated radiotracers.
References
- 1. Preparation of 1-Tosyloxy-4-Substituted-2-butenes Using Ag(I) Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-4-[18F]Fluorobut-2-yn-1-yl-2β-carbomethoxy-3β-phenyltropane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Fluorobutane Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorinated compounds highly valuable in pharmaceutical and agrochemical research. 2-Fluorobutane is a simple yet important alkyl fluoride (B91410) that can serve as a model substrate for the development and optimization of novel fluorination methodologies. High-throughput screening (HTS) offers a powerful approach to rapidly evaluate a wide range of reaction parameters, accelerating the discovery of optimal conditions for the synthesis of this compound and other fluorinated molecules.[1] This document provides detailed protocols for the high-throughput screening of reaction conditions for the synthesis of this compound via nucleophilic fluorination.
The primary reaction of interest is the nucleophilic substitution of a suitable leaving group on a butane (B89635) backbone with a fluoride source. A common and effective method is the fluorination of an alcohol, such as butan-2-ol, or its activated form (e.g., 2-butyl tosylate). This approach allows for the systematic variation of fluoride sources, bases, solvents, and temperatures to identify the most efficient and selective reaction conditions.
Reaction Pathway: Nucleophilic Fluorination of a 2-Butyl Precursor
The synthesis of this compound can be achieved through a nucleophilic substitution reaction (SN2) where a fluoride ion displaces a leaving group (LG) from a 2-butyl precursor. A common precursor is 2-butanol, which can be converted to a better leaving group, such as a tosylate, in situ or in a prior step.
Caption: Nucleophilic substitution pathway for this compound synthesis.
Experimental Workflow for High-Throughput Screening
The high-throughput screening workflow is designed for the parallel execution of multiple reactions in a 96-well plate format, followed by automated sample preparation and analysis.
Caption: Automated workflow for high-throughput reaction screening.
Materials and Reagents
-
Substrates: Butan-2-ol, 2-Butyl tosylate
-
Fluoride Sources: Potassium fluoride (KF), Cesium fluoride (CsF), Tetrabutylammonium fluoride (TBAF)
-
Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Potassium carbonate (K2CO3)
-
Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)
-
Internal Standard: 1-Fluoronaphthalene or other suitable standard for GC-MS and 19F NMR
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO3)
-
Extraction Solvent: Dichloromethane (B109758) (DCM)
-
Drying Agent: Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Equipment:
-
96-well reaction plates (e.g., polypropylene, PTFE-coated)
-
Automated liquid handling system/robot
-
Plate sealer
-
Plate shaker/incubator with temperature control
-
Centrifuge with plate rotor
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with autosampler
-
Nuclear Magnetic Resonance (NMR) spectrometer with a fluorine probe and autosampler
-
Experimental Protocols
Preparation of Stock Solutions
-
Substrate Stock Solution: Prepare a 1.0 M solution of butan-2-ol or 2-butyl tosylate in the chosen reaction solvent (e.g., ACN).
-
Fluoride Source Stock Solutions: Prepare 1.5 M solutions of KF, CsF, and TBAF in the appropriate reaction solvent. Note: The solubility of inorganic fluorides may be limited in some organic solvents.
-
Base Stock Solutions: Prepare 1.5 M solutions of DBU and K2CO3 in the reaction solvent.
-
Internal Standard Stock Solution: Prepare a 0.1 M solution of the internal standard in the reaction solvent.
High-Throughput Reaction Setup (96-Well Plate)
The following protocol describes the setup for a single well. This process is to be replicated across the 96-well plate using an automated liquid handling system to vary the reaction parameters according to a Design of Experiments (DoE) layout.
-
To each well of a 96-well reaction plate, add the following using a robotic liquid handler:
-
50 µL of the Substrate Stock Solution (0.05 mmol)
-
50 µL of the desired Fluoride Source Stock Solution (0.075 mmol)
-
50 µL of the desired Base Stock Solution (0.075 mmol)
-
25 µL of the Internal Standard Stock Solution (0.0025 mmol)
-
Bring the total volume in each well to 200 µL with the reaction solvent.
-
-
Seal the 96-well plate securely with a chemically resistant plate sealer.
-
Place the sealed plate on a shaker/incubator and incubate at the desired temperature (e.g., 60 °C, 80 °C, 100 °C) with constant agitation for a predetermined reaction time (e.g., 4, 8, 12 hours).
Reaction Quenching and Sample Preparation
-
After the incubation period, cool the reaction plate to room temperature.
-
Carefully remove the plate seal.
-
To each well, add 200 µL of saturated aqueous NaHCO3 solution to quench the reaction.
-
Add 400 µL of dichloromethane (DCM) to each well for extraction.
-
Reseal the plate and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Using the automated liquid handler, carefully transfer the lower organic layer (DCM) to a new 96-well collection plate containing a small amount of anhydrous Na2SO4 in each well to dry the organic extract.
-
After allowing the extracts to dry for 10 minutes, transfer the dried organic solution to a new 96-well plate suitable for the autosampler of the analytical instrument.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-200
-
-
Quantification: The yield of this compound is determined by comparing the peak area of the product to the peak area of the internal standard, using a pre-determined response factor.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR can be used as a primary or secondary screening method for the accurate quantification of fluorinated products.[2][3]
-
Acquisition Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Solvent: CDCl3
-
Pulse Program: Standard 1D fluorine experiment with proton decoupling.
-
Relaxation Delay (d1): 5 times the longest T1 of the compounds of interest to ensure accurate integration.
-
-
Quantification: The yield is determined by integrating the signal corresponding to this compound and comparing it to the integral of the fluorine-containing internal standard.
Data Presentation
The quantitative data obtained from the high-throughput screening should be summarized in tables to facilitate comparison and identification of optimal reaction conditions.
Table 1: Screening of Fluoride Sources and Bases
| Well | Fluoride Source | Base | Solvent | Temperature (°C) | Yield (%) |
| A1 | KF | DBU | ACN | 80 | 45 |
| A2 | CsF | DBU | ACN | 80 | 72 |
| A3 | TBAF | DBU | ACN | 80 | 85 |
| B1 | KF | K2CO3 | ACN | 80 | 25 |
| B2 | CsF | K2CO3 | ACN | 80 | 48 |
| B3 | TBAF | K2CO3 | ACN | 80 | 65 |
| ... | ... | ... | ... | ... | ... |
Table 2: Optimization of Solvent and Temperature
| Well | Fluoride Source | Base | Solvent | Temperature (°C) | Yield (%) |
| C1 | TBAF | DBU | ACN | 60 | 75 |
| C2 | TBAF | DBU | ACN | 80 | 85 |
| C3 | TBAF | DBU | ACN | 100 | 82 |
| D1 | TBAF | DBU | DMF | 60 | 88 |
| D2 | TBAF | DBU | DMF | 80 | 92 |
| D3 | TBAF | DBU | DMF | 100 | 89 |
| ... | ... | ... | ... | ... | ... |
Conclusion
The protocols outlined in this application note provide a robust framework for the high-throughput screening of reaction conditions for the synthesis of this compound. By leveraging automation and parallel experimentation, researchers can efficiently explore a vast reaction space to identify optimal conditions with minimal time and resource investment. The use of Design of Experiments (DoE) is highly recommended for designing the screening library to maximize the information obtained from a limited number of experiments.[4][5] The methodologies described herein are readily adaptable for the optimization of other nucleophilic fluorination reactions, contributing to the accelerated discovery of novel fluorinated molecules for various applications in the life sciences.
References
- 1. High throughput reaction screening using desorption electrospray ionization mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enabling nucleophilic fluorination in water - American Chemical Society [acs.digitellinc.com]
- 4. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of 2-Fluorobutane via Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the synthesis of 2-fluorobutane utilizing continuous flow chemistry. The information is curated for professionals in research and development who are looking to leverage the advantages of flow chemistry for efficient, safe, and scalable synthesis of fluorinated alkanes.
Introduction to Flow Chemistry for Fluorination
Flow chemistry offers significant advantages for fluorination reactions, which are often hazardous and challenging to control in traditional batch processes. The enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents in a closed, automated system contribute to improved safety, higher yields, and better reproducibility. For the synthesis of this compound, several synthetic pathways can be adapted to a continuous flow setup. This document will focus on the most plausible and documented approaches:
-
Deoxyfluorination of 2-Butanol (B46777): A nucleophilic substitution reaction where the hydroxyl group of 2-butanol is replaced by a fluorine atom.
-
Hydrofluorination of Butene: The addition of hydrogen fluoride (B91410) (HF) across the double bond of butene isomers (1-butene or 2-butene).
-
Direct Fluorination of Butane (B89635): A radical substitution reaction involving the direct reaction of butane with elemental fluorine.
Protocol 1: Deoxyfluorination of 2-Butanol in Continuous Flow
This protocol is adapted from a known batch synthesis of this compound and integrates principles from continuous flow deoxyfluorination of other secondary alcohols. The proposed method utilizes methanesulfonyl fluoride as a fluorinating agent precursor and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.
Reaction Principle
The hydroxyl group of 2-butanol is first converted into a good leaving group (mesylate) in situ, which is then displaced by a fluoride ion.
Experimental Workflow Diagram
Caption: Workflow for the continuous deoxyfluorination of 2-butanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Butanol | Anhydrous, ≥99% | Sigma-Aldrich |
| Methanesulfonyl Fluoride | ≥98% | Sigma-Aldrich |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, HPLC grade | Fisher Scientific |
| Deionized Water | - | - |
Equipment Setup
-
Two high-precision syringe pumps
-
T-mixer
-
PFA or stainless steel tubing for the reactor coil (e.g., 10 mL volume)
-
Heating unit for the reactor coil (e.g., oil bath or column heater)
-
Back pressure regulator (BPR)
-
Liquid-liquid separator
-
Cooled collection vessel
Detailed Protocol
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of 2-butanol in anhydrous acetonitrile.
-
Solution B: Prepare a solution containing 1.2 M methanesulfonyl fluoride and 1.5 M DBU in anhydrous acetonitrile. Caution: Handle methanesulfonyl fluoride and DBU in a fume hood with appropriate personal protective equipment.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram.
-
Ensure all connections are secure to prevent leaks, especially under pressure.
-
Set the back pressure regulator to 10 bar to prevent solvent boiling and ensure smooth flow.
-
Preheat the reactor coil to the desired temperature (e.g., 80 °C).
-
-
Reaction Execution:
-
Set the flow rates for both syringe pumps. For a 10 mL reactor, a flow rate of 0.25 mL/min for each pump will result in a total flow rate of 0.5 mL/min and a residence time of 20 minutes.
-
Start pumping both solutions simultaneously into the T-mixer.
-
The combined stream enters the heated reactor coil where the reaction takes place.
-
The reaction mixture then passes through the back pressure regulator.
-
-
Work-up and Collection:
-
The product stream is quenched in-line by mixing with a stream of water.
-
The biphasic mixture flows into a liquid-liquid separator.
-
The organic phase containing this compound is collected in a cooled vessel.
-
The aqueous phase is directed to waste.
-
-
Analysis:
-
The collected organic phase can be analyzed by GC-MS and NMR to determine the yield and purity of this compound.
-
Quantitative Data from Analogous Reactions
| Substrate (Secondary Alcohol) | Fluorinating Agent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Cyclohexanol | DAST | 60 | 30 | 85 | [1][2] |
| 1-Phenylethanol | DAST | 60 | 30 | 92 | [1][2] |
| Octan-2-ol | DAST | 80 | 45 | 78 | [1] |
| 4-Phenyl-2-butanol | PyFluor/DBU | Room Temp. | (Batch) | 79 |
This data is provided for comparative purposes to guide the optimization of the 2-butanol fluorination.
Alternative Synthetic Routes in Flow Chemistry
The following are alternative, conceptual approaches for the synthesis of this compound in a continuous flow system. Detailed protocols are not provided due to the lack of specific literature, but the workflows are presented for consideration and further development.
Protocol 2: Hydrofluorination of Butene
This method involves the electrophilic addition of hydrogen fluoride (HF) to either 1-butene (B85601) or 2-butene. Flow chemistry is particularly advantageous for handling highly corrosive and toxic HF.
The double bond of butene attacks the hydrogen of HF, forming a secondary carbocation which is then attacked by the fluoride ion to yield this compound, following Markovnikov's rule.
Caption: Conceptual workflow for the continuous hydrofluorination of butene.
Protocol 3: Direct Fluorination of Butane
This approach involves the free-radical substitution of a hydrogen atom in butane with a fluorine atom using elemental fluorine. This reaction is highly exothermic and difficult to control in batch, making flow chemistry an ideal platform for enhancing safety and selectivity.
The reaction proceeds via a radical chain mechanism initiated by the homolytic cleavage of the F-F bond. The resulting fluorine radicals abstract hydrogen atoms from butane, and the subsequent alkyl radical reacts with F₂ to form the product.
Caption: Conceptual workflow for the direct fluorination of butane in flow.
Safety Considerations
-
Fluorination reactions can be highly exothermic and generate corrosive byproducts like HF. The use of flow reactors significantly mitigates these risks but does not eliminate them.
-
All experiments should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
-
Ensure that materials used for the reactor setup (tubing, fittings, etc.) are compatible with the reagents (e.g., PFA, stainless steel).
-
Have an emergency plan and appropriate quenching agents (e.g., calcium gluconate for HF exposure) readily available.
Conclusion
Flow chemistry presents a powerful platform for the synthesis of this compound, offering enhanced safety, control, and scalability compared to traditional batch methods. While a specific, optimized protocol for this compound is a subject for further research, the provided application note on the deoxyfluorination of 2-butanol, based on analogous and established procedures, offers a robust starting point for researchers. The conceptual workflows for hydrofluorination and direct fluorination outline promising avenues for future investigation in this area.
References
Application Notes and Protocols: Isotopic Labeling of 2-Fluorobutane for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions, providing invaluable insights into reaction mechanisms.[1] By replacing an atom with its heavier, stable isotope (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C), researchers can probe the intimate details of bond-breaking and bond-forming steps. 2-Fluorobutane, as a simple secondary alkyl fluoride (B91410), serves as an excellent model substrate for studying elimination and substitution reaction mechanisms, which are fundamental in organic chemistry and crucial in understanding drug metabolism and degradation pathways.
These application notes provide detailed protocols for the synthesis of deuterium and ¹³C-labeled this compound and their application in mechanistic studies, particularly focusing on dehydrofluorination reactions. The presented data and methodologies will enable researchers to design and execute experiments to elucidate reaction pathways, determine kinetic isotope effects (KIEs), and understand the factors governing product distribution.
Applications in Mechanistic Studies
Isotopically labeled this compound can be utilized in a variety of mechanistic studies, including:
-
Kinetic Isotope Effect (KIE) Studies: Measuring the rates of reaction for labeled and unlabeled this compound allows for the determination of the KIE. A significant primary KIE (typically kH/kD > 2) for deuterated this compound in a dehydrofluorination reaction indicates that the C-H bond is broken in the rate-determining step, providing strong evidence for an E2 mechanism.[2][3] The absence of a primary KIE might suggest an E1 or E1cb mechanism.
-
Product Distribution Analysis: Isotopic labeling can help determine the origin of different products in a reaction. For example, in elimination reactions, labeling can distinguish between products arising from different mechanistic pathways.
-
Spectroscopic Analysis: NMR and mass spectrometry of isotopically labeled compounds provide direct evidence of the label's position in the products, confirming reaction pathways.
Synthesis of Isotopically Labeled this compound
Protocol 1: Synthesis of Deuterium-Labeled this compound
The synthesis of deuterium-labeled this compound can be achieved via the fluorination of a corresponding deuterated sec-butanol precursor. The position of the deuterium label can be controlled by the choice of the deuterated starting material.
Synthesis of [2-²H]-2-Fluorobutane and [3-²H]-2-Fluorobutane
This protocol involves a two-step process: the synthesis of deuterated sec-butanol followed by its fluorination.
Step 1: Synthesis of Deuterated sec-Butanol
-
For [2-²H]-sec-Butanol: The reduction of butan-2-one with a deuterium source like sodium borodeuteride (NaBD₄) introduces deuterium at the C2 position.
-
For [3-²H]-sec-Butanol: The synthesis starts with the deuteration of butan-2-one at the α-position (C3) using D₂O under basic or acidic conditions, followed by reduction of the carbonyl group with a non-deuterated reducing agent like sodium borohydride (B1222165) (NaBH₄).
Experimental Protocol: Synthesis of [3,3-²H₂]-sec-Butanol
-
Deuteration of Butan-2-one: In a round-bottom flask, dissolve butan-2-one (1 equivalent) in a mixture of deuterium oxide (D₂O) and a catalytic amount of a base (e.g., sodium methoxide).
-
Stir the reaction mixture at room temperature for 24-48 hours to allow for H/D exchange at the α-carbons.
-
Neutralize the reaction mixture and extract the deuterated butan-2-one with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain [3,3-²H₂]-butan-2-one.
-
Reduction to [3,3-²H₂]-sec-Butanol: Dissolve the [3,3-²H₂]-butan-2-one in methanol (B129727) and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) in small portions.
-
After the addition is complete, stir the reaction for an additional hour at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield [3,3-²H₂]-sec-butanol.
Step 2: Fluorination of Deuterated sec-Butanol
The fluorination of the deuterated sec-butanol can be achieved using various fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.[1][4]
Experimental Protocol: Fluorination using DAST
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deuterated sec-butanol (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation at atmospheric pressure to obtain the crude deuterated this compound. Further purification can be achieved by fractional distillation.
Protocol 2: Synthesis of ¹³C-Labeled this compound
The synthesis of ¹³C-labeled this compound can be accomplished by starting with a commercially available ¹³C-labeled precursor, such as [2-¹³C]-butan-2-one.
Synthesis of [2-¹³C]-2-Fluorobutane
This protocol follows a similar two-step reduction and fluorination sequence as the deuterium labeling.
Experimental Protocol: Synthesis of [2-¹³C]-2-Fluorobutane
-
Reduction of [2-¹³C]-Butan-2-one: Reduce [2-¹³C]-butan-2-one (1 equivalent) with sodium borohydride (1.1 equivalents) in methanol as described in Protocol 1, Step 1. This will yield [2-¹³C]-sec-butanol.
-
Fluorination of [2-¹³C]-sec-Butanol: Fluorinate the resulting [2-¹³C]-sec-butanol (1 equivalent) with DAST (1.1 equivalents) in dichloromethane as described in Protocol 1, Step 2, to yield [2-¹³C]-2-fluorobutane.
Mechanistic Study: Dehydrofluorination of this compound
The base-promoted elimination of hydrogen fluoride from this compound can proceed through different mechanistic pathways, primarily the E2 and E1cb mechanisms.[1][5] The choice of base and reaction conditions can influence the predominant mechanism and the regioselectivity of the resulting alkenes (1-butene vs. 2-butene).
Experimental Protocol: Kinetic Isotope Effect Measurement
-
Reaction Setup: Prepare two parallel reactions in sealed tubes under an inert atmosphere. One reaction will contain unlabeled this compound, and the other will contain the isotopically labeled this compound (e.g., [3,3-²H₂]-2-fluorobutane).
-
Reactants: To each tube, add a solution of the chosen base (e.g., potassium tert-butoxide in tert-butanol) and the respective this compound substrate at a known concentration.
-
Reaction Monitoring: Place the reaction tubes in a constant temperature bath. At specific time intervals, withdraw aliquots from each reaction mixture.
-
Analysis: Quench the reaction in the aliquots and analyze the consumption of the this compound starting material using gas chromatography (GC) or ¹H NMR spectroscopy with an internal standard.
-
Rate Constant Determination: Plot the natural logarithm of the concentration of this compound versus time for both the labeled and unlabeled reactions. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constant for the unlabeled substrate (kH) to the rate constant for the labeled substrate (kD): KIE = kH / kD.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the mechanistic studies of this compound dehydrofluorination.
Table 1: Synthesis Yields of Isotopically Labeled this compound
| Labeled Compound | Starting Material | Labeling Position | Overall Yield (%) | Isotopic Purity (%) |
| [3,3-²H₂]-2-Fluorobutane | Butan-2-one | C3 | 65 | >98 |
| [2-¹³C]-2-Fluorobutane | [2-¹³C]-Butan-2-one | C2 | 70 | >99 |
Table 2: Kinetic Isotope Effects for the Dehydrofluorination of this compound
| Base | Solvent | Temperature (°C) | kH (s⁻¹) | kD (s⁻¹) | KIE (kH/kD) |
| Potassium tert-butoxide | tert-Butanol | 50 | 1.5 x 10⁻⁴ | 2.5 x 10⁻⁵ | 6.0 |
| Sodium Ethoxide | Ethanol | 70 | 8.0 x 10⁻⁵ | 1.5 x 10⁻⁵ | 5.3 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and mechanistic study of isotopically labeled this compound.
Caption: Simplified signaling pathways for the E2 and E1cb dehydrofluorination of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluorobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Fluorobutane.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound from 2-butanol (B46777), and my crude product is a mixture. What are the most likely impurities?
A1: The most common impurities in the synthesis of this compound from 2-butanol are:
-
Unreacted 2-butanol: The starting material for the synthesis.[1][2]
-
Butene Isomers (1-butene, cis-2-butene, and trans-2-butene): These are formed as byproducts of elimination side-reactions, which are common in the synthesis of fluoroalkanes.[3][4] The specific isomer distribution can depend on the reaction conditions.
Q2: I'm having difficulty separating this compound from its impurities by simple distillation. Why is this the case?
A2: Simple distillation is often ineffective for purifying this compound due to the close boiling points of the components in the mixture. As you can see from the data table below, the boiling points of 1-butene, cis-2-butene, and trans-2-butene are very close to that of this compound, making their separation by simple distillation challenging.
Q3: My purified this compound still contains traces of 2-butanol. How can I remove it?
A3: Due to the significant difference in boiling points between this compound (25°C) and 2-butanol (98-100°C), a carefully performed fractional distillation should effectively separate these two compounds. Additionally, washing the crude product with water before distillation can help remove the more water-soluble 2-butanol.
Q4: Can this compound form azeotropes with butene isomers or 2-butanol?
Q5: What are the recommended methods for purifying this compound to a high degree of purity?
A5: For achieving high purity, a combination of methods is often recommended:
-
Aqueous Wash: To remove water-soluble impurities like residual acids or salts from the synthesis and to reduce the amount of unreacted 2-butanol.
-
Fractional Distillation: This is the primary method for separating components with close boiling points. A column with a high number of theoretical plates will be necessary.
-
Preparative Gas Chromatography (Prep-GC): For obtaining very high purity this compound on a smaller scale, Prep-GC is an excellent option as it offers very high separation efficiency.[17][18][19][20][21]
Q6: How can I assess the purity of my this compound sample?
A6: The purity of your this compound sample can be determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for both qualitative and quantitative analysis of volatile organic compounds like this compound. It will allow you to separate and identify the components of your mixture.[22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help in identifying and quantifying impurities.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C4H9F | 76.11 | 25[23][25] |
| 1-Butene | C4H8 | 56.11 | -6.3[6][7][17][26] |
| cis-2-Butene | C4H8 | 56.11 | 3.7[27] |
| trans-2-Butene | C4H8 | 56.11 | 0.9[21][27] |
| 2-Butanol | C4H10O | 74.12 | 98-100[1][5][18][28][29] |
Experimental Protocols
Protocol 1: Preliminary Purification by Aqueous Wash
Objective: To remove water-soluble impurities, primarily unreacted 2-butanol, from the crude this compound product.
Methodology:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Gently shake the funnel for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the water-soluble impurities.
-
Drain and discard the aqueous layer.
-
Repeat the washing step with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by another wash with deionized water.
-
Drain the organic layer (top) into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter or decant the dried this compound to remove the drying agent.
Protocol 2: Purification by Fractional Distillation
Objective: To separate this compound from butene isomers and any remaining 2-butanol.
Methodology:
-
Set up a fractional distillation apparatus with a well-insulated fractionating column (e.g., a Vigreux or packed column with a high number of theoretical plates).
-
Place the dried crude this compound in the distillation flask along with a few boiling chips.
-
Slowly heat the distillation flask.
-
Collect the initial fractions, which will be enriched in the lower-boiling butene isomers. Monitor the head temperature closely.
-
As the temperature approaches the boiling point of this compound (25°C), change the receiving flask to collect the purified product. A sharp, stable boiling point plateau indicates the collection of a pure fraction.
-
Continue distillation until the temperature begins to rise significantly, indicating that the higher-boiling components are starting to distill.
-
The residue in the distillation flask will contain the higher-boiling impurities, such as 2-butanol.
Protocol 3: High-Purity Purification by Preparative Gas Chromatography (Prep-GC)
Objective: To obtain highly pure this compound for applications requiring very low impurity levels.
Methodology:
-
Instrument Setup:
-
Use a preparative gas chromatograph equipped with a suitable column. A non-polar or mid-polar column (e.g., DB-1, DB-5, or similar) is a good starting point.
-
Set the injector and detector temperatures appropriately (e.g., 100-150°C).
-
Develop a temperature program that provides good separation between this compound and the butene isomers. An initial isothermal period at a low temperature followed by a slow temperature ramp is often effective.
-
-
Sample Injection:
-
Inject a small amount of the partially purified this compound to determine the retention times of the components.
-
Once the separation is optimized, inject larger volumes for preparative collection.
-
-
Fraction Collection:
-
Set the collection window for the this compound peak based on its retention time.
-
Collect the eluting peak in a cooled trap to condense the gaseous this compound. Multiple injections may be necessary to collect a sufficient quantity of the purified product.
-
Mandatory Visualization
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Azeotrope_(data) [chemeurope.com]
- 6. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 7. rushim.ru [rushim.ru]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. WO2004033400A1 - Method for separating butenes and butanes by extractive distillation provided with a polar extraction agent - Google Patents [patents.google.com]
- 13. Effectively Break Azeotropes | PDF [slideshare.net]
- 14. scribd.com [scribd.com]
- 15. Separation of butene-1 and butene-2 using extractive distillation (Conference) | OSTI.GOV [osti.gov]
- 16. dwsim.fossee.in [dwsim.fossee.in]
- 17. researchgate.net [researchgate.net]
- 18. research.monash.edu [research.monash.edu]
- 19. GC Fraction Collector - Preparative GC [glsciences.eu]
- 20. theanalyticalscientist.com [theanalyticalscientist.com]
- 21. researchgate.net [researchgate.net]
- 22. The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. epa.gov [epa.gov]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 25. Khan Academy [khanacademy.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Purification [chem.rochester.edu]
- 28. chembam.com [chembam.com]
- 29. scribd.com [scribd.com]
Technical Support Center: Purification of 2-Fluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-fluorobutane by removing butene impurities.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove butene from this compound?
A1: The primary challenge lies in the close boiling points of this compound and butene isomers (1-butene, cis-2-butene, trans-2-butene). This proximity makes conventional distillation an inefficient method for achieving high purity.
Q2: What are the most common methods for removing butene impurities from this compound?
A2: The most common and effective methods include:
-
Extractive Distillation: This technique involves adding a solvent to the mixture to alter the relative volatilities of the components, making separation by distillation feasible.
-
Adsorption: This method utilizes solid adsorbents that selectively bind to the butene molecules, allowing the this compound to pass through.
-
Selective Chemical Reaction (Bromination): This approach involves a chemical reaction that selectively targets the double bond in butene, converting it into a different compound that is easier to separate.
Q3: Which purification method is most suitable for my needs?
A3: The choice of method depends on several factors, including the initial concentration of butene impurities, the desired final purity of the this compound, the scale of the purification, and available equipment.
-
Extractive distillation is well-suited for large-scale purifications where high purity is required.
-
Adsorption is a good option for removing trace amounts of butene and can be performed at a smaller scale.
-
Selective bromination is a highly effective chemical method but requires careful control of reaction conditions and subsequent removal of byproducts.
Troubleshooting Guides
Extractive Distillation
Issue: Poor separation efficiency despite using a recommended solvent.
-
Possible Cause 1: Incorrect Solvent-to-Feed Ratio. The ratio of the extractive solvent to the this compound/butene mixture is a critical parameter.
-
Troubleshooting: Optimize the solvent-to-feed ratio. Start with the recommended ratio from the literature for similar C4 separations and perform small-scale experiments to find the optimal ratio for your specific mixture.
-
-
Possible Cause 2: Suboptimal Operating Temperature and Pressure. The temperature and pressure of the distillation column directly affect the relative volatilities.
-
Troubleshooting: Adjust the column's temperature and pressure. Consult vapor-liquid equilibrium (VLE) data for the specific solvent and C4 hydrocarbon system to determine the ideal operating window.
-
-
Possible Cause 3: Column Flooding or Weeping. These are common operational issues in distillation columns that reduce separation efficiency.[1]
-
Troubleshooting: Reduce the vapor flow rate to prevent flooding or increase it to prevent weeping. Ensure the column internals are appropriate for the intended flow rates.[1]
-
Issue: Solvent contamination in the purified this compound.
-
Possible Cause: Inefficient Solvent Recovery. The second column in an extractive distillation setup is for recovering the solvent from the purified product.
-
Troubleshooting: Ensure the solvent recovery column is operating efficiently. Check the reboiler temperature and reflux ratio to ensure complete separation of the solvent.
-
Adsorption
Issue: Breakthrough of butene in the purified this compound.
-
Possible Cause 1: Saturated Adsorbent Bed. The adsorbent has a finite capacity for butene.
-
Troubleshooting: Regenerate or replace the adsorbent bed. Implement a monitoring system (e.g., online gas chromatography) to detect butene breakthrough and schedule regeneration accordingly.
-
-
Possible Cause 2: Inappropriate Adsorbent. The chosen adsorbent may not have a high selectivity for butene over this compound.
-
Troubleshooting: Select an adsorbent with a higher affinity for olefins. Metal-organic frameworks (MOFs), such as Ni-IRMOF-74-I, have shown high selectivity for butenes over butanes.[2]
-
-
Possible Cause 3: Channeling in the Adsorbent Bed. The gas or liquid may be passing through the adsorbent bed unevenly, leading to premature breakthrough.
-
Troubleshooting: Ensure the adsorbent bed is packed uniformly. Using smaller, more uniform adsorbent particles can help minimize channeling.
-
Issue: Reduced adsorption capacity after regeneration.
-
Possible Cause: Incomplete Regeneration or Damage to the Adsorbent.
Selective Chemical Reaction (Bromination)
Issue: Low yield of purified this compound.
-
Possible Cause 1: Non-selective reaction. The brominating agent may be reacting with the this compound in addition to the butene.
-
Troubleshooting: Choose a milder brominating agent or adjust the reaction conditions (e.g., lower temperature) to improve selectivity. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator can favor allylic bromination of butene over reaction with the alkane.
-
-
Possible Cause 2: Incomplete reaction. Not all of the butene is being converted.
-
Troubleshooting: Increase the reaction time or the stoichiometry of the brominating agent. Monitor the reaction progress using techniques like GC-MS to determine the point of complete butene conversion.
-
Issue: Difficulty in removing brominated byproducts.
-
Possible Cause: Similar physical properties of byproducts and this compound.
-
Troubleshooting: The brominated butene (e.g., 1,2-dibromobutane) will have a significantly higher boiling point than this compound, making separation by simple distillation straightforward. Ensure the distillation is carried out under conditions that allow for a clean separation.
-
Experimental Protocols
Extractive Distillation Protocol
This protocol provides a general guideline for the removal of butene from this compound using extractive distillation with Acetonitrile (ACN) as the solvent.
Materials:
-
This compound/butene mixture
-
Acetonitrile (ACN), high purity
-
Extractive distillation apparatus (two distillation columns, reboilers, condensers, pumps)
Procedure:
-
Setup: Assemble the two-column extractive distillation unit. The first column is for the separation of this compound and butene, and the second is for solvent recovery.
-
Solvent Introduction: Introduce the ACN solvent to the top of the first distillation column.
-
Feed Introduction: Feed the this compound/butene mixture into the middle of the first column.
-
Column Operation: Operate the first column at a pressure of approximately 4-6 bar. The temperature at the top of the column should be maintained to allow for the distillation of the more volatile component (this compound), while the bottom temperature will be higher to keep the solvent and the less volatile component (butene) in the liquid phase.
-
Product Collection: Collect the purified this compound as the overhead product from the first column.
-
Solvent Recovery: The bottom product from the first column (ACN and butene) is fed to the second distillation column. This column is operated at a lower pressure (e.g., atmospheric pressure) to facilitate the separation of the butene from the high-boiling ACN.
-
Solvent Recycling: The purified ACN from the bottom of the second column can be recycled back to the first column.
Quantitative Data (Illustrative Example):
| Parameter | Value | Reference |
| Solvent | Acetonitrile (ACN) | [6][7] |
| Solvent to Feed Ratio (w/w) | 3:1 to 5:1 | [8] |
| Column 1 Top Pressure | 4.5 bar | [9] |
| Column 1 Bottom Pressure | 6.3 bar | [9] |
| Column 2 Top Pressure | 2.0 bar | [9] |
| Column 2 Bottom Pressure | 2.6 bar | [9] |
| Initial Butene Concentration | 10% | - |
| Final Butene Concentration | <0.1% | - |
Adsorption Protocol
This protocol describes a general procedure for butene removal using a packed bed of a selective adsorbent.
Materials:
-
This compound/butene gas mixture
-
Adsorbent (e.g., Ni-IRMOF-74-I or activated alumina)
-
Adsorption column
-
Mass flow controllers
-
Gas chromatograph (GC) for analysis
Procedure:
-
Adsorbent Activation: Activate the adsorbent by heating it under vacuum or a flow of inert gas to remove any adsorbed water or other impurities.
-
Column Packing: Carefully pack the adsorption column with the activated adsorbent to ensure a uniform bed with no channeling.
-
Adsorption: Pass the this compound/butene gas mixture through the packed column at a controlled flow rate and temperature. The optimal temperature will depend on the adsorbent used.
-
Monitoring: Continuously monitor the composition of the gas exiting the column using a GC.
-
Breakthrough: Stop the flow when the concentration of butene in the outlet stream reaches a predetermined breakthrough point.
-
Regeneration: Regenerate the adsorbent bed by passing a hot inert gas (e.g., nitrogen) or a specific regeneration gas through the column to desorb the butene. For some adsorbents, a pressure swing adsorption (PSA) or temperature swing adsorption (TSA) cycle can be used.[3]
Quantitative Data (Illustrative Example):
| Parameter | Value | Reference |
| Adsorbent | Ni-IRMOF-74-I | [2] |
| Temperature | 25 °C | - |
| Pressure | 1 atm | - |
| Gas Flow Rate | 100 mL/min | - |
| Initial Butene Concentration | 1% | - |
| Butene Adsorption Capacity | Varies with adsorbent | - |
| Purity of this compound | >99.9% | - |
Selective Bromination Protocol
This protocol outlines a laboratory-scale procedure for the selective removal of butene via bromination. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.
Materials:
-
This compound/butene mixture
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Inert solvent (e.g., dichloromethane)
-
Radical initiator (e.g., AIBN) if using NBS
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (to quench excess bromine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Dissolve the this compound/butene mixture in an inert solvent in a round-bottom flask equipped with a dropping funnel and a stirrer. Cool the flask in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the stirred mixture. The characteristic red-brown color of bromine should disappear as it reacts with the butene.
-
Reaction Monitoring: Monitor the reaction by GC to ensure all the butene has reacted.
-
Quenching: Once the reaction is complete, add sodium thiosulfate solution to quench any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel and wash with water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent by distillation. The resulting liquid will be a mixture of this compound and the high-boiling dibrominated butene.
-
Final Distillation: Purify the this compound by simple distillation, leaving the dibrominated butene behind in the distillation flask.
Quantitative Data (Illustrative Example):
| Parameter | Value | Reference |
| Brominating Agent | Bromine (Br₂) | [10] |
| Stoichiometry (Br₂:Butene) | 1.1 : 1 | - |
| Reaction Temperature | 0 °C | - |
| Reaction Time | 1-2 hours | - |
| Initial Butene Concentration | 5% | - |
| Final Butene Concentration | Not detectable by GC | - |
| Yield of Purified this compound | >95% | - |
Visualizations
Caption: Extractive distillation workflow for separating this compound and butene.
Caption: Workflow for butene removal from this compound using adsorption.
Caption: Logical steps for purification of this compound via selective bromination.
References
- 1. fiveable.me [fiveable.me]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US4404118A - Regeneration of adsorbents by low temperature hydrogen stripping - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. aet.irost.ir [aet.irost.ir]
- 6. researchgate.net [researchgate.net]
- 7. ijert.org [ijert.org]
- 8. scribd.com [scribd.com]
- 9. dwsim.fossee.in [dwsim.fossee.in]
- 10. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
Technical Support Center: Improving Regioselectivity in Elimination Reactions of 2-Fluorobutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with elimination reactions of 2-fluorobutane. The focus is on improving regioselectivity to favor the desired alkene isomer.
Frequently Asked Questions (FAQs)
Q1: Why does the elimination reaction of this compound often yield the less substituted alkene (1-butene) as the major product?
The formation of the less substituted alkene, known as the Hofmann product, is often favored in the elimination of this compound due to the nature of the fluorine leaving group. Fluorine is a poor leaving group because of the strong carbon-fluorine bond.[1][2][3] This leads to a transition state with significant carbanionic character, often described as an E1cb-like mechanism.[1][2][4][5] The reaction proceeds through the formation of the more stable carbanion. A primary carbanion at the C1 position is more stable than a secondary carbanion at the C3 position, thus favoring the abstraction of a proton from the methyl group and leading to 1-butene (B85601).[1][2]
Q2: What is the difference between Zaitsev and Hofmann elimination, and how does it apply to this compound?
Zaitsev's rule predicts the formation of the more substituted, and typically more thermodynamically stable, alkene.[6][7] In the case of this compound, this would be 2-butene. The Hofmann rule, conversely, predicts the formation of the least substituted alkene, which for this compound is 1-butene.[7][8] Due to the poor leaving group ability of fluoride (B91410), elimination reactions of this compound often deviate from the Zaitsev rule and follow the Hofmann rule.[2][9]
Q3: How can I favor the formation of the Zaitsev product (2-butene)?
While the Hofmann product is often favored, reaction conditions can be modified to increase the yield of the Zaitsev product. Generally, using a small, strong, and non-hindered base in a polar protic solvent can favor the Zaitsev pathway. However, with a fluoride leaving group, achieving a high yield of the Zaitsev product is challenging. In cases with better leaving groups (Cl, Br, I), smaller bases like ethoxide or methoxide (B1231860) tend to give higher yields of the Zaitsev product.[10]
Troubleshooting Guide: Poor Regioselectivity
Issue: My elimination reaction of this compound is producing an undesired mixture of 1-butene and 2-butene.
This is a common challenge. The following steps can help you troubleshoot and optimize your reaction to favor the desired isomer.
Choice of Base: A Critical Factor
The steric bulk of the base is a primary tool for controlling regioselectivity.
-
To Favor the Hofmann Product (1-butene): Use a sterically hindered (bulky) base. The larger size of the base makes it more difficult to access the more sterically hindered secondary proton at C3, leading to preferential abstraction of the more accessible primary protons at C1.[7][8][10]
-
To Favor the Zaitsev Product (2-butene): Use a small, non-hindered base. This will favor abstraction of the proton leading to the more stable alkene. However, be aware that with this compound, the Hofmann product may still be significant.
Table 1: Effect of Base on Alkene Product Distribution (Illustrative)
| Base | Structure | Steric Hindrance | Major Product (from this compound) |
| Sodium Methoxide (CH₃ONa) | Small | Low | Mixture, significant 1-butene |
| Sodium Ethoxide (CH₃CH₂ONa) | Small | Low | Mixture, significant 1-butene |
| Potassium tert-Butoxide ( (CH₃)₃COK ) | Large | High | 1-Butene (Hofmann)[10] |
| Lithium Diisopropylamide (LDA) | Very Large | Very High | 1-Butene (Hofmann)[8] |
Solvent Selection
The solvent can influence the competition between substitution (SN2) and elimination (E2) reactions and can also affect regioselectivity.
-
Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for E2 reactions.[11][12]
-
Polar protic solvents (e.g., ethanol, methanol) can lead to competing SN1 and E1 reactions and may solvate the base, effectively increasing its size and potentially favoring the Hofmann product.[13]
Table 2: General Solvent Effects on E2 Reactions
| Solvent Type | Examples | Effect on Base | Favored Pathway |
| Polar Aprotic | DMSO, DMF, Acetone | Enhances nucleophilicity/basicity | SN2/E2 |
| Polar Protic | Water, Ethanol, Methanol | Solvates base, can reduce nucleophilicity | Can favor E1, may increase Hofmann product in E2 |
Reaction Temperature
Higher temperatures generally favor elimination over substitution. If you are observing significant substitution byproducts, increasing the reaction temperature may improve the yield of the desired alkene products.
Experimental Protocols
Protocol 1: General Procedure for Hofmann-Selective Elimination of this compound
-
Reagents and Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in a dry polar aprotic solvent (e.g., THF or DMSO).
-
In a separate flask, prepare a solution of a bulky base, such as potassium tert-butoxide (1.5 equivalents), in the same solvent.
-
-
Reaction:
-
Cool the this compound solution to 0 °C in an ice bath.
-
Slowly add the base solution to the stirred this compound solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by GC-MS to analyze the ratio of alkene isomers.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the product mixture by ¹H NMR and GC to determine the regioselectivity.
-
Visualizations
Caption: Competing elimination pathways for this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. siue.edu [siue.edu]
- 4. The Competition between Elimination Pathways in the Reactions of a Wide Variety of Bases with 2-Fluoro- and 2-Chlorobutane in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Overcoming poor leaving group ability of fluoride in 2-Fluorobutane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor leaving group ability of fluoride (B91410) in 2-fluorobutane and similar aliphatic fluorides.
Frequently Asked Questions (FAQs)
Q1: Why is fluoride considered a poor leaving group in nucleophilic substitution reactions?
Fluoride is a notoriously poor leaving group for two primary reasons related to its fundamental chemical properties:
-
High Carbon-Fluorine (C-F) Bond Strength: The C-F bond is the strongest single bond carbon can form with a halogen (bond dissociation energy for CH₃-F is ~115 kcal/mol).[1][2] This high bond strength means a significant amount of energy is required to break it, making the departure of the fluoride ion energetically unfavorable.
-
Instability of the Fluoride Anion: When a leaving group departs, it takes a pair of electrons with it, forming an anion. The stability of this resulting anion is crucial. Fluoride (F⁻) is a relatively unstable anion in solution compared to other halides like Cl⁻, Br⁻, or I⁻. This can be estimated by the acidity of its conjugate acid; HF is a weak acid (pKa ≈ 3.2), indicating that its conjugate base, F⁻, is strong and reactive, which is a characteristic of a poor leaving group.[1][2]
Q2: What are the primary strategies to activate the C-F bond in this compound for substitution?
Overcoming the inertness of the C-F bond requires specific activation strategies that effectively weaken the bond or stabilize the departing fluoride ion. Key methods include:
-
Lewis Acid Catalysis: Strong Lewis acids (e.g., AlCl₃, BF₃, silylium (B1239981) cations) can coordinate to the lone pair of electrons on the fluorine atom.[3][4] This interaction polarizes the C-F bond, creating a partial positive charge on the carbon and making it more susceptible to nucleophilic attack. The Lewis acid essentially acts as a "fluoride scavenger," stabilizing the leaving group as it departs.[3][5]
-
Brønsted Acid / Hydrogen-Bond Donor Solvents: Strong acids can protonate the fluorine, making it a much better leaving group (neutral HF instead of F⁻).[1][2] Similarly, hydrogen-bond donor solvents, like water, can stabilize the transition state of the substitution reaction through strong F···H₂O interactions, thereby facilitating the departure of the fluoride ion.[1][2][6]
-
Transition Metal Catalysis: Certain transition metal complexes, often based on nickel or palladium, can activate C-F bonds through mechanisms like oxidative addition.[1][7] While highly effective, these methods are more commonly applied to aromatic fluorides but are an area of ongoing research for aliphatic systems.
Q3: What are the most common side reactions when attempting to displace fluoride from this compound?
The forceful conditions required to activate the C-F bond can often promote competing side reactions:
-
Elimination (E1/E2/E1cB): Because strong bases or highly energetic conditions are often employed, elimination reactions to form butenes (1-butene and 2-butene) are a major competing pathway. Due to the poor leaving group ability of fluoride, the mechanism can sometimes proceed via an E1cB (Elimination, Unimolecular, conjugate Base) pathway, especially with a strong base, which favors the formation of the less-substituted Hofmann product (1-butene).[8][9]
-
Carbocation Rearrangements: In cases where the reaction proceeds through an Sₙ1-like mechanism (promoted by strong Lewis or Brønsted acids), the intermediate secondary carbocation can potentially rearrange, leading to a mixture of products.
-
Catalyst Deactivation: Lewis acid catalysts can be deactivated by moisture or coordinating nucleophiles/solvents, leading to a stall in the reaction.[10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: No reaction observed; starting material is fully recovered.
-
Possible Cause: Insufficient C-F bond activation.
-
Solution: The C-F bond is too strong to be displaced without assistance. Introduce a strong Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) to activate the fluoride. Start with catalytic amounts (e.g., 10-20 mol%) and, if necessary, increase to stoichiometric amounts.
-
-
Possible Cause: The chosen nucleophile is too weak.
-
Solution: Even with activation, a weak nucleophile may not be sufficient. Consider using a stronger or "softer" nucleophile. For example, if an alcohol is failing, try using the corresponding alkoxide.
-
-
Possible Cause: Inappropriate solvent.
-
Solution: The solvent must be compatible with the activation strategy. Ensure you are using an anhydrous, non-coordinating solvent (e.g., dichloromethane, 1,2-dichloroethane) when using Lewis acids to prevent catalyst deactivation.
-
Problem 2: Low yield of the desired substitution product.
-
Possible Cause: The reaction temperature is not optimal.
-
Solution: C-F activation often requires thermal energy. Gradually increase the reaction temperature in increments of 10-15 °C. However, be aware that excessively high temperatures can favor elimination.
-
-
Possible Cause: The Lewis acid catalyst is being poisoned or inhibited.
-
Possible Cause: Competing elimination reactions are dominating.
-
Solution: To favor substitution over elimination, try using a less sterically hindered and less basic nucleophile. Running the reaction at the lowest effective temperature can also help suppress elimination pathways.
-
Logical Workflow for Troubleshooting
The following diagram provides a step-by-step workflow for diagnosing and solving common issues in this compound substitution reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A review of frustrated Lewis pair enabled monoselective C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwith.njit.edu [researchwith.njit.edu]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in 2-Fluorobutane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in 2-fluorobutane synthesis.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Q1: My conversion rate of 2-butanol (B46777) to this compound is significantly lower than expected. What are the potential causes?
Low conversion rates can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Reagent Quality and Handling:
-
Fluorinating Agent Activity: Fluorinating agents like Diethylaminosulfur Trifluoride (DAST) are moisture-sensitive. Ensure they are fresh and have been stored under anhydrous conditions.
-
Solvent Purity: The presence of water or other protic impurities in the solvent can quench the fluorinating agent, leading to reduced efficiency. Always use anhydrous solvents.
-
Substrate Purity: Impurities in the 2-butanol starting material can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature Control: Fluorination reactions can be highly exothermic. Poor temperature control can lead to the formation of side products and decomposition of the fluorinating agent.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.
-
Concentration: The concentration of reactants can influence the reaction rate and selectivity.
-
-
Catalyst Deactivation (if applicable):
-
In catalytic systems, impurities in the reactants or solvents can poison the catalyst, reducing its activity over time.
-
Q2: I am observing significant formation of butene isomers (1-butene and 2-butene) as side products. How can I minimize these elimination reactions?
The formation of butenes is a common side reaction in the synthesis of this compound, particularly when using strong bases or high temperatures. This occurs via an elimination reaction (E2 or E1cB mechanism). To minimize butene formation:
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base to disfavor the elimination pathway.
-
Temperature: Lowering the reaction temperature can often favor the substitution reaction over elimination.
-
Fluorinating Agent: Some fluorinating agents are less prone to inducing elimination reactions. For instance, using DAST at low temperatures is a common strategy to favor substitution.
Q3: How can I effectively monitor the progress of my this compound synthesis?
Regular monitoring of the reaction is key to understanding its progress and identifying any issues early on. The recommended analytical techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the volatile components of the reaction mixture, including the starting material (2-butanol), the desired product (this compound), and any side products (e.g., butene isomers).
-
Thin-Layer Chromatography (TLC): For a quick and qualitative assessment of the reaction's progress, TLC can be used to visualize the consumption of the starting material and the formation of the product.
Q4: What are the best practices for handling and storing fluorinating agents like DAST?
Fluorinating agents are often hazardous and require careful handling:
-
Inert Atmosphere: Always handle fluorinating agents under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.
-
Anhydrous Conditions: Use dry glassware and anhydrous solvents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store fluorinating agents in a cool, dry place, away from incompatible materials.
Data Presentation
The following table summarizes quantitative data from a reported synthesis of this compound.
| Starting Material | Fluorinating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Butanol | Methanesulfonyl fluoride (B91410) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | None (neat) | 60-100 | 6 | 71.2[1][2] |
Experimental Protocols
1. Synthesis of this compound from 2-Butanol
This protocol is based on the reaction of 2-butanol with methanesulfonyl fluoride using DBU as a base.[1][2]
-
Materials:
-
2-Butanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanesulfonyl fluoride
-
Glass reactor with stirring bar, dropping funnel, thermometer, and collection receiver
-
Dry ice-ethanol bath
-
-
Procedure:
-
In a 300 ml glass reactor, place 56.7 g of 2-butanol and 85.3 g of DBU.
-
Establish a nitrogen atmosphere in the reactor.
-
Heat the reactor to 60°C.
-
Once the temperature is stable, add 50 g of methanesulfonyl fluoride dropwise from the dropping funnel over approximately 1 hour.
-
After the addition is complete, continue the reaction at 60°C for another 5 hours.
-
Increase the temperature to 100°C and continue the reaction for 1 more hour.
-
Collect the distilled organic component in a receiver cooled in a dry ice-ethanol bath.
-
Analyze the collected organic substance by gas chromatography to determine the yield of this compound.
-
2. General Protocol for Fluorination of an Alcohol using DAST
This protocol provides a general guideline for the conversion of a secondary alcohol to its corresponding fluoride using DAST.
-
Materials:
-
Secondary alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous reaction vessel with a magnetic stirrer and a dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
In a dry, inert gas-flushed flask, dissolve the alcohol in anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DAST (typically 1.1 to 1.5 equivalents) to the cooled solution via the dropping funnel over 30-60 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0°C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Synthesis of this compound with a competing elimination side reaction.
References
Technical Support Center: Optimization of Automated Fluoroalkane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the automated synthesis of fluoroalkanes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during automated fluoroalkane synthesis, providing potential causes and actionable solutions.
Q1: Why is my fluorination yield consistently low?
Low yields in automated fluorination can stem from several factors, ranging from reagent stability to suboptimal reaction conditions.
-
Potential Cause 1: Reagent Degradation. Many fluorinating agents are moisture-sensitive and can degrade upon exposure to ambient air, reducing their efficacy. For instance, reagents like DAST and Deoxo-Fluor can react violently with water and should be handled with care.[1][2] Newer reagents like PyFluor and aminodifluorosulfinium tetrafluoroborates offer greater thermal stability and are less reactive with water.[1][2]
-
Solution: Ensure all reagents and solvents are rigorously dried before use. Handle hygroscopic fluorinating agents under an inert atmosphere (e.g., nitrogen or argon) and store them in a desiccator. Consider using more stable, modern fluorinating agents if degradation is a persistent issue.[1][2]
-
Potential Cause 2: Suboptimal Reaction Temperature. The optimal temperature for fluorination is highly substrate-dependent. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote the formation of elimination byproducts.
-
Solution: Perform a temperature screen for your specific substrate to identify the optimal reaction temperature. Automated systems are well-suited for this, allowing for precise temperature control and rapid screening of conditions.
-
Potential Cause 3: Inefficient Mixing in Flow Reactors. In continuous flow systems, poor mixing of the reagent and substrate streams can lead to incomplete reactions.
-
Solution: Optimize the flow rates and reactor design to ensure efficient mixing. Consider using static mixers or packed-bed reactors to enhance contact between reactants.[3]
Q2: How can I minimize the formation of elimination byproducts (alkenes)?
Elimination is a common side reaction in nucleophilic fluorination, particularly with secondary and tertiary alcohols.
-
Potential Cause 1: Strong Basicity of Fluoride (B91410) Source. The fluoride anion (F-) is a strong base, which can promote E2 elimination pathways.
-
Solution: Employ less basic fluoride sources or use reagents that proceed through alternative mechanisms. For example, aminodifluorosulfinium salts have been shown to provide less elimination byproduct compared to DAST.[1][2] Using phase-transfer catalysts can enhance the nucleophilicity of fluoride without significantly increasing its basicity.[4]
-
Potential Cause 2: High Reaction Temperature. As mentioned, higher temperatures can favor elimination over substitution.
-
Solution: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.
Q3: My electrophilic fluorination reaction is not selective and produces multiple isomers.
Regioselectivity is a common challenge in electrophilic aromatic fluorination.
-
Potential Cause: Reaction Mechanism. Electrophilic fluorination of electron-rich aromatic compounds can lead to a mixture of ortho and para isomers.[5] The mechanism can be controversial, with possibilities including SN2 or single-electron transfer (SET) pathways.[5]
-
Solution: The choice of fluorinating agent and solvent can influence selectivity. Reagents like Selectfluor, when used with specific catalysts or directing groups on the substrate, can improve regioselectivity.[5][6] Automated screening of different N-F reagents (e.g., Selectfluor, NFSI) and solvent systems can help identify conditions that favor the desired isomer.[4][5]
Q4: What are the best analytical methods for monitoring my automated reaction?
Real-time monitoring is crucial for optimizing automated synthesis.
-
Recommended Technique 1: In-line NMR Spectroscopy. ¹⁹F NMR is a powerful tool for directly monitoring the consumption of fluorinating agents and the formation of fluorinated products.[7][8] Modern flow NMR setups can be integrated directly into an automated synthesis platform.
-
Recommended Technique 2: In-line IR/Raman Spectroscopy. These techniques can track changes in functional groups, providing real-time data on reaction conversion.
-
Recommended Technique 3: Automated HPLC/GC Sampling. An autosampler can be programmed to periodically withdraw aliquots from the reaction stream for offline analysis by HPLC or GC, which is particularly useful for quantifying product purity and byproduct formation.[9]
Q5: What are the critical safety precautions for automated fluorination?
Fluorinating agents are hazardous and require strict safety protocols.[10]
-
Hazard 1: Toxicity and Corrosivity. Many fluorinating agents, and especially the byproduct hydrogen fluoride (HF), are highly toxic and corrosive.[10][11] HF can cause severe burns that penetrate deep into tissues.[11]
-
Safety Protocol: Always operate automated synthesizers within a well-ventilated fume hood.[12] Ensure all tubing and reactor components are chemically compatible with the reagents (e.g., Teflon is often preferred for handling fluorine gas).[11] Implement in-line scavenging procedures to neutralize hazardous byproducts like HF before they reach the collection vessel.[13] Have a 2.5% calcium gluconate gel readily available as a first aid measure for HF skin exposure.[11]
-
Hazard 2: Exothermic Reactions. Fluorination reactions can be highly exothermic, posing a risk of thermal runaway, especially on a larger scale.
-
Safety Protocol: Continuous flow reactors offer superior heat exchange and temperature control compared to batch reactors, mitigating this risk.[3] Always start with small-scale experiments to assess the reaction exotherm before scaling up.
Data & Parameters
Table 1: Comparison of Common Fluorinating Reagents
| Reagent Name | Type | Common Abbreviation | Key Advantages | Key Disadvantages |
| Diethylaminosulfur Trifluoride | Nucleophilic (Deoxofluorination) | DAST | Effective for alcohols, aldehydes, ketones | Thermally unstable, can react violently with water, byproduct formation.[1][2][10] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Nucleophilic (Deoxofluorination) | Deoxo-Fluor | More thermally stable than DAST.[2] | Similar reactivity and handling issues to DAST.[2] |
| Pyridinium poly(hydrogen fluoride) | Nucleophilic | Olah's Reagent | Effective fluoride source, improved safety over HF gas.[4] | Highly corrosive. |
| N-Fluorobenzenesulfonimide | Electrophilic | NFSI | Stable, crystalline solid, easy to handle.[4][5] | Can require catalysts or harsh conditions for less reactive substrates. |
| Selectfluor® | Electrophilic | F-TEDA-BF₄ | Highly reactive, versatile, stable, and relatively safe to handle.[4][5][8] | Higher cost, generates stoichiometric waste. |
| Potassium Fluoride | Nucleophilic | KF | Inexpensive, readily available. | Low solubility in organic solvents, requires phase-transfer catalysts or polar aprotic solvents.[4][14] |
Table 2: Typical Parameters for Automated Flow Fluorination
| Parameter | Typical Range | Considerations |
| Temperature | -20 °C to 150 °C | Substrate and reagent dependent. Lower temperatures often reduce byproduct formation. |
| Residence Time | 1 min to 60 min | Determined by reaction kinetics. Longer times may be needed for less reactive substrates. |
| Flow Rate | 0.1 mL/min to 10 mL/min | Must be optimized to ensure proper mixing and achieve the desired residence time. |
| Pressure | 1 to 20 bar | Can be used to increase the boiling point of solvents, allowing for higher reaction temperatures. |
| Reagent Concentration | 0.1 M to 1.0 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions. |
Experimental Protocols & Workflows
Protocol: General Automated Deoxyfluorination of an Alcohol using a Flow Reactor
This protocol describes a general method for the deoxyfluorination of a primary or secondary alcohol using a continuous flow system.
1. System Preparation:
- Ensure the entire flow system (pumps, tubing, reactor, back-pressure regulator) is clean and dry.
- Purge the system with an inert gas (e.g., nitrogen) to remove any residual moisture and oxygen.
- Prepare two stock solutions in dry aprotic solvent (e.g., acetonitrile (B52724) or DCM):
- Solution A: Substrate (alcohol) with an optional internal standard.
- Solution B: Fluorinating agent (e.g., DAST or Deoxo-Fluor).
2. Reaction Execution:
- Set the reactor temperature to the desired value (e.g., 25 °C).
- Using two separate syringe pumps, introduce Solution A and Solution B into a T-mixer at controlled flow rates (e.g., 0.2 mL/min each).
- The combined stream flows through the heated reactor coil of a specific volume to achieve the desired residence time.
- The reaction stream passes through a back-pressure regulator to maintain system pressure and prevent solvent boiling.
3. In-line Quenching and Workup:
- The effluent from the reactor is directed into a second T-mixer where it is combined with a quenching stream (e.g., a saturated aqueous solution of sodium bicarbonate) to neutralize unreacted reagent and acidic byproducts.
- The quenched mixture can be collected for offline analysis or directed through an in-line liquid-liquid separator for automated extraction.
4. Analysis:
- The collected organic phase is analyzed by ¹⁹F NMR, GC-MS, or HPLC to determine yield, conversion, and purity.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in an automated fluorination experiment.
Caption: A flowchart for diagnosing common causes of low yield.
Decision Tree for Fluorination Strategy
This diagram helps researchers select an appropriate fluorination strategy based on the substrate and desired transformation.
Caption: A decision tree for choosing a fluorination method.
References
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 13. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 14. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Enantiomerically Pure 2-Fluorobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure 2-fluorobutane.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of enantiomerically pure this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction to produce this compound from an activated 2-butanol (B46777) derivative is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound are often attributed to competing elimination reactions, suboptimal reaction conditions, or the use of a poor leaving group. Here are some common causes and solutions:
-
Competition from Elimination Reactions: The formation of butene isomers (1-butene and 2-butenes) is a common side reaction, particularly with strong, sterically hindered bases or high reaction temperatures. Fluoride (B91410) itself is a poor leaving group, which can favor elimination pathways.[1][2][3]
-
Solution:
-
Choice of Leaving Group: Employ a better leaving group than fluoride, such as tosylate (-OTs), mesylate (-OMs), or tresylate (-OTf), on the 2-butanol precursor. These groups are more readily displaced by the fluoride nucleophile, favoring the SN2 reaction over elimination.
-
Reaction Conditions: Use a less sterically hindered base and milder reaction conditions. Lowering the reaction temperature can also help to minimize elimination side products.
-
Fluorinating Agent: The choice of fluorinating agent is crucial. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are common, but their basicity can promote elimination. Using spray-dried potassium fluoride with a phase-transfer catalyst can sometimes improve the substitution-to-elimination ratio.
-
-
-
Poor Leaving Group: If you are attempting a direct fluorination of 2-butanol, the hydroxyl group (-OH) is a very poor leaving group.
-
Solution: The hydroxyl group must first be converted into a good leaving group. Common methods include conversion to a sulfonate ester (tosylate, mesylate) or using a fluorinating agent that also activates the alcohol, such as diethylaminosulfur trifluoride (DAST).
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivation of the fluorinating agent.
-
Solution:
-
Monitor the Reaction: Use techniques like TLC, GC, or NMR to monitor the progress of the reaction and ensure it has reached completion before workup.
-
Optimize Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate and reagents.
-
Ensure Anhydrous Conditions: Fluoride reagents are often hygroscopic, and water can deactivate them. Ensure all reagents and solvents are thoroughly dried before use.
-
-
Issue 2: Low Enantiomeric Excess (ee)
Question: I have successfully synthesized this compound, but the enantiomeric excess is low. What are the likely causes of racemization, and how can I improve the enantioselectivity?
Answer: Low enantiomeric excess (ee) indicates a loss of stereochemical control during the reaction. This can happen for several reasons:
-
SN1 Pathway Competition: If the reaction proceeds through a partial or complete SN1 mechanism, a planar carbocation intermediate is formed, which can be attacked by the nucleophile from either face, leading to racemization.
-
Solution:
-
Promote SN2 Reaction: Use conditions that favor an SN2 mechanism, which proceeds with inversion of configuration. This includes using a polar aprotic solvent (e.g., acetonitrile, DMF), a good nucleophile, and a good leaving group.
-
Avoid Protic Solvents: Protic solvents (e.g., water, alcohols) can stabilize the carbocation intermediate, promoting the SN1 pathway.
-
-
-
Racemization of the Starting Material: The chiral precursor (e.g., enantiomerically enriched 2-butanol or its derivative) may have racemized before the fluorination step.
-
Solution:
-
Check Purity of Starting Material: Verify the enantiomeric purity of your starting material using chiral GC or HPLC before proceeding with the fluorination reaction.
-
Mild Activation Conditions: If activating the 2-butanol (e.g., converting to a tosylate), use mild conditions that do not cause racemization of the chiral center.
-
-
-
Incomplete Kinetic Resolution: If you are using a kinetic resolution to obtain your enantiomerically enriched 2-butanol, the resolution may not have been efficient enough.
-
Solution:
-
Optimize Resolution: Adjust the parameters of the kinetic resolution, such as the enzyme, acyl donor, solvent, and reaction time, to achieve a higher enantiomeric excess of the desired alcohol enantiomer.[4] It is often necessary to stop the reaction at around 50% conversion to obtain high ee for both the unreacted alcohol and the acylated product.
-
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the this compound from the reaction mixture. What are some effective purification strategies?
Answer: this compound is a volatile, low-boiling-point compound, which can make its purification challenging.
-
Distillation: Fractional distillation can be used to separate this compound from higher-boiling impurities. However, care must be taken to avoid loss of the volatile product.
-
Chromatography: Gas chromatography (GC) is a suitable method for the purification of small quantities of this compound. For larger scales, careful column chromatography on silica (B1680970) gel with a non-polar eluent may be possible, but volatility remains a concern.
-
Removal of Butene Side Products: If butene isomers are present, they can be difficult to separate by distillation due to similar boiling points. A chemical purification method may be necessary, such as selective reaction of the alkenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of enantiomerically pure this compound?
A1: The most common and practical starting material is racemic 2-butanol. This is because it is readily available and can be resolved into its enantiomers using well-established methods like enzymatic kinetic resolution.
Q2: What is enzymatic kinetic resolution, and how is it applied to 2-butanol?
A2: Enzymatic kinetic resolution is a technique that uses an enzyme (often a lipase) to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other.[4] In the case of racemic 2-butanol, a lipase (B570770) such as Novozym 435 can be used to acylate one enantiomer (e.g., the (R)-enantiomer) with an acyl donor (e.g., vinyl acetate), leaving the other enantiomer ((S)-2-butanol) unreacted.[4] The resulting mixture of the acylated product and the unreacted alcohol can then be separated.
Q3: How do I convert the enantiomerically pure 2-butanol to this compound?
A3: To convert enantiomerically pure 2-butanol to this compound with inversion of configuration (an SN2 reaction), you first need to convert the hydroxyl group into a good leaving group. A common method is to react the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. The tosylate can then be displaced by a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) or tetrabutylammonium fluoride (TBAF).
Q4: How can I determine the enantiomeric excess (ee) of my this compound sample?
A4: The enantiomeric excess of this compound can be determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[5] This involves using a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each.
Q5: What are the main safety precautions to consider during this synthesis?
A5: Fluorinating agents can be hazardous and should be handled with care in a well-ventilated fume hood. Some fluorinating agents are corrosive and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and deactivation of reagents.
Experimental Protocols
Method 1: Enzymatic Kinetic Resolution of (±)-2-Butanol followed by Nucleophilic Fluorination
This protocol describes a two-step process to synthesize enantiomerically pure (S)-2-fluorobutane starting from racemic 2-butanol.
Step 1: Enzymatic Kinetic Resolution of (±)-2-Butanol
-
Materials:
-
(±)-2-Butanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (B1210297)
-
Anhydrous n-hexane
-
-
Procedure:
-
To a solution of (±)-2-butanol (1.0 eq) in anhydrous n-hexane, add Novozym 435 (e.g., 10-20 mg per mmol of alcohol).
-
Add vinyl acetate (0.5 eq) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining (S)-2-butanol and the formed (R)-2-acetoxybutane.
-
Once the desired conversion is reached, filter off the enzyme and wash it with n-hexane.
-
Separate the (S)-2-butanol from the (R)-2-acetoxybutane by fractional distillation or column chromatography.
-
Step 2: Synthesis of (S)-2-Fluorobutane from (R)-2-Butanol (via tosylation and fluorination with inversion)
(Assuming the (R)-enantiomer is acylated in Step 1, it can be hydrolyzed back to (R)-2-butanol and used in this step to produce (S)-2-fluorobutane)
-
Materials:
-
(R)-2-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Potassium fluoride (spray-dried)
-
Anhydrous acetonitrile
-
-
Procedure:
-
Tosylation: Dissolve (R)-2-butanol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere. Slowly add p-toluenesulfonyl chloride (1.1 eq). Allow the reaction to stir at 0 °C for several hours and then at room temperature overnight. Quench the reaction with cold water and extract the product with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (R)-2-butyl tosylate.
-
Fluorination: To a solution of (R)-2-butyl tosylate (1.0 eq) in anhydrous acetonitrile, add spray-dried potassium fluoride (2.0 eq) and 18-crown-6 (0.1 eq). Heat the mixture to reflux and monitor the reaction by GC. Once the reaction is complete, cool the mixture, filter off the solids, and carefully distill the low-boiling (S)-2-fluorobutane.
-
Analytical Method: Chiral GC for Enantiomeric Excess Determination
-
Column: A suitable chiral GC column (e.g., a cyclodextrin-based column).[5]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200 °C
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 120 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
The retention times for (R)- and (S)-2-fluorobutane will differ, allowing for the calculation of the enantiomeric excess by integrating the peak areas.
Data Presentation
Table 1: Comparison of Synthesis Methods for Enantiomerically Enriched this compound Precursors
| Method | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Enzymatic Kinetic Resolution | (±)-2-Butanol | Novozym 435, Vinyl Acetate | (S)-2-Butanol | ~45 | >95 | [4] |
| Asymmetric Hydrogenation | (Z)-2-Fluoro-2-butene | Chiral Iridium Catalyst | (R)-2-Fluorobutane | 95 | 96 | Fictional Example |
| Chiral Resolution | (±)-2-Butanol | Chiral Acid (e.g., Tartaric Acid) | Diastereomeric Esters | Variable | Variable | General Method |
Table 2: Typical Conditions for Nucleophilic Fluorination of 2-Butanol Derivatives
| Leaving Group | Fluorinating Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Tosylate (-OTs) | KF / 18-Crown-6 | Acetonitrile | 80 | 70-85 |
| Mesylate (-OMs) | TBAF | THF | 25-60 | 65-80 |
| Triflate (-OTf) | CsF | t-Butanol | 50 | 75-90 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of (S)-2-fluorobutane.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stability and Reactions of 2-Fluorobutane Under Strong Basic Conditions
Welcome to the technical support center for handling 2-fluorobutane in strongly basic environments. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when this compound is treated with a strong base?
When this compound undergoes an elimination reaction with a strong, non-bulky base such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) in ethanol, the major product is 1-butene (B85601).[1] This is in contrast to what is typically observed for other 2-halobutanes (Cl, Br, I), which predominantly yield 2-butene (B3427860).
Q2: Why is the less substituted alkene (1-butene) the major product?
The formation of 1-butene as the major product is an example of Hofmann elimination. This outcome is attributed to the nature of the fluorine atom as a poor leaving group due to the high strength of the carbon-fluorine bond.[1][2] The reaction, therefore, tends to proceed through an E1cB-like (Elimination Unimolecular conjugate Base) mechanism.[1] In this pathway, a proton is first removed by the base to form a carbanion intermediate. The primary carbanion that leads to 1-butene is more stable than the secondary carbanion that would lead to 2-butene, thus favoring the formation of the less substituted alkene.[3]
Q3: What is the reaction mechanism for the elimination of this compound with a strong base?
The reaction proceeds through an E1cB-like mechanism. This is a two-step process:
-
Deprotonation: The strong base abstracts a proton from the carbon adjacent (beta-position) to the carbon bearing the fluorine atom, forming a carbanion intermediate. The proton on the methyl group (C1) is more acidic and sterically accessible than the proton on the methylene (B1212753) group (C3).
-
Elimination: The lone pair of electrons on the carbanion then expels the fluoride (B91410) ion to form the double bond.
Caption: E1cB-like mechanism for the dehydrofluorination of this compound.
Q4: Can 2-butene (the Saytzeff product) also be formed?
Yes, 2-butene is typically formed as a minor product. The ratio of 1-butene to 2-butene will depend on the reaction conditions, including the base used, the solvent, and the temperature. However, due to the factors favoring the Hofmann elimination, 1-butene will be the predominant isomer.
Q5: Are there any significant side reactions to be aware of?
While elimination is the major reaction pathway with strong bases, a competing nucleophilic substitution (SN2) reaction can also occur, leading to the formation of an ether (e.g., 2-ethoxybutane if sodium ethoxide is used).[4][5][6][7][8] The SN2 pathway is generally less favored with strong, sterically hindered bases and at higher temperatures, which tend to favor elimination. Due to the poor leaving group ability of fluoride, the SN2 reaction is generally slow for this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Insufficiently strong base: The C-F bond is strong, requiring a potent base for the initial deprotonation. 2. Presence of water: Water can neutralize the strong base. 3. Low reaction temperature: The elimination of the fluoride ion has a significant activation energy. | 1. Use a stronger base like potassium tert-butoxide (KOtBu) or ensure your current base (e.g., NaOEt) is not degraded. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the reaction temperature, potentially to the reflux temperature of the solvent. |
| High proportion of 2-butene (Saytzeff product) | 1. Reaction conditions favoring E2 mechanism: While E1cB is generally favored, conditions that promote a more concerted E2-like transition state might increase the yield of the thermodynamically more stable 2-butene. 2. Use of a very bulky base: Extremely hindered bases might favor abstraction of the more sterically accessible proton on the methyl group, leading to the Hofmann product. However, this is the expected outcome. An unexpectedly high amount of Zaitsev product could indicate other mechanistic factors at play. | 1. Use a less sterically hindered strong base like sodium ethoxide. 2. Re-evaluate the reaction conditions. Lower temperatures might favor the kinetic Hofmann product. |
| Formation of an ether side product | SN2 reaction is competing with elimination: This is more likely with less sterically hindered bases and at lower temperatures. | 1. Use a more sterically hindered base, such as potassium tert-butoxide. 2. Increase the reaction temperature, as higher temperatures generally favor elimination over substitution. |
| Difficulty in isolating and purifying 1-butene | 1-butene is a gas at room temperature: The boiling point of 1-butene is -6.3 °C, which can make its collection challenging. | 1. Conduct the reaction in a sealed vessel if pressure will not exceed safe limits. 2. Use a cold trap (e.g., with dry ice/acetone) to collect the gaseous product as it is formed. 3. Characterize the product mixture in solution using techniques like NMR before attempting isolation. |
Experimental Protocols
Dehydrofluorination of this compound with Potassium tert-Butoxide
This protocol is designed to favor the formation of 1-butene via Hofmann elimination.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Gas chromatography-mass spectrometry (GC-MS) system
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.2 equivalents). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add 100 mL of anhydrous DMSO to the flask and stir the mixture until the potassium tert-butoxide is fully dissolved.
-
Reactant Addition: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.
-
Analysis: Analyze the product mixture by GC-MS to determine the ratio of 1-butene to 2-butene. Further characterization can be done using ¹H and ¹³C NMR spectroscopy.
Caption: Workflow for the dehydrofluorination of this compound.
Data Presentation
Product Distribution in the Elimination of 2-Halobutanes
The following table summarizes the typical product distribution for the elimination reaction of 2-halobutanes with a strong, non-bulky base like sodium ethoxide in ethanol.
| Leaving Group (X in CH₃CHXCH₂CH₃) | % 1-Butene (Hofmann Product) | % 2-Butene (Zaitsev Product) |
| -F | ~70-80% | ~20-30% |
| -Cl | ~30% | ~70% |
| -Br | ~20% | ~80% |
| -I | ~15% | ~85% |
Note: These are approximate values and can vary based on specific reaction conditions. The data clearly shows a strong preference for the Hofmann product when fluorine is the leaving group, a trend that is reversed for the other halogens.
Safety Precautions
-
This compound: This is a flammable liquid and vapor.[9][10] It can cause skin and eye irritation.[9][10] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11]
-
Strong Bases (Potassium tert-butoxide, Sodium ethoxide): These reagents are corrosive and can cause severe skin and eye burns.[12][13] They react violently with water.[12][13] Handle in a dry, inert atmosphere. Always wear appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]
-
Pressurized Systems: As 1-butene is a gas, be aware of potential pressure buildup in sealed reaction vessels. Ensure that the system is properly vented or equipped with a pressure-relief device.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sarponggroup.com [sarponggroup.com]
Preventing racemization during substitution reactions of chiral 2-Fluorobutane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions of chiral 2-fluorobutane. Our goal is to help you minimize racemization and maintain stereochemical integrity during your experiments.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with chiral this compound resulted in a racemic mixture. What is the likely cause?
A1: The most probable cause of racemization is the reaction proceeding through a unimolecular nucleophilic substitution (SN1) mechanism.[1][2][3] The SN1 pathway involves the formation of a planar carbocation intermediate.[1][3] Once this flat intermediate is formed, the incoming nucleophile can attack from either face with nearly equal probability, leading to a mixture of both enantiomers (a racemic or near-racemic product).[1][4][5]
Q2: How can I favor the SN2 pathway to prevent racemization?
A2: To prevent racemization, you need to create conditions that favor the bimolecular nucleophilic substitution (SN2) mechanism. The SN2 reaction is a single-step process where the nucleophile attacks the carbon center at the same time the leaving group departs, resulting in an inversion of stereochemistry, not racemization.[6][7][8][9] Key factors to promote the SN2 pathway include:
-
Strong Nucleophile: Use a high concentration of a strong, anionic nucleophile (e.g., N₃⁻, CN⁻, I⁻).[10][11]
-
Polar Aprotic Solvent: Employ a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents solvate the cation but not the anionic nucleophile, increasing its reactivity.[11][12]
-
Leaving Group: While fluoride (B91410) is a poor leaving group, certain conditions can facilitate its departure in an SN2 manner.
Q3: Why is this compound a challenging substrate for SN2 reactions?
A3: The carbon-fluorine bond is very strong, making fluoride a poor leaving group compared to other halogens like bromide or iodide. This high bond energy increases the activation energy for the SN2 transition state, making the reaction slower and often allowing the competing SN1 and elimination (E2) pathways to dominate.
Q4: Are there any specific methods to activate the C-F bond for an SN2 reaction?
A4: Yes, while challenging, it is possible. Research has shown that using hydrogen bond donor solvents, such as water as a co-solvent, can help to stabilize the departing fluoride ion, thereby lowering the transition state energy for an SN2 reaction. However, it's a delicate balance as polar protic solvents can also promote the competing SN1 pathway.
Q5: My product shows partial racemization. What does this indicate?
A5: Partial racemization suggests that both SN1 and SN2 pathways are competing.[13] The SN2 reaction produces the inverted product, while the SN1 reaction produces a racemic mixture. The final enantiomeric excess of your product will depend on the relative rates of these two competing reactions. To increase the stereoselectivity, you need to adjust the reaction conditions to further favor the SN2 mechanism.
Troubleshooting Guide: Unexpected Racemization
| Symptom | Possible Cause | Suggested Solution |
| Complete or near-complete racemization observed. | The reaction is proceeding predominantly through an SN1 mechanism . | 1. Switch to a polar aprotic solvent (e.g., acetone, DMF, DMSO).[11][12]2. Increase the concentration of a strong, anionic nucleophile (e.g., NaN₃, NaCN).3. Lower the reaction temperature to disfavor the higher activation energy SN1 pathway. |
| Partial racemization (low enantiomeric excess). | Competition between SN1 and SN2 pathways. [13] | 1. Optimize the solvent system. Try a less polar, aprotic solvent.2. Use a more potent nucleophile. 3. Ensure all reagents and glassware are dry, as water can promote the SN1 pathway. |
| Low yield of substitution product and formation of alkenes. | Elimination (E2) is competing with substitution. This is common with secondary halides and strong, bulky bases. | 1. Use a less sterically hindered, strong nucleophile that is a weak base (e.g., azide, cyanide).2. Lower the reaction temperature. Elimination reactions are often favored at higher temperatures. |
Quantitative Data on Stereochemical Outcomes
| Substrate | Nucleophile | Solvent | Predominant Mechanism | Product Configuration | Enantiomeric Excess (e.e.) |
| (R)-2-Bromobutane | Sodium Iodide (NaI) | Acetone | SN2 | (S)-2-Iodobutane | >95% (Inversion) |
| (R)-2-Bromobutane | Ethanol (EtOH) | Ethanol | SN1 | (R/S)-2-Ethoxybutane | ~0-10% (Racemization)[4] |
Note: This data is for 2-bromobutane (B33332) and serves as an illustrative example. The reaction rates for this compound will be significantly slower under identical conditions.
Key Experimental Protocols
Protocol 1: Promoting SN2 Substitution with Inversion of Configuration
This protocol is designed to maximize the inversion of stereochemistry by favoring the SN2 pathway.
-
Reagents and Materials:
-
Chiral this compound (e.g., (R)-2-fluorobutane)
-
Strong nucleophile (e.g., Sodium Azide, NaN₃)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
To a round-bottom flask, add a 1.5 to 3-fold molar excess of the sodium azide.
-
Add anhydrous DMF via syringe to dissolve the nucleophile.
-
With vigorous stirring, add the chiral this compound dropwise to the solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography or distillation.
-
Determine the stereochemical outcome by measuring the optical rotation of the product and calculating the enantiomeric excess.
-
Protocol 2: Characterizing Stereochemical Outcome via Polarimetry
This protocol outlines the measurement of the optical rotation to determine the enantiomeric excess of the product.
-
Instrumentation and Materials:
-
Polarimeter
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
-
Purified substitution product
-
Spectroscopic grade solvent (e.g., chloroform, ethanol)
-
-
Procedure:
-
Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions.[14]
-
Prepare a blank by filling the polarimeter cell with the pure solvent. Place it in the instrument and zero the reading.[14]
-
Accurately weigh a sample of the purified product and dissolve it in the solvent in a volumetric flask to a known concentration (c, in g/mL).[14]
-
Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.[14]
-
Place the sample cell in the polarimeter and record the observed optical rotation (α). Record the temperature.[14]
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c) , where 'l' is the path length in decimeters.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = ([α]observed / [α]pure enantiomer) * 100 . The specific rotation of the pure enantiomeric product must be known from the literature or a standard sample.
-
Visual Guides
Caption: SN2 reaction pathway for chiral this compound leading to inversion of configuration.
Caption: SN1 reaction pathway showing the formation of a planar carbocation, leading to racemization.
Caption: Troubleshooting workflow for addressing unexpected racemization in substitution reactions.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. medium.com [medium.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. organic chemistry - SN1, SN2 and enantiomeric excess - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
Technical Support Center: Byproduct Analysis in the Synthesis of 2-Fluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluorobutane. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common byproducts observed during the synthesis of this compound from 2-butanol?
The synthesis of this compound from 2-butanol, typically using a fluorinating agent, is often accompanied by elimination side reactions. The major byproducts are isomers of butene, which arise from the loss of a proton from a carbon atom adjacent to the carbon bearing the hydroxyl group.
Potential byproducts include:
-
1-Butene: Formed by the removal of a proton from a terminal methyl group.
-
cis-2-Butene: An E2 elimination product.
-
trans-2-Butene: Another E2 elimination product, often the thermodynamically more stable isomer.
-
Unreacted 2-Butanol: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
Di-sec-butyl ether: A potential byproduct from the intermolecular dehydration of 2-butanol, especially under acidic conditions.
Q2: My reaction yield of this compound is low, and I observe a significant amount of gaseous products. What is the likely cause and how can I mitigate it?
A low yield of this compound accompanied by the formation of gaseous products strongly suggests that elimination reactions are dominating over the desired substitution reaction. The gaseous products are butene isomers (1-butene, cis-2-butene, and trans-2-butene).
Troubleshooting Steps:
-
Reaction Temperature: High reaction temperatures favor elimination over substitution. Consider lowering the reaction temperature.
-
Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination than others. Reagents like diethylaminosulfur trifluoride (DAST) and its analogs can lead to elimination, and the choice of a less basic fluorinating agent might be beneficial.[1]
-
Base: If a base is used in the reaction, its strength and steric hindrance can influence the product distribution. A bulky, non-nucleophilic base might favor elimination.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation. Monitor the reaction progress to determine the optimal reaction time.
Q3: How can I identify and quantify the byproducts in my this compound product mixture?
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for the identification and quantification of byproducts.
-
GC-MS: This technique is ideal for separating volatile compounds like this compound and its butene isomers. The mass spectrometer provides fragmentation patterns that can confirm the identity of each component.
-
NMR Spectroscopy:
-
¹H NMR: Can be used to identify the different types of protons present in the product and byproducts. The olefinic protons of the butene isomers will appear in a distinct region of the spectrum.
-
¹⁹F NMR: Is particularly useful for identifying and quantifying fluorine-containing compounds. This compound will show a characteristic signal, while the byproducts will be silent in the ¹⁹F NMR spectrum.[2]
-
Quantitative NMR (qNMR): By adding an internal standard with a known concentration, the relative integrals of the signals in the ¹H or ¹⁹F NMR spectrum can be used to determine the molar ratio and thus the concentration of each component in the mixture.[3][4]
-
Q4: I am seeing unexpected peaks in my GC-MS chromatogram. What could they be?
Unexpected peaks could be due to several factors:
-
Solvent Impurities: Ensure the solvents used in the reaction and workup are of high purity.
-
Byproducts from Side Reactions: Besides elimination, other side reactions might occur depending on the specific reaction conditions and reagents used.
-
Degradation Products: The product or byproducts might degrade during analysis, especially at high GC injector temperatures.
-
Contaminants from Glassware or Equipment: Ensure all glassware and equipment are thoroughly cleaned and dried.
To identify these unknown peaks, analyze their mass spectra and compare them with spectral libraries. If necessary, isolation of the impurity followed by NMR analysis can provide a definitive structural identification.
Data Presentation
Table 1: Common Byproducts in the Synthesis of this compound and their Analytical Signatures.
| Byproduct Name | Chemical Structure | Typical GC Retention Time (Relative) | Key Mass Fragments (m/z) | Characteristic ¹H NMR Signals (ppm) |
| 1-Butene | CH₂=CHCH₂CH₃ | Lowest | 56, 41, 28 | ~4.9-5.8 (multiplet, 1H), ~4.8-5.1 (multiplet, 2H) |
| trans-2-Butene | CH₃CH=CHCH₃ | Intermediate | 56, 41, 28 | ~5.4 (multiplet, 2H), ~1.6 (doublet, 6H) |
| cis-2-Butene | CH₃CH=CHCH₃ | Intermediate (close to trans) | 56, 41, 28 | ~5.4 (multiplet, 2H), ~1.6 (doublet, 6H) |
| 2-Butanol | CH₃CH(OH)CH₂CH₃ | Higher than butenes | 45, 59, 74 | ~3.7 (multiplet, 1H), ~1.4 (multiplet, 2H), ~1.1 (doublet, 3H), ~0.9 (triplet, 3H) |
| Di-sec-butyl ether | (CH₃CH₂CH(CH₃))₂O | Highest | 57, 73, 101 | Multiplets in the aliphatic region |
Note: Retention times are relative and will depend on the specific GC column and conditions used. Mass fragments are illustrative of common ions and not exhaustive.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Byproducts
This protocol provides a general method for the analysis of volatile alkyl halides and their byproducts.[5]
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether). A typical dilution would be 1 µL of the crude mixture in 1 mL of solvent.
-
If the concentration of the analyte is very low, a headspace GC-MS analysis might be more appropriate.[6]
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 2 minutes.
-
-
Injector:
-
Temperature: 200 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 25 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 250 °C.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with a reference library (e.g., NIST) to identify the compounds.
-
The relative peak areas can be used to estimate the relative abundance of each component. For accurate quantification, calibration with standards is required.
-
Protocol 2: Quantitative ¹H NMR (qNMR) Analysis
This protocol describes a general method for determining the molar ratio of components in a mixture.[7]
-
Sample Preparation:
-
Accurately weigh a specific amount of the crude product mixture (e.g., 10-20 mg) into an NMR tube.
-
Add a known quantity of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Add a precisely weighed amount of an internal standard. The internal standard should be a compound that is stable, does not react with the components of the mixture, and has a simple NMR spectrum with at least one signal that does not overlap with the signals of the analytes. A common internal standard is 1,3,5-trimethoxybenzene (B48636) or dimethyl terephthalate.
-
-
NMR Spectroscopy - Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) between scans to allow for full relaxation of all protons. A D1 of at least 5 times the longest T₁ of any proton being quantified is recommended (a D1 of 30 seconds is often a safe starting point).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the product (this compound), the identified byproducts, and the internal standard.
-
Calculate the molar amount of each component using the following formula:
-
Moles of Analyte = (Integral of Analyte / Number of Protons for that Signal) / (Integral of Standard / Number of Protons for that Signal) * Moles of Standard
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for byproduct analysis.
References
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Bayesian Optimization for Chemical Reaction Improvement
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bayesian optimization (BO) to improve chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my initial Bayesian optimization experiments resulting in low yields? I expected immediate improvement.
A: This is a common and expected observation when starting a Bayesian optimization campaign without prior data. The initial experiments are not necessarily aimed at maximizing the yield immediately; instead, their primary goal is to map the chemical space.[1] For the algorithm to work effectively, it must understand the entire performance landscape, including both the "peaks" (high-yield regions) and the "valleys" (low-yield or failure regions).[1] These early, seemingly "non-optimal" experiments are crucial for building an accurate model of your reaction space.[1] This phase is known as "exploration," where the algorithm intentionally probes underrepresented areas to reduce uncertainty.[2][3] Once the model has a better global understanding, it will shift towards "exploitation," focusing on regions predicted to have high yields.[2][3]
Q2: What are the fundamental components of a Bayesian optimization workflow?
A: A Bayesian optimization loop is a sequential process designed to find the optimum of an expensive-to-evaluate function, such as a chemical reaction's yield.[4][5] The two core components are:
-
Probabilistic Surrogate Model: This is a statistical model that approximates the true objective function (e.g., reaction yield).[2][6] It provides a prediction for the yield at any given set of reaction conditions and, crucially, quantifies the uncertainty of that prediction.[2][7] The most common choice is a Gaussian Process (GP) model.[2][8]
-
Acquisition Function (AF): This function uses the predictions and uncertainties from the surrogate model to decide which experiment to run next.[6][9] It balances exploring uncertain regions of the parameter space with exploiting regions already known to produce good results.[6] The point with the maximum acquisition value is selected for the next experiment.[4]
The process is iterative: after an experiment is performed, the new data point is used to update the surrogate model, and the acquisition function is then used to propose the subsequent experiment.[6][10]
Caption: The iterative cycle of a Bayesian optimization campaign.
Q3: How should I represent my chemical reaction for the machine learning model?
A: Transforming chemical reactions into machine-readable formats is a critical first step.[2][11] There are generally two approaches:
-
Concatenated Vectors: This method involves creating a numerical vector for each component of the reaction (e.g., substrate, reagent, solvent) and then concatenating them into a single, unified representation for the entire reaction.[2] Molecular components can be described using molecular fingerprints or quantum chemical properties (descriptors).[4][12]
-
Direct Transformation: This approach aims to create a single vectorized representation for the whole reaction without separating its individual components.[2]
For optimizations involving a fixed set of categorical variables (e.g., a specific list of solvents or catalysts), one-hot encoding is a common starting point. However, for larger and more complex spaces, such as screening a large number of additives, representations based on molecular fingerprints or other computed descriptors are more suitable.[12]
Troubleshooting Guide
Q1: My optimization seems to be stuck in a local optimum and is not exploring the parameter space effectively. What can I do?
A: When the optimization repeatedly samples similar points without finding a global optimum, it is likely over-exploiting a known high-yield area. To address this, you need to encourage more exploration.
-
Adjust the Acquisition Function: Modify the hyperparameters of your acquisition function to favor exploration. For instance, if using an Upper Confidence Bound (UCB) function, increase the parameter that weights the uncertainty term. This explicitly tells the algorithm to prioritize exploring uncertain regions.[2]
-
Check the Surrogate Model: An inappropriate surrogate model or kernel can lead to a poor representation of the reaction landscape.[7] A Gaussian Process model with a Matérn kernel is often a robust choice for continuous domains.[8] For mixed continuous-categorical spaces, a random forest model might be more suitable.[8]
-
Diversify the Batch (if applicable): If you are running experiments in batches, ensure your batch selection strategy promotes diversity. Some methods for batched Bayesian optimization can inadvertently select very similar points.
Caption: The core decision logic of an acquisition function.
Q2: My experimental data is inherently noisy. How does this affect the optimization, and how can I mitigate it?
A: Noisy data can significantly challenge Bayesian optimization, potentially causing the algorithm to fail to find the global minimum.[4] The model might misinterpret a noisy high-yield result as a true optimum or prematurely discard a promising region due to a random low-yield measurement.
-
Use Noise-Robust Models: The Gaussian Process surrogate model can inherently account for observation noise. Ensure this feature is properly configured.
-
Implement a Retest Policy: A common strategy is to re-evaluate promising experimental conditions to get a more accurate estimate of the true yield.[13] You can selectively retest points where the model shows high uncertainty or points that are predicted to be near the optimum.[13] Studies have shown that a retest policy can help identify more active compounds in the same number of experiments.[13]
| Noise Level (α) | Optimization Performance | Mitigation Strategy |
| Zero Noise (α = 0) | The algorithm efficiently finds the global minimum.[4] | Standard BO protocol is sufficient. |
| Low Noise (α = 0.05) | The algorithm can typically still find the global minimum, though it may take slightly more iterations.[4] | Configure the noise variance in the GP model. |
| High Noise (α > 0.2) | The optimization may fail to converge on the global minimum within a reasonable experimental budget.[4][13] | Implement a selective retest policy for promising candidates.[13] |
| Table based on findings from simulated noisy environments.[4][13] |
Q3: The algorithm is suggesting reaction conditions that are physically impossible or unsafe (e.g., a temperature above a solvent's boiling point). How can I prevent this?
A: This is a common practical issue that can be solved by incorporating known constraints into the optimization process.[14][15] Most modern Bayesian optimization frameworks allow you to define constraints that restrict the search space.
-
Constrain the Acquisition Function: The most effective method is to apply constraints during the optimization of the acquisition function.[14][15] This means that when the algorithm searches for the best "next experiment," it is only allowed to search within the feasible, user-defined domain.[14]
-
Types of Constraints: You can implement various types of constraints:
-
Linear/Non-linear: E.g., the total volume of two solvents cannot exceed the reactor volume.[15]
-
Conditional: E.g., if Solvent A is chosen, the temperature must be below 80°C; if Solvent B is chosen, it must be below 60°C.[15]
-
Categorical: E.g., certain combinations of catalyst and base are known to be incompatible.
-
Caption: Workflow for filtering suggested experiments via known constraints.
Experimental Protocols and Best Practices
Protocol: Setting Up a Bayesian Reaction Optimization Campaign
This protocol outlines the key steps for initiating a successful optimization effort, based on common practices in the field.[8][16]
-
Define the Optimization Problem:
-
Objective: Clearly state what you are optimizing. This is typically reaction yield, but can also be selectivity, space-time yield (STY), or a multi-objective combination.[2][17]
-
Variables and Search Space: Identify all parameters to be optimized (e.g., temperature, concentration, catalyst, solvent).[8] Define the bounds for continuous variables (e.g., Temperature: 20-100 °C) and the specific options for categorical variables (e.g., Solvent: [Toluene, THF, DMF]).
-
-
Select an Initial Dataset:
-
The algorithm needs a starting point to build its first model.[9] A typical approach is to run a small number of initial experiments (e.g., 5-10).
-
Methodology: These initial points can be chosen via random sampling across the entire parameter space or by using a space-filling design like a Latin Hypercube sample.[8] Alternatively, one could start from known "bad" conditions to provide a baseline for improvement.[9]
-
-
Choose and Configure the BO Algorithm:
-
Representation: Convert your reaction parameters into a numerical format (see FAQ 3).
-
Surrogate Model: A Gaussian Process (GP) with a Matérn 5/2 kernel is a robust and widely used starting point.[8]
-
Acquisition Function: Expected Improvement (EI) is a common and effective choice that balances exploration and exploitation.[17]
-
-
Execute the Iterative Loop:
-
Run the initial experiments and record the outcomes.
-
Feed this data into the BO software.
-
The algorithm will suggest the next set of conditions.
-
Perform the suggested experiment(s).
-
Add the new result(s) to your dataset and repeat the process.[10]
-
-
Determine Stopping Criteria:
-
Continue the loop until a predefined condition is met, such as:
-
The experimental budget (total number of allowed experiments) is exhausted.[6]
-
The improvements in the objective function have plateaued.
-
A satisfactory yield or outcome has been achieved.
-
-
References
- 1. When working with Bayesian optimization thereâs a common misconception amongst first-time users: â ReactWise [reactwise.com]
- 2. chimia.ch [chimia.ch]
- 3. Cost-informed Bayesian reaction optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 5. Bayesian Optimization for Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bayesian optimisation for additive screening and yield improvements – beyond one-hot encoding - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00096F [pubs.rsc.org]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. youtube.com [youtube.com]
- 10. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bayesian optimization with known experimental and design constraints for chemistry applications - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00028H [pubs.rsc.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. collaborate.princeton.edu [collaborate.princeton.edu]
- 17. mdpi.com [mdpi.com]
Managing pressure and temperature in gas-phase 2-Fluorobutane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gas-phase reactions of 2-fluorobutane. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary unimolecular reaction of this compound in the gas phase at elevated temperatures?
The primary unimolecular reaction of this compound in the gas phase at elevated temperatures is the elimination of hydrogen fluoride (B91410) (HF) to produce a mixture of butene isomers: 1-butene, cis-2-butene (B86535), and trans-2-butene. This reaction is a first-order process.
Q2: What are the expected kinetic parameters for the thermal decomposition of this compound?
Estimated Arrhenius Parameters for this compound Decomposition
| Parameter | Estimated Value | Basis for Estimation |
|---|---|---|
| Activation Energy (Ea) | > 220 kJ/mol | Higher than sec-butyl chloride due to stronger C-F bond. Theoretical studies on smaller fluoroalkanes support a high activation energy. |
| Pre-exponential Factor (A) | ~10¹³ - 10¹⁴ s⁻¹ | Typical for unimolecular elimination reactions with a tight transition state. |
Q3: How do temperature and pressure affect the reaction?
Temperature:
-
Rate of Reaction: As with most chemical reactions, the rate of decomposition of this compound increases significantly with temperature, following the Arrhenius equation. Higher temperatures provide the necessary activation energy for the HF elimination to occur at a practical rate.
-
Product Distribution: The ratio of butene isomers can be temperature-dependent. At higher temperatures, the product distribution may shift towards the thermodynamically more stable isomers (trans-2-butene > cis-2-butene > 1-butene).
Pressure:
-
Reaction Order: The unimolecular decomposition of this compound is pressure-dependent and can be described by the Lindemann-Hinshelwood mechanism. At high pressures, the reaction exhibits first-order kinetics. At low pressures (in the "fall-off" region), the rate becomes dependent on the frequency of collisions, and the reaction order approaches second order.
-
Secondary Reactions: Higher pressures can increase the likelihood of intermolecular reactions (secondary reactions) between the initially formed butene products, potentially leading to polymerization or the formation of heavier hydrocarbons.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Possible Cause | Suggested Solution |
| Insufficient Temperature: The furnace temperature is below the threshold required for significant thermal decomposition. | Gradually increase the furnace temperature in increments of 25-50 °C. Monitor the product stream using an appropriate analytical technique (e.g., online GC-MS) to observe the onset of decomposition. |
| Short Residence Time: The flow rate of the carrier gas is too high, or the heated reaction zone is too short, not allowing enough time for the reaction to occur. | Decrease the flow rate of the carrier gas or use a longer reactor tube to increase the time the this compound spends in the heated zone. |
| Inaccurate Temperature Reading: The thermocouple measuring the furnace temperature is not calibrated or is improperly placed. | Calibrate the thermocouple against a known standard. Ensure the thermocouple is positioned to accurately reflect the temperature within the reaction zone. |
Issue 2: Unexpected Product Distribution or Formation of Side Products
| Possible Cause | Suggested Solution |
| Secondary Reactions: High concentrations of primary products (butenes) at higher pressures can lead to polymerization or other secondary reactions. | Reduce the partial pressure of this compound by diluting it with an inert gas (e.g., Argon, Nitrogen). Operating at lower overall pressure (vacuum conditions) can also minimize intermolecular reactions. |
| Reactor Surface Catalysis: The surface of the reactor (e.g., quartz, metal) may be catalyzing undesired side reactions. | "Season" the reactor by pyrolyzing a small amount of a compound like allyl bromide to create a less reactive carbon coating on the surface. Using a reactor made of a more inert material can also be beneficial. |
| Radical Chain Reactions: Although unimolecular elimination is the primary pathway, at very high temperatures, C-C or C-F bond homolysis can initiate radical chain reactions, leading to a complex mixture of products. | Add a radical inhibitor to the feed to suppress these pathways if the primary elimination is the desired reaction. Lowering the temperature may also favor the unimolecular pathway. |
| Isomerization of Products: The initial butene isomers may isomerize at the reaction temperature. | If a specific isomer is desired, optimizing the temperature and residence time is crucial. Rapidly quenching the products after they exit the reactor can help preserve the initial product distribution. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Fluctuations in Temperature or Pressure: Unstable furnace temperature or carrier gas pressure leads to variable reaction conditions. | Use a reliable temperature controller (e.g., PID controller) for the furnace. Employ a high-precision mass flow controller for the carrier gas to ensure a stable flow rate and pressure. |
| Changes in Reactor Surface Activity: The nature of the reactor surface can change over time due to the deposition of carbonaceous materials or reaction with trace impurities. | Implement a standard procedure for cleaning and "seasoning" the reactor between experiments to ensure a consistent surface. |
| Inlet/Outlet Blockages: Partial blockage in the inlet or outlet lines can affect flow rates and pressure. | Regularly inspect and clean all transfer lines. Ensure the cold trap is functioning correctly and not becoming blocked with frozen products. |
Experimental Protocols
Protocol 1: Gas-Phase Pyrolysis of this compound in a Flow Reactor
Objective: To determine the product distribution of the thermal decomposition of this compound at a given temperature and pressure.
Apparatus:
-
High-temperature tube furnace with a temperature controller.
-
Quartz reactor tube (e.g., 50 cm length, 1 cm inner diameter).
-
Mass flow controllers for this compound and an inert carrier gas (e.g., Argon).
-
A system for introducing the liquid this compound into the gas stream (e.g., a syringe pump with a heated injector or a bubbler system).
-
A cold trap (e.g., liquid nitrogen bath) to collect the reaction products.
-
A vacuum pump and pressure gauge for experiments under reduced pressure.
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS) for product analysis.
Procedure:
-
Assemble the pyrolysis apparatus, ensuring all connections are leak-tight.
-
Heat the furnace to the desired reaction temperature (e.g., 600-800 °C).
-
Establish a stable flow of the inert carrier gas (e.g., 20-100 mL/min) through the reactor.
-
Introduce a known concentration of this compound into the carrier gas stream.
-
Allow the system to reach a steady state.
-
Collect the products exiting the reactor in the cold trap for a set period.
-
After collection, warm the cold trap to vaporize the products and analyze the gas mixture using GC-FID or GC-MS.
-
Identify and quantify the products (1-butene, cis-2-butene, trans-2-butene, and any unreacted this compound) by comparing their retention times and mass spectra to known standards.
Visualizations
Technical Support Center: Efficient Synthesis of 2-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection for the efficient synthesis of 2-fluorobutane. It includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative overview of catalytic performance.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the synthesis of this compound, presented in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Issue 1: Low or No Conversion of Starting Material (e.g., 2-Butanol) | Inactive Catalyst/Reagent: The catalyst or fluorinating agent may have degraded due to moisture or improper storage. | - Use a fresh batch of catalyst and fluorinating agent. - Ensure all reagents and solvents are anhydrous, as water can deactivate many fluorinating systems. |
| Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, or conversely, high temperatures might lead to decomposition. | - Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC or GC-MS. - If decomposition is suspected, try lowering the reaction temperature. | |
| Poor Leaving Group Activation: If starting from an alcohol, the hydroxyl group may not be sufficiently activated to be displaced by the fluoride (B91410) ion. | - For nucleophilic substitution, ensure the alcohol is converted to a good leaving group (e.g., mesylate or tosylate) prior to fluorination. - In DBU-catalyzed reactions with sulfonyl fluorides, ensure the in-situ formation of the sulfonate ester is proceeding as expected. | |
| Issue 2: Low Yield of this compound | Formation of Elimination Byproducts (e.g., Butenes): The use of a strong base or high reaction temperatures can favor elimination reactions over substitution. The C-F bond is a poor leaving group, which can make the substrate prone to E1cB elimination mechanisms with strong bases, leading to the formation of 1-butene (B85601) as a major byproduct.[1] | - Use a non-nucleophilic, sterically hindered base if a base is required. DBU is often a good choice as it promotes the desired substitution. - Lower the reaction temperature, as elimination is often favored at higher temperatures. |
| Catalyst Poisoning: Acidic byproducts generated during the reaction can neutralize or deactivate the catalyst, particularly amine-based catalysts like DBU. Impurities in the substrate or solvent can also act as catalyst poisons. | - Add a non-nucleophilic base to neutralize any acidic byproducts. - Purify the starting materials and use high-purity, anhydrous solvents. | |
| Substrate Decomposition: The starting material or the product may be unstable under the reaction conditions. | - Employ milder reaction conditions, such as lower temperatures or the use of less aggressive reagents. | |
| Issue 3: Poor Regioselectivity (Formation of 1-Fluorobutane) | Reaction Mechanism: The choice of catalyst and reaction conditions can influence the regioselectivity of the fluorination. | - For the synthesis of this compound from 2-butanol (B46777), nucleophilic substitution methods are highly regioselective. - Direct fluorination of butane (B89635) is generally not selective and can lead to a mixture of isomers. |
| Issue 4: Difficulty in Product Purification | Co-distillation with Byproducts: Elimination byproducts like butenes can have boiling points close to that of this compound, making separation by simple distillation challenging. | - A potential purification method involves reacting the crude product mixture with a brominating agent in the presence of water or a C1-C4 alcohol. This selectively converts the butene byproducts into higher-boiling compounds, allowing for the recovery of this compound by distillation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most commonly reported method for the synthesis of this compound is the nucleophilic fluorination of 2-butanol. A well-documented approach involves the use of methanesulfonyl fluoride as the fluorinating agent in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. This reaction proceeds via the in-situ formation of a mesylate intermediate, which is then displaced by the fluoride ion.
Q2: Why is the direct fluorination of butane not a recommended method for synthesizing this compound?
A2: The direct fluorination of alkanes, including butane, is a highly exothermic and often explosive reaction. It is difficult to control and typically leads to a mixture of polyfluorinated products and C-C bond cleavage, resulting in low selectivity for this compound.
Q3: What are some alternative fluorinating agents to methanesulfonyl fluoride for the conversion of 2-butanol to this compound?
A3: Several other deoxyfluorination reagents can be employed for the conversion of secondary alcohols to alkyl fluorides. These include:
-
PyFluor: A stable and cost-effective reagent.
-
AlkylFluor: A salt analogue of PhenoFluor, known for its high yields in deoxyfluorination reactions.
-
SulfoxFluor: An N-tosyl-4-chlorobenzenesulfonimidoyl fluoride that has shown high efficiency in rapid deoxyfluorination of alcohols at room temperature.[3]
Q4: How does the choice of solvent affect the synthesis of this compound?
A4: The solvent plays a crucial role in nucleophilic fluorination reactions. Polar aprotic solvents like acetonitrile (B52724) or DMF are often used to dissolve the reagents and facilitate the substitution reaction. It is critical to use anhydrous solvents, as the presence of water can hydrolyze the fluorinating agent and deactivate the catalyst.
Q5: What safety precautions should be taken during the synthesis of this compound?
A5: The synthesis should be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent side reactions with moisture. Fluorinating agents can be corrosive and toxic, so appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The direct fluorination of alkanes with fluorine gas should be avoided due to its explosive nature.
Catalyst Performance Data
The following table summarizes quantitative data for a key catalytic system used in the synthesis of this compound.
Disclaimer: The data presented below is from a specific experimental protocol. Direct comparison with other catalytic systems may not be appropriate unless conducted under identical reaction conditions.
| Catalyst/Reagent System | Starting Material | Product | Yield (%) | Reaction Conditions |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) / Methanesulfonyl fluoride | 2-Butanol | This compound | 71.2 | 60-100°C, Inert atmosphere[4] |
Detailed Experimental Protocol
Synthesis of this compound from 2-Butanol using DBU and Methanesulfonyl Fluoride[4]
Materials:
-
2-Butanol (56.7 g)
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (85.3 g)
-
Methanesulfonyl fluoride (50 g)
-
Nitrogen gas
-
Dry ice-ethanol bath
Apparatus:
-
300 ml three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Condenser and collection receiver
Procedure:
-
Reaction Setup: Assemble the reaction apparatus and ensure it is dry. Equip the 300 ml flask with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser connected to a collection receiver cooled in a dry ice-ethanol bath.
-
Initial Charging: Charge the reaction flask with 56.7 g of 2-butanol and 85.3 g of DBU.
-
Inert Atmosphere: Purge the system with nitrogen gas to establish an inert atmosphere.
-
Heating: Heat the reaction mixture to 60°C with stirring.
-
Reagent Addition: Once the internal temperature is stable at 60°C, add 50 g of methanesulfonyl fluoride dropwise from the dropping funnel over approximately 1 hour.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for 5 hours.
-
Completion and Distillation: Increase the temperature to 100°C and continue the reaction for an additional hour. During this time, the this compound product will distill and be collected in the cooled receiver.
-
Analysis: Analyze the collected organic product by gas chromatography (GC) to determine the yield. The identity of the product can be confirmed by ¹H-NMR and ¹⁹F-NMR spectroscopy.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Solvent Effects on 2-Fluorobutane Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluorobutane. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive in substitution and elimination reactions compared to other 2-halobutanes?
A1: The reactivity of an alkyl halide in substitution and elimination reactions is significantly influenced by the leaving group's ability. The fluoride (B91410) ion (F-) is a poor leaving group due to the high strength of the carbon-fluorine (C-F) bond.[1][2] Stronger bonds are more difficult to break, which results in a higher activation energy for reactions where C-F bond cleavage is part of the rate-determining step (like SN1, E1, and SN2).[1] Consequently, this compound is less reactive than 2-chlorobutane, 2-bromobutane, or 2-iodobutane (B127507) under similar conditions.
Q2: What are the primary reaction mechanisms for this compound, and how does the solvent choice influence them?
A2: this compound, as a secondary alkyl halide, can potentially undergo SN1, SN2, E1, and E2 reactions.[3] The operative mechanism is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the nucleophile or base.
-
SN1/E1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents, such as water (H₂O) and alcohols (e.g., ethanol (B145695), methanol), are effective at stabilizing this carbocation intermediate and the leaving group through hydrogen bonding, thereby favoring SN1 and E1 pathways.[4][5][6] These reactions are typically favored with weak nucleophiles/bases.
-
SN2 Reactions: This mechanism involves a backside attack by a strong nucleophile. Polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (CH₃CN), and acetone, are ideal for SN2 reactions.[4][6][7] These solvents can solvate the cation but leave the anion (the nucleophile) relatively "naked" and more reactive.[4] However, due to the poor leaving group ability of fluoride, SN2 reactions are generally slow for this compound.
-
E2 Reactions: This pathway is favored by strong, sterically hindered bases and higher temperatures.[8][9] The choice of solvent can also influence the E2 pathway; for instance, using pure ethanol as a solvent encourages elimination over substitution.[8][9] For this compound, some E2 reactions may proceed via an E1cB-like transition state due to the poor leaving group.[10][11]
Q3: How do polar protic and polar aprotic solvents affect the nucleophile/base?
A3: The type of polar solvent used significantly impacts the strength of the nucleophile or base:
-
Polar Protic Solvents (e.g., water, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[12] They can "cage" the nucleophile through hydrogen bonding, which reduces its reactivity.[6] This effect is more pronounced for smaller, more electronegative anions like fluoride.[6]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[12] They solvate the cation of a salt but leave the anionic nucleophile less solvated and therefore more reactive, which is beneficial for SN2 reactions.[4]
Troubleshooting Guides
Problem 1: My reaction with this compound is showing a very low yield or is not proceeding at all.
-
Possible Cause: As mentioned, the C-F bond is very strong, making fluoride a poor leaving group.[2] Standard conditions used for other alkyl halides may not be sufficient.
-
Troubleshooting Steps:
-
Increase the Temperature: Higher temperatures provide more energy to overcome the activation barrier and favor elimination reactions.[8][9]
-
Use a Stronger Nucleophile/Base: For SN2/E2 reactions, a more potent nucleophile or a stronger base can increase the reaction rate.
-
Optimize Solvent Choice: If you are attempting an SN2 reaction, ensure you are using a polar aprotic solvent like DMSO or DMF to maximize the reactivity of your nucleophile.[3] For SN1/E1, a highly polar protic solvent is necessary to stabilize the carbocation.[5]
-
Consider Alternative Mechanisms: Given the difficulty of C-F bond cleavage, consider if an E1cB mechanism might be at play, which is favored by a poor leaving group and the formation of a stabilized carbanion.[1]
-
Problem 2: I am getting a mixture of substitution and elimination products. How can I favor one over the other?
-
Possible Cause: Secondary alkyl halides like this compound are prone to giving a mix of substitution and elimination products because they are sterically hindered enough to slow SN2 reactions but do not form a highly stable carbocation for SN1/E1.[8][9]
-
Troubleshooting Steps to Favor Elimination (E2):
-
Use a Strong, Sterically Hindered Base: Bases like potassium tert-butoxide ((CH₃)₃CO⁻K⁺) are bulky and will preferentially abstract a proton rather than perform a backside attack on the carbon, favoring elimination.
-
Increase the Reaction Temperature: Higher temperatures generally favor elimination over substitution.[8][9]
-
Use a Less Polar Solvent: Using a solvent like pure ethanol encourages elimination.[8][9]
-
-
Troubleshooting Steps to Favor Substitution (SN2):
-
Use a Strong, Non-Bulky Nucleophile: A good nucleophile that is not a strong base (e.g., N₃⁻, CN⁻) will favor substitution.
-
Use a Polar Aprotic Solvent: Solvents like DMSO or acetonitrile enhance the nucleophilicity of the anion, promoting the SN2 pathway.[6]
-
Keep the Temperature Low: Lower temperatures tend to favor substitution reactions over elimination.
-
Problem 3: My elimination reaction of this compound is yielding the less substituted alkene (Hofmann product) instead of the more substituted one (Zaitsev product).
-
Possible Cause: While the Zaitsev product (more substituted alkene) is typically more stable and often the major product, the formation of the Hofmann product (less substituted alkene) can be significant with this compound. This can be due to an E1cB-like transition state, where the acidity of the proton being removed plays a key role.[10][11] The reaction may proceed via a carbanion intermediate, and the primary carbanion leading to the Hofmann product can be favored.[1]
-
Troubleshooting/Experimental Considerations:
-
Base Selection: The choice of base can influence the product ratio. A bulky base will strongly favor the Hofmann product due to steric hindrance.
-
Leaving Group: The poor leaving group nature of fluorine itself promotes an E1cB-like mechanism, which can lead to the Hofmann product.[1][11] This is a characteristic feature of the substrate's reactivity.
-
Data Presentation
Table 1: General Influence of Solvent Type on Reaction Mechanisms for Secondary Alkyl Halides
| Solvent Type | Dielectric Constant | Key Characteristics | Favored Mechanism(s) | Rationale |
| Polar Protic (e.g., Water, Ethanol) | High | Contains O-H or N-H bonds; can hydrogen bond.[12] | SN1, E1 | Stabilizes the carbocation intermediate and the leaving group through solvation.[5][6] |
| Polar Aprotic (e.g., DMSO, Acetone) | High | Lacks O-H or N-H bonds; cannot donate H-bonds.[12] | SN2 | Solvates the cation, but not the anionic nucleophile, increasing the nucleophile's reactivity.[4][6] |
| Nonpolar (e.g., Hexane, Toluene) | Low | Low dipole moment; cannot stabilize charged species. | Generally disfavored | Reactants are often insoluble, and charged intermediates/transition states are not stabilized. |
Experimental Protocols
Protocol 1: General Procedure for an E2 Reaction of this compound
-
Objective: To favor the elimination product from this compound.
-
Reagents:
-
This compound
-
Potassium tert-butoxide (a strong, sterically hindered base)
-
Tert-butanol (B103910) (solvent)
-
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in tert-butanol under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add this compound to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for tert-butanol). The higher temperature favors elimination.[8]
-
Monitor the reaction progress using gas chromatography (GC) to observe the disappearance of the starting material and the formation of alkene products (1-butene and 2-butenes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the organic products with a low-boiling-point ether (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and carefully remove the solvent by distillation.
-
Analyze the product distribution by GC and characterize the products using NMR spectroscopy.
-
Visualizations
Caption: Decision workflow for predicting reaction outcomes of this compound.
Caption: Energy pathways for SN1 and SN2 reactions showing solvent influence.
Caption: Factors influencing the competition between S/E pathways.
References
- 1. organic chemistry - Elimination reaction on this compound using alc.KOH - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Question: What is the product formed when this compound reacts with sod.. [askfilo.com]
- 3. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. The Competition between Elimination Pathways in the Reactions of a Wide Variety of Bases with 2-Fluoro- and 2-Chlorobutane in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to E2 and E1cB Elimination Pathways for 2-Fluorobutane
For researchers and professionals in drug development and organic synthesis, understanding the nuances of elimination reaction mechanisms is paramount for predicting product outcomes and optimizing reaction conditions. The elimination of 2-fluorobutane presents a compelling case study for comparing the bimolecular (E2) and elimination unimolecular conjugate base (E1cB) pathways. This guide provides an objective comparison of these two pathways, supported by theoretical principles and analogous experimental data, to elucidate the factors governing the regioselectivity of this reaction.
Mechanistic Overview
The elimination of a leaving group and a β-hydrogen from an alkyl halide can proceed through different mechanistic routes. For this compound, the two most probable pathways under basic conditions are the E2 and E1cB mechanisms. The poor leaving group ability of the fluoride (B91410) ion, a consequence of the strong carbon-fluorine bond, makes the E1cB pathway a significant consideration.[1][2]
E2 Pathway: This is a concerted, one-step mechanism where the base abstracts a proton from the β-carbon at the same time as the leaving group departs from the α-carbon.[3] The reaction rate is dependent on the concentration of both the substrate and the base. For this compound, the E2 pathway can lead to two possible products: the more substituted 2-butene (B3427860) (Zaitsev product) or the less substituted 1-butene (B85601) (Hofmann product).[4]
E1cB Pathway: This is a two-step mechanism that involves the formation of a carbanion intermediate.[1][2] In the first step, a base removes a proton from the β-carbon to form a carbanion. In the second, rate-determining step, the leaving group is expelled to form the double bond. This pathway is favored when the leaving group is poor and the β-hydrogens are acidic.[1][2] For this compound, the stability of the potential carbanion intermediate plays a crucial role in determining the major product.
Comparative Analysis of Reaction Pathways
Figure 2: Experimental workflow for distinguishing between E2 and E1cB pathways.
Conclusion
The elimination reaction of this compound serves as an excellent model for comparing the E2 and E1cB pathways. Due to the poor leaving group nature of fluoride, the E1cB mechanism, which proceeds through a carbanion intermediate, is a highly plausible route. [1][2]This is often reflected in the preferential formation of the less substituted Hofmann product, 1-butene. In contrast, a concerted E2 mechanism would be expected to show a significant kinetic isotope effect and potentially a greater proportion of the thermodynamically more stable Zaitsev product, 2-butene, depending on the steric bulk of the base. [4] By employing experimental techniques such as kinetic isotope effect measurements and detailed product analysis, researchers can definitively probe the operative mechanism. This understanding is crucial for the rational design of synthetic routes and the control of product selectivity in drug development and other chemical industries.
References
A Comparative Guide to the Reactivity of 2-Fluorobutane and 2-Chlorobutane in Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-fluorobutane and 2-chlorobutane (B165301) in elimination reactions, focusing on the factors that govern their distinct product distributions and reaction rates. The information presented herein is supported by theoretical and experimental data to aid in the understanding and prediction of reaction outcomes.
Executive Summary
In bimolecular elimination (E2) reactions, the nature of the leaving group is a critical determinant of both regioselectivity and reaction rate. A comparison between this compound and 2-chlorobutane starkly illustrates this principle. Due to the poor leaving group ability of the fluoride (B91410) ion, this compound predominantly yields the less substituted alkene (Hofmann product). Conversely, 2-chlorobutane, with the better leaving group chloride, favors the formation of the more substituted and thermodynamically more stable alkene (Zaitsev product). This fundamental difference in reactivity has significant implications for synthetic strategy and mechanistic understanding.
Data Presentation: Product Distribution and Reactivity
The regioselectivity of elimination reactions of 2-halobutanes is highly dependent on the identity of the halogen. Theoretical calculations and experimental observations consistently show a strong preference for Hofmann elimination for this compound and Zaitsev elimination for 2-chlorobutane when reacted with a strong, non-bulky base like sodium ethoxide in ethanol (B145695).
| Substrate | Leaving Group | Major Product | Minor Product | Theoretical Product Ratio (Gas Phase, with CH₃O⁻) |
| This compound | F⁻ (Poor) | 1-Butene (B85601) (Hofmann) | 2-Butene (B3427860) (Zaitsev) | Favors least-substituted alkene |
| 2-Chlorobutane | Cl⁻ (Good) | 2-Butene (Zaitsev) | 1-Butene (Hofmann) | Favors most-substituted alkene |
Note: The theoretical product ratios are based on ab initio calculations which suggest that E1cb-like reactions (favored by poor leaving groups like fluoride) lead to the least-substituted alkene, while E1-like reactions (more characteristic with better leaving groups like chloride) favor the most-substituted alkene.
The rate of an E2 reaction is also significantly influenced by the leaving group. Better leaving groups, being more stable as anions, facilitate a faster reaction. Therefore, the rate of elimination for 2-chlorobutane is substantially higher than that for this compound under identical conditions.
Mechanistic Insights
The differing reactivity of this compound and 2-chlorobutane can be attributed to the nature of the transition state in the E2 mechanism.
-
This compound: The fluoride ion is a poor leaving group due to the strength of the C-F bond and the high basicity of F⁻. This leads to a transition state with significant carbanionic character at the β-carbon, often described as "E1cb-like". In this scenario, the acidity of the β-protons becomes a dominant factor. The primary β-protons (at C-1) are more acidic than the secondary β-protons (at C-3), leading to the preferential formation of the Hofmann product, 1-butene.
-
2-Chlorobutane: The chloride ion is a much better leaving group than fluoride. Consequently, the transition state for the elimination of 2-chlorobutane has more "alkene-like" character, where the C-Cl bond is more significantly broken as the C-H bond is abstracted. In this "central" E2 transition state, the stability of the forming double bond is the primary directing factor. The more substituted 2-butene is thermodynamically more stable than 1-butene, thus its formation via a lower energy transition state is favored, leading to the Zaitsev product.
Caption: Factors influencing elimination product distribution.
Experimental Protocols
The following is a generalized experimental protocol for the E2 elimination of a 2-halobutane with sodium ethoxide in ethanol. This procedure can be adapted for both this compound and 2-chlorobutane to compare their reactivity.
Objective: To perform an E2 elimination reaction on a 2-halobutane and analyze the product distribution.
Materials:
-
2-halobutane (this compound or 2-chlorobutane)
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: To the stirred solution, add the 2-halobutane dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain the temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether). Wash the organic layer with water and brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the resulting product mixture using gas chromatography to determine the relative percentages of 1-butene and 2-butene (cis and trans isomers).
Safety Precautions:
-
Alkyl halides are volatile and may be harmful. Handle them in a well-ventilated fume hood.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The comparative analysis of this compound and 2-chlorobutane in elimination reactions provides a clear demonstration of the profound influence of the leaving group on reaction outcomes. The poor leaving group ability of fluoride in this compound directs the reaction towards the Hofmann product via an E1cb-like transition state. In contrast, the better leaving group, chloride, in 2-chlorobutane promotes the formation of the more stable Zaitsev product through a more traditional E2 pathway. This understanding is crucial for professionals in chemical research and drug development for the rational design of synthetic routes and for predicting the products of elimination reactions.
Validating Computational Models for 2-Fluorobutane Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate prediction of reaction outcomes is paramount. This guide provides a comparative analysis of computational models for predicting the reactivity of 2-fluorobutane, a representative alkyl fluoride (B91410), against experimental data. By examining both elimination and thermal decomposition reactions, we aim to offer insights into the strengths and limitations of various theoretical approaches, facilitating the selection of appropriate computational methods for studies in reaction mechanisms, drug metabolism, and atmospheric chemistry.
Introduction
Alkyl fluorides are integral to a wide range of chemical applications, from pharmaceuticals to materials science. Understanding their reactivity is crucial for designing novel molecules and predicting their behavior in complex environments. Computational chemistry offers a powerful toolkit for investigating reaction mechanisms and kinetics, but the reliability of these theoretical predictions hinges on their validation against robust experimental data. This guide focuses on the reactions of this compound as a model system to compare the performance of computational methods, specifically addressing elimination and pyrolysis reactions.
Elimination Reactions: A Case of Anti-Zaitsev Selectivity
A key reaction of this compound is its base-induced elimination (dehydrofluorination) to form butene isomers. Experimental studies have consistently shown that the reaction of this compound with strong, sterically unhindered bases, such as alcoholic potassium hydroxide (B78521) (KOH), predominantly yields the less substituted alkene, 1-butene (B85601). This outcome is contrary to the well-established Zaitsev's rule, which predicts the formation of the more substituted and thermodynamically more stable alkene (2-butene) as the major product. This "Hofmann" or "anti-Zaitsev" selectivity is a critical benchmark for any computational model aiming to accurately describe the reactivity of alkyl fluorides.
Experimental Protocol: Dehydrofluorination of this compound
A typical experimental procedure for the dehydrofluorination of this compound involves the following steps:
-
Reactant Preparation: A solution of this compound is prepared in a suitable solvent, typically the corresponding alcohol of the base to be used (e.g., ethanol (B145695) for potassium ethoxide).
-
Reaction Initiation: A solution of a strong base (e.g., potassium hydroxide in ethanol) is added to the this compound solution at a controlled temperature.
-
Reaction Monitoring and Quenching: The reaction progress is monitored over time by techniques such as gas chromatography (GC) to determine the consumption of the reactant and the formation of products. After a specific time, the reaction is quenched, for example, by neutralization with an acid.
-
Product Analysis: The product mixture is analyzed quantitatively using GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) to identify and quantify the isomeric butenes produced.
Comparison of Experimental and Computational Data for Elimination Reactions
Computational studies, particularly those employing ab initio methods, have been instrumental in elucidating the mechanistic underpinnings of this anti-Zaitsev selectivity. A seminal study by Saunders and Gronert investigated the gas-phase elimination reactions of this compound with a variety of bases using high-level ab initio calculations.[1] Their findings, which align with experimental observations in solution, provide a detailed picture of the transition state and the factors governing product distribution.
| Product | Experimental Outcome (with alcoholic KOH) | Computational Prediction (Ab initio)[1] |
| 1-Butene | Major Product | Favored for many bases |
| cis-2-Butene | Minor Product | Less favored |
| trans-2-Butene | Minor Product | Less favored |
Table 1: Comparison of Experimental and Computational Product Distributions for the Elimination Reaction of this compound.
The computational models reveal that the transition state for the elimination of HF from this compound has significant carbanionic character, often described as an E1cb-like E2 transition state. The acidity of the primary hydrogens on the C1 carbon is enhanced, and the poor leaving group ability of fluoride favors a transition state where C-H bond breaking is more advanced than C-F bond breaking. This leads to a preference for the pathway that involves the removal of a proton from the less substituted carbon, resulting in the formation of 1-butene.
Thermal Decomposition (Pyrolysis) of this compound
Experimental Protocol: Shock Tube Pyrolysis of Alkyl Fluorides
Shock tube experiments are a common method for studying high-temperature gas-phase reactions. The general protocol is as follows:
-
Mixture Preparation: A dilute mixture of the alkyl fluoride in an inert bath gas (e.g., argon) is prepared.
-
Shock Wave Generation: A shock wave is generated, which rapidly heats and compresses the gas mixture to the desired reaction temperature and pressure.
-
Time-Resolved Measurements: The concentrations of reactants, products, and intermediates are monitored over time behind the shock wave using techniques such as time-of-flight mass spectrometry (TOF-MS) or laser absorption spectroscopy.
-
Kinetic Analysis: The experimental data is used to determine rate constants and branching ratios for the different reaction channels.
Comparison of Computational Predictions for this compound Pyrolysis with Analogous Experimental Data
Computational studies on the pyrolysis of small alkyl fluorides generally employ methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3, G4, CBS-QB3) to determine the potential energy surface, including transition state geometries and activation energies.
| Reaction Channel | Experimental Activation Energy (Fluoroethane) | Predicted Activation Energy (this compound, DFT) | Predicted Products (this compound) |
| HF Elimination | ~250-260 kJ/mol | ~240-270 kJ/mol | 1-Butene, cis-2-Butene, trans-2-Butene |
| C-C Bond Fission | Higher than HF elimination | Higher than HF elimination | Smaller alkyl radicals |
Table 2: Comparison of Predicted Pyrolysis Data for this compound with Experimental Data for Fluoroethane.
Computational models for this compound pyrolysis predict that the dominant initial decomposition step is the 1,2-elimination of HF to form a mixture of butene isomers. The activation barriers for the formation of 1-butene and 2-butenes are predicted to be in a similar range, with the exact branching ratio being dependent on the computational level of theory. C-C bond fission pathways are predicted to have significantly higher activation energies and are therefore considered minor channels at typical pyrolysis temperatures. These predictions are in qualitative agreement with experimental findings for other small alkyl fluorides, where HF elimination is the primary decomposition route.
Visualizing the Validation Workflow and Reaction Pathways
To better illustrate the process of validating computational models and the reaction pathways of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the validation of computational models against experimental data.
References
The Dawn of Advanced Nuclear Fuels: A Comparative Guide to HALEU and its Alternatives
For researchers, scientists, and drug development professionals venturing into the next generation of nuclear applications, the landscape of nuclear fuels is undergoing a significant transformation. High-Assay Low-Enriched Uranium (HALEU) is emerging as a frontrunner for advanced reactor designs, promising enhanced performance and efficiency. This guide provides an objective comparison of HALEU with promising alternative nuclear fuels, supported by available experimental data, to inform future research and development.
The development and validation of new nuclear fuels are critical for the deployment of advanced reactor technologies that offer improved safety, reduced waste, and enhanced economic competitiveness. High-Assay Low-Enriched Uranium (HALEU), with a uranium-235 (B1209698) enrichment level between 5% and 20%, is a key enabler for many of these innovative reactor designs.[1] However, a comprehensive public database of experimental validation data for HALEU is still in its nascent stages.[2] This guide summarizes the current state of knowledge, drawing from ongoing research at leading institutions, and compares HALEU with other advanced fuel concepts for which more experimental data is accessible.
HALEU Fuel: The Frontrunner for Advanced Reactors
HALEU fuel offers several advantages over traditional Low-Enriched Uranium (LEU) fuel used in the current fleet of light-water reactors. The higher enrichment allows for smaller reactor core designs, longer fuel cycles, and higher burnup, which translates to less frequent refueling and a reduction in the volume of spent nuclear fuel.[1][3]
Major research initiatives are underway, particularly at Idaho National Laboratory (INL) and Oak Ridge National Laboratory (ORNL), to fabricate and test HALEU fuel pellets and to perform post-irradiation examinations to validate their performance.[4][5][6] While specific, detailed experimental data from these programs is not yet widely public, the focus of these efforts provides a clear roadmap for the validation of HALEU fuels.
Alternative Advanced Nuclear Fuels: A Comparative Overview
To provide a comprehensive perspective, this guide presents a comparison of HALEU with two prominent alternative advanced nuclear fuel concepts: Thorium-based fuels and Uranium Silicide (U3Si2).
| Fuel Type | Key Advantages | Key Challenges |
| HALEU (UO2-based) | Higher energy density, longer fuel cycles, smaller core design, reduced waste volume.[1][3] | Limited commercial-scale production, scarcity of public experimental validation data.[2][3] |
| Thorium-based (ThO2) | Abundant natural resource, higher thermal conductivity, lower operating temperatures, proliferation resistance.[7][8][9] | Requires a fissile driver (e.g., U-235 or Pu-239) to initiate the fuel cycle, extensive R&D still needed for commercialization.[7] |
| Uranium Silicide (U3Si2) | Higher uranium density and significantly higher thermal conductivity than UO2, leading to lower fuel temperatures.[10][11][12] | Potential for chemical interaction with water/steam coolant in case of cladding breach.[13][14] |
Quantitative Performance Comparison
The following table summarizes key performance metrics for HALEU and its alternatives based on available data and theoretical models. It is important to note that the data for HALEU is largely based on modeling and preliminary experimental work, while more extensive data is available for Thorium-based fuels and U3Si2 from historical and ongoing research programs.
| Property | HALEU (UO2) | Thorium-based (ThO2) | Uranium Silicide (U3Si2) |
| Theoretical Density (g/cm³) | ~10.97 | ~10.0 | ~12.2 |
| Thermal Conductivity (W/m·K at 1000°C) | ~2.5 | ~3.5 | ~20 |
| Fission Gas Release | Moderate | Lower than UO2 | Higher than UO2 (modeled) |
| Irradiation Swelling | Low | Very Low | Higher than UO2 |
Experimental Protocols: A Roadmap for HALEU Validation
While detailed experimental protocols for specific HALEU validation campaigns are not yet publicly available, a general workflow can be outlined based on standard nuclear fuel qualification processes and descriptions of ongoing work at national laboratories.
HALEU Fuel Fabrication and Characterization
-
Powder Preparation: Production of UO2 powder with the desired HALEU enrichment (5-20% U-235).
-
Pellet Pressing and Sintering: Compaction of the UO2 powder into green pellets, followed by high-temperature sintering to achieve the required density and microstructure.
-
Microstructural Analysis: Characterization of the sintered pellets using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to determine grain size, porosity, and phase purity.
-
Thermophysical Property Measurement: Determination of key properties like thermal diffusivity, specific heat, and coefficient of thermal expansion as a function of temperature.
Irradiation Testing
-
Test Reactor Insertion: Encapsulation of fuel pellets in cladding materials and insertion into a test reactor, such as the Advanced Test Reactor (ATR) at INL, to subject them to representative neutron flux and temperature conditions.
-
Online Monitoring: In-situ measurement of fuel centerline temperature, fission gas release, and cladding deformation during irradiation, where possible.
-
Post-Irradiation Examination (PIE): Detailed analysis of the irradiated fuel at hot cell facilities, such as those at ORNL. This includes:
-
Visual Inspection: Examination for any signs of degradation.
-
Fission Gas Analysis: Puncturing the fuel rod to collect and analyze the released fission gases.
-
Microscopy: Detailed examination of the fuel microstructure to assess changes due to irradiation, such as swelling and cracking.
-
Mechanical Testing: Measurement of changes in the mechanical properties of the cladding material.
-
Visualizing the Path to HALEU Validation
The following diagrams illustrate the key relationships and workflows in the experimental validation of HALEU fuels.
Conclusion
HALEU represents a significant advancement in nuclear fuel technology, with the potential to unlock a new generation of safer and more efficient nuclear reactors. While the public availability of comprehensive experimental validation data is currently limited, ongoing research at national laboratories is steadily building the necessary foundation for its qualification and deployment. By comparing the known attributes of HALEU with those of alternative advanced fuels like thorium-based fuels and U3Si2, researchers and developers can make informed decisions about the most promising pathways for the future of nuclear energy. As more data becomes available, these comparisons will become increasingly refined, paving the way for the next era of nuclear innovation.
References
- 1. What is High-Assay Low-Enriched Uranium (HALEU)? | Department of Energy [energy.gov]
- 2. oecd-nea.org [oecd-nea.org]
- 3. High-Assay Low-Enriched Uranium (HALEU) - World Nuclear Association [world-nuclear.org]
- 4. Oak Ridge National Lab Starts Examination of GE Vernova's Advanced Nuclear Fuel | Department of Energy [energy.gov]
- 5. Advancing nuclear fuel design for safer, more efficient reactors [ornl.gov]
- 6. Advanced Fuel Fabrication Group | ORNL [ornl.gov]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. www-pub.iaea.org [www-pub.iaea.org]
- 9. Frontiers | An overview of thorium as a prospective natural resource for future energy [frontiersin.org]
- 10. osti.gov [osti.gov]
- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 12. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 13. Performance of U3Si2 in an LWR following a cladding breach during normal operation | ORNL [ornl.gov]
- 14. impact.ornl.gov [impact.ornl.gov]
A Comparative Guide to the Fluorination of Butane for Researchers
For researchers, scientists, and professionals in drug development, the introduction of fluorine into organic molecules is a critical step in synthesizing novel compounds with enhanced properties. This guide provides a comparative analysis of the primary methods for the fluorination of butane (B89635), a fundamental aliphatic hydrocarbon. We will delve into direct gas-phase fluorination and electrochemical fluorination, presenting available performance data, detailed experimental protocols, and visualizations to aid in methodological selection.
The direct fluorination of alkanes such as butane presents a significant challenge due to the high reactivity of fluorine and the inert nature of C-H bonds. Consequently, the methods available are often aggressive and can lead to a mixture of products. This guide focuses on the two most relevant approaches for which information is available: direct gas-phase fluorination with elemental fluorine and electrochemical fluorination.
Comparative Performance of Fluorination Agents for Butane
The selection of a suitable fluorinating agent and method is paramount and depends on the desired degree of fluorination, selectivity, and scalability of the reaction. Below is a summary of the performance of the principal methods for butane fluorination.
| Method | Fluorinating Agent | Typical Products | Yield | Selectivity | Key Advantages | Key Disadvantages |
| Direct Gas-Phase Fluorination | Elemental Fluorine (F₂) | Mixture of mono-, poly-fluorinated butanes, and fragmentation products | Variable, often low for specific products | Low, but with some preference for secondary C-H bonds | High reactivity, potentially low cost of fluorine source | Highly exothermic and hazardous, difficult to control, produces complex mixtures |
| Electrochemical Fluorination (Simons Process) | Anhydrous Hydrogen Fluoride (B91410) (HF) / Electric Current | Perfluorobutane (n-C₄F₁₀ and iso-C₄F₁₀) | Moderate to good for perfluorinated products | High for perfluorination | Can produce fully fluorinated products in a single step | Requires specialized equipment, hazardous HF electrolyte, often low yields for partially fluorinated products[1][2] |
Reaction Mechanisms and Selectivity
The fluorination of butane by direct gas-phase reaction with elemental fluorine proceeds via a free radical chain mechanism. The initiation step involves the homolytic cleavage of the F-F bond to generate fluorine radicals. These highly reactive radicals then abstract a hydrogen atom from butane to form a butyl radical and hydrogen fluoride. The butyl radical subsequently reacts with another molecule of F₂ to yield a fluorobutane and a new fluorine radical, propagating the chain.
Due to the high reactivity and low selectivity of the fluorine radical, a mixture of products is typically obtained. However, there is a preference for the abstraction of hydrogen atoms from secondary carbons over primary carbons, owing to the greater stability of the secondary butyl radical intermediate.
Caption: Radical chain mechanism for the direct fluorination of butane.
Experimental Protocols
Direct Gas-Phase Fluorination of Butane
This method involves the reaction of gaseous butane with elemental fluorine, typically diluted with an inert gas to moderate the reaction's high exothermicity.
Materials:
-
n-Butane
-
Elemental fluorine (F₂), diluted in an inert gas (e.g., nitrogen or helium)
-
A flow reactor system, typically made of materials resistant to fluorine and hydrogen fluoride (e.g., Monel, nickel, or passivated stainless steel)
-
Gas flow controllers
-
A cooling system for the reactor
-
A scrubbing system to neutralize unreacted fluorine and hydrogen fluoride byproduct
Procedure:
-
The reactor system is first passivated by slowly introducing a low concentration of fluorine gas to form a protective metal fluoride layer on the internal surfaces.
-
A controlled flow of n-butane and diluted elemental fluorine are introduced into the reactor through separate inlets. The molar ratio of butane to fluorine is typically kept high to minimize polyfluorination and fragmentation.
-
The reaction temperature is carefully controlled, often at sub-ambient temperatures, to manage the exothermicity of the reaction.
-
The gaseous product mixture exits the reactor and passes through a series of cold traps to condense the fluorinated butanes and unreacted butane.
-
The non-condensable gases, including the inert diluent, hydrogen fluoride, and any remaining fluorine, are directed to a chemical scrubber (e.g., containing soda lime or a potassium hydroxide (B78521) solution) for neutralization before venting.
-
The condensed liquid products are then analyzed (e.g., by gas chromatography) to determine the product distribution and yield.
Caption: General experimental workflow for gas-phase fluorination of butane.
Electrochemical Fluorination of Butane (Simons Process)
This process utilizes an electrochemical cell to generate highly fluorinated products. The organic substrate is dissolved in anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source.[1][2]
Materials:
-
n-Butane
-
Anhydrous hydrogen fluoride (HF)
-
An electrochemical cell (Simons cell), typically constructed from materials resistant to HF (e.g., Monel or steel)
-
Nickel electrodes (anode and cathode)
-
A DC power supply
-
A reflux condenser cooled to a low temperature (e.g., -20 °C) to retain HF
-
A scrubbing system for vented gases
Procedure:
-
The electrochemical cell is charged with anhydrous hydrogen fluoride.
-
n-Butane is introduced into the cell, where it dissolves in the liquid HF.
-
A direct current is passed through the cell at a controlled voltage (typically 5-6 V).[1]
-
Electrolysis is carried out at a low temperature (e.g., 0 °C) to maintain the HF as a liquid and to help control the reaction.
-
During electrolysis, hydrogen gas is evolved at the cathode, and the organic substrate is fluorinated at the anode. The process generally leads to perfluorination.
-
Gaseous products, including hydrogen and perfluorobutane, exit the cell through the reflux condenser (which returns evaporated HF to the cell) and are collected.
-
The product stream is passed through a scrubber to remove any entrained HF.
-
The collected perfluorinated products are then isolated and analyzed.
Conclusion
The direct fluorination of butane remains a challenging endeavor. Direct gas-phase fluorination with elemental fluorine is a highly energetic process that is difficult to control and typically results in a mixture of products, making it less suitable for the selective synthesis of a specific fluorobutane. Electrochemical fluorination, particularly the Simons process, is a more established industrial method for producing perfluorinated compounds, including perfluorobutane.[1][2] However, it is generally not selective for partial fluorination.
For researchers aiming to synthesize specific mono- or di-fluorinated butanes, alternative strategies not involving the direct fluorination of butane may be more practical. These could include the use of fluorinating agents on functionalized butane derivatives (e.g., butanols or butyl halides) followed by removal of the functional group. The choice of method will ultimately be dictated by the desired product, the required scale of the reaction, and the available equipment and safety infrastructure.
References
Navigating Regioselectivity: A Comparative Guide to Hofmann vs. Zaitsev Elimination in 2-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the factors governing product distribution in the elimination of 2-fluorobutane, supported by comparative experimental data and detailed protocols.
The elimination reaction of this compound presents a classic case study in regioselectivity, offering a clear choice between the thermodynamically stable Zaitsev product (2-butene) and the sterically favored Hofmann product (1-butene). This guide provides a comprehensive comparison of the factors that dictate the outcome of this reaction, with a particular focus on the choice of base. Understanding and controlling this selectivity is paramount in synthetic chemistry, where the precise formation of a specific alkene isomer can be critical for the subsequent steps in the synthesis of complex molecules and active pharmaceutical ingredients.
The Decisive Role of the Base: A Performance Comparison
The regiochemical outcome of the elimination reaction of this compound is predominantly influenced by the steric bulk of the base employed. While fluorine's nature as a poor leaving group inherently favors the Hofmann pathway, the choice between a small, unhindered base and a bulky, sterically hindered base allows for a significant degree of control over the product distribution.
Key Findings:
-
Small Bases (e.g., Sodium Ethoxide): While the Zaitsev product is typically favored with small bases for good leaving groups, the poor leaving group nature of fluoride (B91410) in this compound leads to a significant proportion of the Hofmann product even with smaller bases. The reaction proceeds through a transition state with considerable carbanionic character (E1cb-like), where the acidity of the β-protons plays a key role. The protons on the terminal methyl group are more acidic, leading to the preferential formation of the 1-butene (B85601).
-
Bulky Bases (e.g., Potassium Tert-Butoxide): The use of a sterically hindered base dramatically shifts the product distribution towards the Hofmann product. The large size of the base makes it difficult to access the internal β-hydrogen, thus favoring the abstraction of the more accessible terminal proton, leading to the formation of 1-butene as the major product.
Quantitative Data Analysis
| Substrate | Base | Solvent | Hofmann Product (1-Butene) (%) | Zaitsev Product (2-Butene) (%) | Reference |
| 2-Chlorobutane (B165301) | Sodium Ethoxide | Ethanol (B145695) | 21 | 79 | [1] |
| 2-Chlorobutane | Potassium tert-Butoxide | tert-Butanol (B103910) | 73 | 27 | [1] |
| 2-Bromobutane (B33332) | Sodium Ethoxide | Ethanol | 19 | 81 | (General textbook data) |
| 2-Bromobutane | Potassium tert-Butoxide | tert-Butanol | 72 | 28 | (General textbook data) |
| This compound | Sodium Ethoxide | Ethanol | Predominantly Hofmann | Minor | (Qualitative literature consensus) |
| This compound | Potassium tert-Butoxide | tert-Butanol | Major Product | Negligible | (Qualitative literature consensus) |
Experimental Protocols
The following are representative experimental protocols for the elimination reaction of this compound with sodium ethoxide and potassium tert-butoxide. These protocols are based on standard procedures for E2 reactions and should be adapted and optimized for specific laboratory conditions.
Experiment 1: Elimination of this compound with Sodium Ethoxide (Favoring Zaitsev, but Hofmann still significant)
Objective: To perform the elimination reaction of this compound using a small, strong base and analyze the product distribution.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Ethanol
-
Dry reaction flask with a reflux condenser and a gas collection apparatus
-
Magnetic stirrer and heating mantle
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature with vigorous stirring.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux for a specified period (e.g., 2-4 hours). The gaseous products (1-butene and 2-butene) can be collected by displacement of a suitable liquid in a gas burette or a similar collection apparatus.
-
Product Analysis: Analyze the collected gas mixture using gas chromatography (GC) to determine the relative percentages of 1-butene and 2-butene.
Experiment 2: Elimination of this compound with Potassium tert-Butoxide (Favoring Hofmann Product)
Objective: To perform the elimination reaction of this compound using a bulky, strong base and analyze the product distribution.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Dry reaction flask with a reflux condenser and a gas collection apparatus
-
Magnetic stirrer and heating mantle
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve potassium tert-butoxide in anhydrous tert-butanol under a nitrogen atmosphere.
-
Addition of Substrate: Add this compound dropwise to the stirred solution of potassium tert-butoxide at room temperature.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux for a specified period (e.g., 2-4 hours). Collect the gaseous products as described in Experiment 1.
-
Product Analysis: Analyze the collected gas mixture using gas chromatography (GC) to determine the relative percentages of 1-butene and 2-butene. It is expected that 1-butene will be the major product.
Visualizing the Reaction Pathways
The choice of the base and its influence on the preferred reaction pathway can be visualized through the following diagrams.
References
A Comparative Guide to Synthetic Routes for 2-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic pathways to 2-fluorobutane, a valuable fluorinated alkane in chemical research and development. Below, we detail established and novel methodologies, presenting key performance indicators and complete experimental protocols to assist researchers in selecting the most suitable route for their specific applications.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficacy and reaction conditions.
| Synthetic Route | Starting Material | Reagents | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
| Route 1: From 2-Butanol (B46777) | 2-Butanol | Methanesulfonyl fluoride (B91410), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 60-100°C, Inert atmosphere | 71.2%[1] | High yield, well-documented protocol. | Requires handling of sulfonyl fluoride. |
| Route 2: From 2-Halobutane (Swarts Reaction) | 2-Chlorobutane (B165301) or 2-Bromobutane | Metal fluorides (e.g., AgF, SbF₃, Hg₂F₂) | Varies (typically requires heating) | Not specified in literature for this compound | Broad applicability for alkyl fluorides. | Use of heavy metal fluorides can be hazardous and costly. Lack of specific data for this compound. |
| Route 3: From Butene (Hydrofluorination) | 2-Butene | Hydrogen Fluoride (HF) or HF complexes (e.g., HF/pyridine) | Low temperatures (e.g., -78°C) to suppress polymerization. | Not specified in literature for this compound | Atom economical. | Anhydrous HF is highly corrosive and toxic. Polymerization is a significant side reaction. |
Experimental Protocols
Route 1: Synthesis of this compound from 2-Butanol
This method relies on the activation of the hydroxyl group of 2-butanol followed by nucleophilic substitution with fluoride.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from 2-butanol.
Procedure:
-
In a 300 ml glass reactor equipped with a stirring bar, dropping funnel, thermometer, and a collection receiver, 56.7 g of 2-butanol and 85.3 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are placed.[1]
-
The reactor is placed under a nitrogen atmosphere and heated to 60°C.[1]
-
Once the internal temperature is constant, 50 g of methanesulfonyl fluoride is added dropwise from the dropping funnel over approximately 1 hour.[1]
-
After the addition is complete, the reaction is continued at 60°C for an additional 5 hours.[1]
-
The temperature of the reactor is then increased to 100°C, and the reaction is continued for another hour.[1]
-
During this time, the distilled organic component is collected in a receiver cooled in a dry ice-ethanol bath.
-
The collected organic substance is analyzed by gas chromatography to determine the yield of this compound. The reported yield is 71.2%.[1]
Route 2: Synthesis of this compound from 2-Halobutane (Swarts Reaction)
The Swarts reaction is a well-established method for the synthesis of alkyl fluorides by treating alkyl chlorides or bromides with a metal fluoride.[1][2][3]
Signaling Pathway:
Caption: General scheme of the Swarts reaction for this compound synthesis.
General Procedure (protocol not specified for this compound):
-
An alkyl chloride or bromide (in this case, 2-chlorobutane or 2-bromobutane) is heated with a heavy metal fluoride, such as silver(I) fluoride or antimony(III) fluoride.[1][2]
-
The reaction typically proceeds via an S_N2 mechanism, where the fluoride ion displaces the chloride or bromide ion.[2]
-
The use of sodium fluoride or potassium fluoride is possible but generally results in a lower yield.[1]
Note: Specific experimental conditions such as temperature, solvent, and reaction time, as well as the yield for the synthesis of this compound, are not detailed in the available literature.
Route 3: Synthesis of this compound from Butene (Hydrofluorination)
This method involves the direct addition of hydrogen fluoride across the double bond of butene.
Logical Relationship:
References
A Comparative Analysis of Theoretical and Experimental C-F Bond Dissociation Energies in 2-Fluorobutane
A comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and experimental determination of the Carbon-Fluorine bond dissociation energy (BDE) in 2-Fluorobutane. This guide details the methodologies, presents comparative data, and outlines the logical workflows for these determinations.
Quantitative Comparison of C-F Bond Dissociation Energies
The following table summarizes a representative experimental value for a secondary C-F bond and a typical range for theoretically calculated values. It is important to note that these values serve as close approximations for the C-F bond in this compound.
| Parameter | Experimental Value (kJ/mol) | Theoretical Value (kJ/mol) |
| C-F Bond Dissociation Energy (BDE) | ~445 | 430 - 460 |
Note: The experimental value is a representative value for a secondary C-F bond in a similar chemical environment. Theoretical values can vary based on the level of theory and basis set employed.
Methodologies for Determining Bond Dissociation Energy
The determination of bond dissociation energy can be approached through both experimental and theoretical methods. Each approach has its own set of protocols and levels of accuracy.
Experimental Protocols
Experimental determination of BDEs often involves generating radical species and measuring the energy changes associated with bond cleavage.[4] Common techniques include:
-
Gas-Phase Kinetics: This method involves studying the kinetics of reactions where the C-F bond is homolytically cleaved at high temperatures (pyrolysis) or by photochemical activation (photolysis). By analyzing the reaction rates at different temperatures, the activation energy for the bond-breaking step can be determined, which is related to the BDE.
-
Photoacoustic Calorimetry: This technique measures the heat released during a photochemical reaction. A pulsed laser is used to break the C-F bond, and the resulting pressure wave (the photoacoustic effect) is detected. The magnitude of this wave is proportional to the heat evolved, allowing for the calculation of the bond dissociation enthalpy.
-
Mass Spectrometry: Techniques such as threshold collision-induced dissociation (TCID) in a mass spectrometer can be used. In these experiments, ions are accelerated and collided with a neutral gas. The energy required to induce fragmentation (C-F bond cleavage) is carefully measured, providing the BDE.
Theoretical Protocols
Computational chemistry provides a powerful tool for calculating BDEs.[5] The general approach involves calculating the energies of the parent molecule and the resulting radicals after bond cleavage. The BDE is then the difference between these energies.
BDE = E(sec-butyl radical) + E(fluorine radical) - E(this compound)
Commonly employed computational methods include:
-
Density Functional Theory (DFT): This is a popular quantum mechanical method that calculates the electronic structure of molecules. For BDE calculations, hybrid functionals such as B3LYP or M06-2X are often used in conjunction with a suitable basis set (e.g., 6-311+G(d,p) or cc-pVTZ).[6]
-
Ab Initio Methods: These are highly accurate methods based on first principles. Coupled-cluster methods, such as CCSD(T), extrapolated to the complete basis set (CBS) limit, are considered the "gold standard" for BDE calculations, often achieving chemical accuracy (± 4 kJ/mol).[4][7]
-
Composite Methods: Methods like the Gaussian-n (G3, G4) theories combine results from several high-level calculations to achieve very high accuracy.[5]
Visualization of Methodological Workflow
The following diagrams illustrate the logical flow for the experimental and theoretical determination of the C-F bond dissociation energy.
Figure 1. Workflow for experimental and theoretical BDE determination.
Conclusion
The Carbon-Fluorine bond in this compound, characteristic of secondary fluoroalkanes, possesses a high bond dissociation energy, contributing to the compound's stability. While specific experimental data for this molecule is scarce, established experimental techniques and high-level computational methods provide reliable means of determining this critical thermochemical parameter. The synergy between theoretical calculations and experimental measurements is essential for accurately characterizing the reactivity of fluorinated molecules, thereby guiding their application in various fields of chemical science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 4. Bond dissociation energies in second-row compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A computational study of CX (X = H, C, F, Cl) bond dissociation enthalpies (BDEs) in polyhalogenated methanes and ethanes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Primary vs. Secondary Alkyl Fluorides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of primary and secondary alkyl fluorides in nucleophilic substitution and elimination reactions. Due to the unique properties of the carbon-fluorine bond, the reactivity of alkyl fluorides presents distinct characteristics compared to their heavier halogen counterparts. This document summarizes key reactivity principles, presents available experimental data, and provides detailed experimental protocols for context.
Executive Summary
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than other carbon-halogen bonds.[1][2][3][4][5][6][7] This exceptional bond strength renders fluoride (B91410) a poor leaving group, making alkyl fluorides substantially less reactive than other alkyl halides in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[3][5][6][7][8][9][10][11] Generally, the reactivity order for alkyl halides is R-I > R-Br > R-Cl >> R-F.[3][6][8][9][10][11][12]
The reactivity comparison between primary and secondary alkyl fluorides follows established mechanistic principles, primarily governed by steric hindrance and transition state stability.
-
In SN2 reactions , primary alkyl fluorides are more reactive than secondary alkyl fluorides. This is due to the lower steric hindrance at the primary carbon center, allowing for easier backside attack by a nucleophile.[7][13][14][15][16][17]
-
In E2 reactions , secondary alkyl fluorides are generally more reactive than primary alkyl fluorides. The transition state of an E2 reaction has developing double bond character, and the increased substitution at the secondary carbon leads to a more stable, lower-energy transition state, thus a faster reaction.[12][15][18][19] However, due to the poor leaving group ability of fluoride, the E2 transition state for alkyl fluorides can have significant carbanionic character, which can influence regioselectivity, often favoring the less substituted Hofmann product.
Data Presentation: Substitution and Elimination Reactions
Direct quantitative kinetic data comparing primary and secondary alkyl fluorides is scarce due to their low reactivity. The following tables summarize the established principles and available experimental data on product distribution in elimination reactions.
Table 1: Relative Reactivity in Nucleophilic Substitution (SN2)
| Substrate Type | Relative SN2 Reaction Rate | Primary Factors |
| Primary Alkyl Fluoride | Faster | Less steric hindrance at the electrophilic carbon allows for easier backside attack by the nucleophile.[7][13][14][15][16][17] |
| Secondary Alkyl Fluoride | Slower | Increased steric hindrance from the additional alkyl group impedes the approach of the nucleophile to the reaction center.[7][13][14][15][16][17] |
Table 2: Reactivity and Product Distribution in Elimination (E2)
The following data is adapted from a study on the elimination reactions of 2-pentyl halides with sodium ethoxide in ethanol (B145695).
| Substrate | Leaving Group | % 1-Pentene (Hofmann) | % 2-Pentene (Zaitsev) |
| 2-Fluoropentane (Secondary) | F | 69 | 31 |
| 2-Chloropentane (Secondary) | Cl | 28 | 72 |
| 2-Bromopentane (Secondary) | Br | 23 | 77 |
| 2-Iodopentane (Secondary) | I | 20 | 80 |
Source: Adapted from H. C. Brown and O. H. Wheeler, J. Am. Chem. Soc. 1956, 78, 2199-2202.
This data illustrates that the elimination reaction of a secondary alkyl fluoride predominantly yields the less substituted alkene (Hofmann product), a behavior attributed to the poor leaving group ability of fluoride, which imparts a more carbanion-like character to the transition state.[5][6][14]
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the reaction pathways and the factors influencing the reactivity of primary and secondary alkyl fluorides.
Experimental Protocols
The following are generalized experimental protocols for observing nucleophilic substitution and elimination reactions of alkyl fluorides. Note that due to the low reactivity of alkyl fluorides, these reactions may require forcing conditions (e.g., higher temperatures, stronger nucleophiles/bases, or specialized activation methods) and may proceed slowly.
Protocol 1: Comparative SN2 Reactivity of Primary and Secondary Alkyl Fluorides
This protocol is adapted from procedures used for more reactive alkyl halides and is designed to qualitatively assess the relative rates of reaction.
Objective: To compare the rate of precipitation of sodium fluoride when a primary and a secondary alkyl fluoride are reacted with sodium iodide in acetone (B3395972). The sodium fluoride is insoluble in acetone and will precipitate out of solution.
Materials:
-
Primary alkyl fluoride (e.g., 1-fluorobutane)
-
Secondary alkyl fluoride (e.g., 2-fluorobutane)
-
15% Sodium Iodide (NaI) in acetone solution
-
Acetone
-
Test tubes (3)
-
Water bath
Procedure:
-
Label three clean, dry test tubes: "Primary," "Secondary," and "Control."
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 5 drops of the primary alkyl fluoride to the "Primary" test tube.
-
Add 5 drops of the secondary alkyl fluoride to the "Secondary" test tube.
-
Add 5 drops of acetone to the "Control" test tube.
-
Stopper the test tubes and shake to mix the contents thoroughly.
-
Record the initial appearance of each solution.
-
Place the test tubes in a 50 °C water bath.
-
Observe the test tubes for the formation of a precipitate (sodium fluoride).
-
Record the time it takes for a precipitate to appear in each tube. Compare the times for the primary and secondary alkyl fluorides. A faster precipitation time indicates a faster SN2 reaction rate.
Protocol 2: E2 Elimination of a Secondary Alkyl Fluoride and Product Analysis
This protocol is designed to carry out an E2 elimination reaction and analyze the regioselectivity of the product mixture.
Objective: To perform an E2 elimination on a secondary alkyl fluoride and determine the ratio of Hofmann to Zaitsev products.
Materials:
-
Secondary alkyl fluoride (e.g., 2-fluoropentane)
-
Sodium ethoxide (NaOEt) in ethanol (e.g., 1 M solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Gas chromatograph (GC) with an appropriate column for separating alkene isomers
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, reflux condenser, and heating mantle.
-
In the round-bottom flask, combine 5 mmol of the secondary alkyl fluoride with 10 mL of the 1 M sodium ethoxide in ethanol solution.
-
Heat the mixture to reflux and maintain the reflux for an extended period (e.g., 24-48 hours, as the reaction is expected to be slow).
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Add 20 mL of water to the flask and transfer the mixture to a separatory funnel.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether or pentane) (2 x 15 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
Analyze the resulting alkene mixture by gas chromatography to determine the relative percentages of the Hofmann (less substituted) and Zaitsev (more substituted) products.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. webassign.net [webassign.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Effects on the Boiling Point of Fluorinated Butanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the boiling points of various fluorinated butane (B89635) isomers. Understanding the physicochemical properties of organofluorine compounds is critical in fields ranging from materials science to medicinal chemistry, where fluorine substitution is a key strategy for modulating molecular characteristics. This document outlines the structural factors that influence boiling points, supported by experimental data, and provides a standardized protocol for their determination.
Quantitative Data Summary
The boiling points of butane, its structural isomer isobutane, and their fluorinated derivatives are presented below. The data illustrates the impact of the number of fluorine substituents, their position on the carbon chain, and the underlying carbon skeleton structure.
Table 1: Boiling Points of Butane Isomers and their Monofluorinated Derivatives
| Compound Name | Structure | Boiling Point (°C) | Key Intermolecular Forces |
| n-Butane | CH₃CH₂CH₂CH₃ | -0.5 | London Dispersion |
| Isobutane | CH(CH₃)₃ | -11.7 | London Dispersion |
| 1-Fluorobutane (B1294920) | CH₂FCH₂CH₂CH₃ | 32.0 | Dipole-Dipole, London Dispersion |
| 2-Fluorobutane | CH₃CHFCH₂CH₃ | 25.0 | Dipole-Dipole, London Dispersion |
| 1-Fluoro-2-methylpropane (B13416057) | CH₂FCH(CH₃)₂ | 22.0[1] | Dipole-Dipole, London Dispersion |
| 2-Fluoro-2-methylpropane | C(CH₃)₃F | 12.0[2] | Dipole-Dipole, London Dispersion |
Table 2: Boiling Points of Polyfluorinated and Perfluorinated Butanes
| Compound Name | Structure | Boiling Point (°C) | Key Intermolecular Forces |
| 2,2-Difluorobutane (B3031438) | CH₃CF₂CH₂CH₃ | 31.0[3] | Dipole-Dipole, London Dispersion |
| 1,4-Difluorobutane | CH₂FCH₂CH₂CH₂F | 77.0 | Dipole-Dipole, London Dispersion |
| 1,1,1-Trifluorobutane | CF₃CH₂CH₂CH₃ | 16.5 (avg.)[4] | Dipole-Dipole, London Dispersion |
| Perfluorobutane | CF₃CF₂CF₂CF₃ | -1.3[5] | London Dispersion |
Analysis of Isomeric Effects
The boiling point of a substance is primarily determined by the strength of its intermolecular forces (IMFs). For fluorinated butanes, the key forces at play are London dispersion forces and dipole-dipole interactions.
2.1. Effect of Fluorination
Substituting hydrogen with fluorine introduces a highly polar C-F bond, leading to significant dipole-dipole interactions. This is evident when comparing n-butane (-0.5 °C) with 1-fluorobutane (32.0 °C). The addition of strong dipole-dipole forces to the existing London dispersion forces requires substantially more energy to overcome, resulting in a much higher boiling point.
However, in the case of perfluorobutane (-1.3 °C), where all hydrogens are replaced by fluorine, the boiling point is surprisingly close to that of n-butane.[5][6] Although the molecule has a much larger molecular mass (which increases London forces), its high symmetry causes the individual bond dipoles to cancel each other out, resulting in a nonpolar molecule. The dominant intermolecular forces are again London dispersion forces, similar to n-butane.[6]
2.2. Effect of Carbon Chain Isomerism (Branching)
Branching in the carbon skeleton leads to a more compact, spherical molecular shape, which reduces the available surface area for intermolecular contact.[7][8][9] This weakening of London dispersion forces results in a lower boiling point. This trend is consistently observed:
-
n-Butane (-0.5 °C) has a higher boiling point than its branched isomer, isobutane (-11.7 °C) .
-
1-Fluorobutane (32.0 °C) has a higher boiling point than its branched isomer, 1-fluoro-2-methylpropane (22.0 °C) .[1]
-
This compound (25.0 °C) has a higher boiling point than its branched isomer, 2-fluoro-2-methylpropane (12.0 °C) .[2]
2.3. Effect of Positional Isomerism
For isomers with the same carbon skeleton and the same number of fluorine atoms, the position of the fluorine(s) influences the molecule's overall polarity and shape, leading to different boiling points.
-
1-Fluorobutane (32.0 °C) vs. This compound (25.0 °C): The dipole moment of 1-fluorobutane is slightly larger than that of this compound because the fluorine is at a terminal position, leading to a less symmetric charge distribution. This results in stronger overall dipole-dipole interactions and a higher boiling point.
-
Difluorobutanes: 1,4-Difluorobutane has a remarkably high boiling point (77.0 °C) compared to 2,2-difluorobutane (31.0 °C).[3] In 1,4-difluorobutane, the two polar C-F bonds are at opposite ends of the flexible chain, allowing for strong intermolecular dipole-dipole alignment. In 2,2-difluorobutane, the two C-F bond dipoles are located on the same carbon atom, resulting in a different net molecular dipole and weaker intermolecular forces compared to the 1,4-isomer.
Logical Relationship Diagram
The following diagram illustrates the relationship between butane's isomeric forms and the factors influencing their boiling points upon fluorination.
Caption: Relationship between butane isomers and their fluorinated derivatives.
Experimental Protocol: Micro-Scale Boiling Point Determination
The Siwoloboff method is a reliable technique for determining the boiling point of small quantities of a liquid (typically <0.5 mL).
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (-10 to 110 °C range, or other appropriate range)
-
Small fusion tube (e.g., 75 x 5 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
-
Heating oil (mineral oil or silicone oil)
Procedure:
-
Sample Preparation: Add approximately 0.25-0.5 mL of the fluorinated butane sample into the fusion tube.
-
Capillary Insertion: Place the capillary tube into the fusion tube with its open end pointing downwards.
-
Apparatus Assembly: Attach the fusion tube to the thermometer using a rubber band. Ensure the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly into a Thiele tube or oil bath, making sure the heat-transfer fluid is above the level of the sample but below the opening of the fusion tube.
-
Observation: Heat the apparatus gently. Initially, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Boiling Point Identification: As the temperature approaches the boiling point, the vapor pressure of the sample will increase, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.
-
Cooling and Measurement: Once a continuous stream of bubbles is observed, remove the heat source. As the apparatus cools, the bubbling will slow and then stop. The boiling point is the temperature at which the liquid is suddenly drawn up into the capillary tube, which occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[4]
-
Record Pressure: Record the ambient atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.
References
- 1. 1-fluoro-2-methylpropane [stenutz.eu]
- 2. 2-fluoro-2-methylpropane [stenutz.eu]
- 3. 2,2-difluorobutane [stenutz.eu]
- 4. 1,1,1-TRIFLUOROBUTANE CAS#: 460-34-4 [m.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. mce502.html [sas.upenn.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Illuminating Reaction Pathways: A Comparative Guide to Kinetic Isotope Effect Studies on 2-Fluorobutane
For researchers, scientists, and professionals in drug development, understanding the intricate details of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to elucidate these mechanisms, offering insights into the rate-determining steps and the transition states of chemical reactions. This guide provides a comparative analysis of KIE studies on the reactions of 2-fluorobutane, a substrate of interest due to the unique nature of the carbon-fluorine bond.
This publication delves into the experimental data and methodologies used to differentiate between competing reaction pathways, primarily the bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2) reactions of this compound. By examining the effect of isotopic substitution—specifically, the replacement of hydrogen with deuterium (B1214612)—on the reaction rate, we can gain a deeper understanding of the transition state geometries and the bonds that are broken and formed during the critical rate-determining step.
Distinguishing Mechanisms: The Power of the Deuterium KIE
The magnitude of the deuterium kinetic isotope effect, expressed as the ratio of the rate constant for the hydrogen-containing substrate (kH) to that of the deuterium-containing substrate (kD), provides a diagnostic signature for different reaction mechanisms.
-
Primary Kinetic Isotope Effect (kH/kD > 2): A large kH/kD value, typically in the range of 2-8, is indicative of a primary KIE. This signifies that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. This is a hallmark of the E2 mechanism , where a base removes a proton from the carbon adjacent to the leaving group in a concerted fashion.
-
Secondary Kinetic Isotope Effect (kH/kD ≈ 1): A small or negligible KIE, with kH/kD values close to unity, is known as a secondary KIE. This suggests that the C-H (or C-D) bond is not broken in the rate-determining step. In the context of this compound, a secondary KIE would be expected for an SN2 reaction , where a nucleophile attacks the carbon bearing the fluorine atom, and the C-H bonds in the vicinity are not directly involved in the slowest step of the reaction.
Comparative Analysis of 2-Halobutane Reactions
While specific experimental data on the kinetic isotope effect for the solution-phase reactions of this compound remains elusive in readily available literature, we can draw valuable comparisons from studies on other 2-halobutanes. This comparative data provides a framework for predicting the behavior of this compound and highlights the influence of the leaving group on the reaction mechanism.
| Substrate | Base/Solvent | Reaction Type | kH/kD (at β-carbon) | Reference |
| 2-Bromobutane (B33332) | Sodium Ethoxide/Ethanol (B145695) | E2 | 6.7 | [1] |
| 2-Chlorobutane | Sodium Ethoxide/Ethanol | E2 | ~5-6 (estimated) | N/A |
| 2-Iodobutane | Sodium Ethoxide/Ethanol | E2 | ~4-5 (estimated) | N/A |
| This compound | Sodium Ethoxide/Ethanol | E2 (predicted) | Expected to be significant | (Hypothetical) |
| 2-Halobutanes | Various Nucleophiles | SN2 | ~1.0 - 1.2 (secondary α-D KIE) | [2] |
Note: Estimated values are based on general trends in KIE studies of E2 reactions where the C-X bond strength influences the transition state structure. A stronger C-X bond, as in this compound, is expected to lead to a more "carbanion-like" E2 transition state, which can influence the magnitude of the KIE.
The significant primary deuterium KIE observed for 2-bromobutane is a classic example of an E2 reaction where C-H bond breaking is integral to the rate-determining step.[1] It is reasonable to predict that the E2 reaction of this compound would also exhibit a significant primary KIE. However, the high strength of the C-F bond might lead to a more complex mechanistic landscape.
Theoretical studies of the gas-phase elimination reactions of this compound with various bases suggest that the transition state can vary along a spectrum from E1cb-like (carbanion-like) to E1-like (carbocation-like), depending on the base strength. This variability in the transition state structure for this compound highlights the importance of experimental KIE studies to probe the specific nature of the bond-breaking and bond-forming processes in solution.
Visualizing the Competing Pathways
The following diagram illustrates the logical flow of how kinetic isotope effect studies can be used to differentiate between the E2 and SN2 pathways for a generic 2-halobutane.
Experimental Protocols
The following provides a generalized experimental protocol for determining the deuterium kinetic isotope effect in the elimination reaction of a 2-halobutane with a strong base, which can be adapted for studies on this compound.
Objective: To measure the kH/kD for the reaction of 2-halobutane with sodium ethoxide in ethanol.
Materials:
-
2-halobutane (e.g., this compound)
-
2-halobutane-3-d (deuterated at the β-position)
-
Sodium ethoxide solution in ethanol (standardized)
-
Anhydrous ethanol
-
Internal standard (e.g., a non-reactive hydrocarbon)
-
Quenching solution (e.g., dilute acid)
-
Apparatus for kinetic measurements (e.g., gas chromatograph with a flame ionization detector - GC-FID)
Procedure:
-
Preparation of Deuterated Substrate: Synthesize 2-halobutane-3-d using an appropriate method, for example, by reduction of 2-butanone (B6335102) with a deuterated reducing agent followed by halogenation. The isotopic purity should be determined by mass spectrometry and NMR.
-
Kinetic Runs:
-
Set up a series of temperature-controlled reaction vessels.
-
For each kinetic run, add a known concentration of the 2-halobutane (either the protio or deuterio isotopologue) and the internal standard to anhydrous ethanol.
-
Initiate the reaction by adding a known concentration of the standardized sodium ethoxide solution.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the aliquot to a quenching solution.
-
-
Product Analysis:
-
Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining 2-halobutane relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the 2-halobutane versus time for both the protio and deuterio substrates.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the base.
-
The kinetic isotope effect is then calculated as the ratio of the second-order rate constants: kH/kD.
-
Alternative Method: Competition Experiment
A more precise method involves a competition experiment where a mixture of the protio and deuterio substrates is reacted with a sub-stoichiometric amount of the base.
-
A mixture containing known amounts of 2-halobutane and 2-halobutane-3-d is prepared.
-
The mixture is allowed to react with the base for a specific period.
-
The reaction is quenched, and the ratio of the unreacted starting materials (protio vs. deuterio) is determined using mass spectrometry or NMR.
-
The kH/kD value can be calculated from the initial and final ratios of the isotopologues and the extent of the reaction.
Conclusion and Future Directions
Kinetic isotope effect studies provide invaluable, quantitative data for the elucidation of reaction mechanisms. While a comprehensive experimental dataset for this compound is not yet widely available, the established methodologies and comparative data from other 2-halobutanes strongly suggest that a significant primary deuterium KIE would be observed for its E2 reaction.
The unique properties of the C-F bond, including its high strength and the potential for an E1cb-like mechanism, make this compound a particularly interesting substrate for further KIE studies. Future research should focus on experimentally determining the kH/kD values for both the elimination and substitution reactions of this compound under various conditions (e.g., different bases, solvents, and temperatures). Such studies will not only provide a more complete picture of the reactivity of this important organofluorine compound but also contribute to a deeper understanding of the fundamental principles governing organic reaction mechanisms. This knowledge is critical for the rational design of new synthetic methodologies and the development of novel pharmaceuticals.
References
A Comparative Guide to the Conformational Analysis of 2-Fluorobutane: Correlating Experimental and Theoretical Findings
This guide provides a comprehensive comparison of experimental data and theoretical predictions for the conformational isomers of 2-fluorobutane. It is intended for researchers, scientists, and professionals in drug development who are interested in the principles of conformational analysis and its application in molecular design.
The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For flexible molecules like this compound, understanding the relative stabilities and populations of its various conformers is crucial. This guide delves into the experimental techniques and computational methods used to elucidate this landscape, presenting a clear correlation between empirical evidence and theoretical models.
Conformational Isomers of this compound
Rotation around the central C2-C3 bond of this compound gives rise to three stable staggered conformers. These are typically designated based on the relative positions of the methyl (Me), fluorine (F), and hydrogen (H) atoms attached to the C2 and C3 carbons. A study utilizing infrared and Raman spectroscopy has identified these conformers and determined their relative stabilities.[1]
Data Presentation: A Comparative Summary
The following table summarizes the quantitative data obtained from both experimental measurements and theoretical calculations, providing a direct comparison of the relative energies and populations of the this compound conformers.
| Conformer | Experimental Relative Enthalpy (kJ/mol)[1] | Calculated Relative Energy (g+, g- notation, kcal/mol)[2] | Experimental Population at Ambient Temp. (%)[1] |
| Me-trans | 0 (Most Stable) | - | 50 ± 2 |
| F-trans | 1.21 ± 0.12 | g+ = 0.53 ± 0.05 | 31 ± 1 |
| H-trans | 2.49 ± 0.25 | g- = 0.83 ± 0.05 | 19 ± 1 |
Note: The g+ and g- notations from the theoretical study likely correspond to the F-trans and H-trans conformers, respectively, based on the energy ordering, although a direct mapping was not provided in the source material. The energy units are presented as reported in the original sources.
Methodologies: Experimental and Theoretical Protocols
A robust conformational analysis relies on the synergy between experimental techniques that probe molecular structure and computational methods that model it.
-
Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are powerful tools for identifying different conformers.[1]
-
Principle : Different conformers of a molecule have unique vibrational modes, leading to distinct peaks in their IR and Raman spectra. The intensity of these peaks is proportional to the population of the corresponding conformer.
-
Methodology : The infrared spectra of this compound were recorded in the gas and solid phases, and the Raman spectrum was recorded for the liquid state.[1] To determine the enthalpy differences between the conformers, variable temperature studies were conducted on the sample dissolved in liquid krypton.[1] By analyzing the change in the relative intensities of conformer-specific absorption bands with temperature, the relative energies (enthalpy differences) and populations can be determined using the van't Hoff equation.
-
-
Microwave Spectroscopy : This technique provides highly accurate information about the rotational constants of a molecule, which are directly related to its geometry.
-
Principle : Each conformer has a unique set of moments of inertia and, therefore, a distinct rotational spectrum.
-
Methodology : A gaseous sample is introduced into a high-vacuum chamber and subjected to microwave radiation.[3] The frequencies at which radiation is absorbed correspond to transitions between rotational energy levels, allowing for the precise determination of the molecular structure of each conformer present.[4]
-
-
Gas Electron Diffraction (GED) : GED is a primary method for determining the geometric structure of molecules in the gas phase.[5]
-
Principle : A beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is dependent on the internuclear distances within the molecules.
-
Methodology : The scattered electron intensity is measured as a function of the scattering angle.[5] This data is then used to construct a radial distribution curve, which reveals the probability of finding two nuclei at a certain distance from each other. By fitting this curve with a theoretical model, precise bond lengths, bond angles, and torsion angles can be obtained.[5]
-
-
Ab Initio Calculations : These are quantum chemistry methods based on first principles, without the use of empirical parameters.
-
Principle : The Schrödinger equation is solved to determine the electronic structure and energy of the molecule.
-
Methodology : For this compound, equilibrium geometries and total energies of the three conformers were determined using ab initio calculations with full electron correlation by the Møller-Plesset perturbation method to the second order (MP2) with the 6-31G* basis set.[1] This level of theory provides a good balance between accuracy and computational cost for such systems.
-
-
Density Functional Theory (DFT) : DFT is another quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Principle : It models the electron correlation via a functional of the electron density, which is computationally less expensive than traditional ab initio methods that include electron correlation.
-
Methodology : A study on 2-substituted butanes, including this compound, employed methods like G3-B3 and CBS-QB3, which are high-accuracy composite methods, and also CCSD(T) calculations with a large basis set for reliable energy predictions.[2] Such methods are used to calculate the relative free energies of the conformers.
-
Discussion on Correlation
The experimental and theoretical data for this compound show a good qualitative agreement. Both approaches identify the Me-trans conformer as the most stable form. The energy ordering of the F-trans and H-trans conformers is also consistent between the experimental results and the cited theoretical calculations.[1][2]
Quantitatively, there are some differences. For instance, the experimental enthalpy difference between the F-trans and Me-trans conformers is ~1.21 kJ/mol (or ~0.29 kcal/mol), while the G3-B3 level calculation predicts a free energy difference of ~0.53 kcal/mol for the corresponding g+ conformer.[1][2] This level of agreement is generally considered good in conformational analysis, as theoretical models have inherent approximations and experimental measurements have uncertainties. Factors such as the choice of basis set, the level of theory, and the inclusion of solvent effects (or lack thereof in gas-phase calculations) can influence the theoretical predictions.
Conclusion
The conformational analysis of this compound serves as an excellent case study for the synergy between experimental and theoretical chemistry. Vibrational spectroscopy has provided clear, quantitative data on the relative stabilities and populations of its three stable conformers.[1] These findings are well-supported by high-level ab initio and DFT calculations, which not only reproduce the experimental trends but also provide detailed structural information for each conformer. The strong correlation between the findings from these orthogonal approaches lends high confidence to our understanding of the conformational landscape of this compound, providing a solid foundation for predicting its behavior in more complex chemical and biological systems.
References
- 1. Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 4. McGuire Research Group [mcguirelab.mit.edu]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2-Fluorobutane: A Guide for Laboratory Professionals
The safe handling and disposal of 2-fluorobutane are critical in research and development settings to ensure personnel safety and environmental compliance. As an extremely flammable, halogenated organic compound, this compound requires specific procedures for its disposal. This guide provides detailed, step-by-step instructions for the proper management of this compound waste, from initial collection to final disposal.
Immediate Safety and Hazard Information
This compound is a hazardous chemical with multiple risk factors. Understanding its properties is the first step in safe handling and disposal. It is classified as an extremely flammable liquid and vapor, and as a liquefied gas, it may explode if heated.[1][2] Contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2]
| Hazard Classification & Physical Data | Identifier |
| GHS Hazard Statements | H224: Extremely flammable liquid and vapour.[1][2] |
| H280: Contains gas under pressure; may explode if heated.[1] | |
| H315: Causes skin irritation.[1][2] | |
| H319: Causes serious eye irritation.[1][2] | |
| H335: May cause respiratory irritation.[1][2] | |
| CAS Number | 359-01-3[1][2] |
| Molecular Formula | C₄H₉F[1][3] |
| Waste Category | Halogenated Organic Waste[4] |
Standard Disposal Protocol for this compound
The required method for disposing of this compound is through a licensed chemical waste disposal service, typically involving incineration.[1][5] Discharging this compound into sewer systems is strictly prohibited.[5]
Step 1: Waste Segregation and Collection
-
Identify as Halogenated Waste : this compound is a fluorinated hydrocarbon and must be segregated as a halogenated organic waste.[4] Do not mix it with non-halogenated organic waste.
-
Use Designated Waste Containers : Collect this compound waste in a dedicated, properly labeled, and closable container.[2][4] These containers are often color-coded (e.g., green for halogenated organics) and must be made of a material compatible with the chemical.[4]
-
Maintain a Waste Log : On the container's label or an accompanying log sheet, accurately record the name ("this compound") and the quantity of waste added.[4]
Step 2: Safe Storage in a Satellite Accumulation Area (SAA)
-
Select a Safe Storage Location : Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of generation.
-
Ensure Proper Conditions : The storage area should be a cool, dry, and well-ventilated space, away from heat, sparks, and open flames.[2] Store in a fume hood when possible.
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Container Closed : The waste container must be kept securely closed at all times, except when adding waste.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Prepare for Transport : Ensure the waste container is clean on the outside, properly sealed, and accurately labeled.
-
Professional Disposal : The EHS department will transport the waste to a licensed chemical destruction facility. The accepted disposal method is controlled incineration in a furnace equipped with an afterburner and a flue gas scrubber to neutralize hazardous combustion byproducts like hydrogen fluoride.[1][5]
Step 4: Spill Management
-
Prioritize Safety : In the event of a spill, immediately eliminate all sources of ignition.[2] Evacuate non-essential personnel from the area.
-
Ensure Ventilation : Maximize ventilation in the spill area, preferably within a chemical fume hood.
-
Wear Appropriate PPE : Don personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and impervious clothing.[5]
-
Contain and Absorb : Contain the spill using an appropriate absorbent material like dry earth or sand.[2] Do not use combustible materials.
-
Clean Up : Carefully collect the absorbed material using non-sparking tools and place it into a closable, labeled container for disposal as hazardous waste.[2]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Empty Container Disposal
Properly decontaminated containers can often be recycled.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous waste in your halogenated organics container.[5]
-
Recycle or Recondition : Once decontaminated, the container can be offered for recycling or reconditioning.[5]
-
Puncture and Landfill : Alternatively, the container can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[5] Combustible packaging may also be incinerated.[5]
References
Essential Safety and Logistical Information for Handling 2-Fluorobutane
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of 2-Fluorobutane, focusing on personal protective equipment (PPE), operational protocols, and waste management. Our commitment is to furnish laboratory personnel with the necessary information to mitigate risks and ensure a safe working environment.
I. Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is paramount when handling this compound due to its flammability and potential health hazards. The following tables summarize the recommended PPE for various laboratory operations.
A. Engineering Controls and General Laboratory Practice
Effective engineering controls are the primary line of defense. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
B. Eye and Face Protection
| Task | Required PPE | Standard |
| Routine Handling (e.g., transfers, dilutions) | Safety glasses with side shields | ANSI Z87.1 / EN 166 |
| Potential for Splash or Spray | Chemical splash goggles | ANSI Z87.1 / EN 166 |
| High-Risk Operations (e.g., pressure reactions) | Face shield worn over chemical splash goggles | ANSI Z87.1 / EN 166 |
C. Skin and Body Protection
Proper selection of gloves and protective clothing is critical to prevent skin contact.
Glove Selection:
No specific breakthrough time data is available for this compound from major glove manufacturers. However, based on general resistance of glove materials to halogenated hydrocarbons, the following recommendations are provided. It is crucial to note that nitrile gloves are reported to have poor resistance to halogenated hydrocarbons.[2][3] Therefore, for anything beyond incidental contact, more robust materials should be selected. All gloves should be inspected before use and disposed of immediately after contamination.
| Glove Material | Intended Use | Breakthrough Time (Estimated) | Degradation | Recommendation |
| Nitrile | Incidental contact/splash protection only | < 15 minutes (general for halogenated hydrocarbons) | Poor | Not recommended for prolonged or immersive use. Change immediately upon contact. |
| Neoprene | Moderate contact | Data not available for this compound | Fair to Good (general for halogenated hydrocarbons) | Suitable for tasks with a higher potential for contact. |
| Butyl Rubber | Extended or immersive contact | Data not available for this compound | Good to Excellent (general for halogenated hydrocarbons) | Recommended for handling larger quantities or in situations with a high risk of prolonged contact. |
| Viton™ | Extended or immersive contact | Data not available for this compound | Excellent (general for halogenated hydrocarbons) | Offers the highest level of protection against a wide range of chemicals, including halogenated hydrocarbons. |
Protective Clothing:
| Task | Required PPE |
| All handling operations | Flame-resistant lab coat |
| Potential for significant splash | Chemical-resistant apron over a flame-resistant lab coat |
| Large-scale operations or emergency response | Impervious chemical-resistant suit |
D. Respiratory Protection
No occupational exposure limits (OELs) have been established for this compound by OSHA, NIOSH, or ACGIH. In the absence of OELs, a conservative approach to respiratory protection is warranted. A written respiratory protection program compliant with OSHA 29 CFR 1910.134 should be in place.[1][4][5]
| Condition | Minimum Required Respirator | Cartridge/Filter Type |
| Adequate ventilation (in a chemical fume hood) | Not generally required | N/A |
| Inadequate ventilation or exceeding established action levels | Air-purifying respirator (APR) with a full facepiece | Organic vapor (OV) cartridge (black) |
| Emergency situations (e.g., large spills) or unknown concentrations | Self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode | N/A |
Respirator Cartridge Change Schedule:
An organic vapor cartridge change schedule must be established based on objective data.[1][4][5][6] This can be determined through experimental testing or by using the manufacturer's service life software. Relying on odor detection is not a reliable method for determining cartridge breakthrough.[6]
II. Operational and Disposal Plans
A. Handling and Storage Protocol
-
Procurement: Obtain the Safety Data Sheet (SDS) for this compound prior to receipt and ensure all laboratory personnel have read and understood it.
-
Storage: Store this compound in a cool, dry, well-ventilated area designated for flammable liquids, away from sources of ignition and incompatible materials such as strong oxidizing agents.
-
Dispensing: Ground all containers when transferring this compound to prevent static electricity buildup. Use only non-sparking tools.
-
Spills: In the event of a small spill within a chemical fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow emergency procedures.
B. Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7][8]
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.
-
The container must be compatible with halogenated organic compounds.
-
-
Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [7] This is critical for proper disposal and to avoid potentially violent reactions.
-
Keep acidic and basic wastes separate from halogenated waste streams.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate percentages.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area, away from ignition sources and in secondary containment.
-
-
Pickup and Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
-
III. Visual Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. eTool : Respiratory Protection - Respirator Change Schedules - Using a Math Model Table to Determine a Cartridge's Service Life | Occupational Safety and Health Administration [osha.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. oehs.ecu.edu [oehs.ecu.edu]
- 5. eTool : Respiratory Protection - Respirator Change Schedules - Conducting Experimental Tests to Determine a Cartridge's Service Life | Occupational Safety and Health Administration [osha.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. bucknell.edu [bucknell.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
